molecular formula C7H3BrN4 B1268479 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 352637-44-6

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B1268479
CAS No.: 352637-44-6
M. Wt: 223.03 g/mol
InChI Key: IDYCEZBYNPADDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C7H3BrN4 and its molecular weight is 223.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4/c8-6-3-10-7-5(1-9)2-11-12(7)4-6/h2-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYCEZBYNPADDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346710
Record name 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352637-44-6
Record name 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Due to its prevalence as a scaffold in the development of kinase inhibitors, understanding its fundamental properties is crucial for drug design, formulation, and development. This document summarizes key molecular identifiers, presents available quantitative data in a structured format, and outlines detailed experimental protocols for the determination of its physicochemical characteristics. Furthermore, it visualizes the biological context of this class of compounds by detailing the Tropomyosin receptor kinase (Trk) signaling pathway, a key target for pyrazolo[1,5-a]pyrimidine derivatives.

Introduction

This compound belongs to the pyrazolo[1,5-a]pyrimidine class of fused heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activities. Notably, pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, playing a critical role in cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer. The subject of this guide, with its specific substitution pattern, represents a key intermediate and a potential pharmacophore for the development of targeted therapeutics. An in-depth understanding of its physicochemical properties is paramount for rational drug design, enabling optimization of solubility, permeability, and metabolic stability.

Molecular and Physicochemical Properties

Table 1: Molecular Identifiers and Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₇H₃BrN₄[1][2]
Molecular Weight 223.03 g/mol [1][2]
CAS Number 352637-44-6[1]
Appearance Solid[1]
Melting Point Data not available-
Boiling Point Data not available-
Solubility Slightly soluble in water. Soluble in DMSO.[3]
pKa (Predicted) Data not available for this specific compound. A related compound, 6-Bromopyrazolo[1,5-a]pyridine, has a predicted pKa of 1.69 ± 0.30.

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties of this compound. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

  • Capillary melting point apparatus

  • Melting point capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire solid has transformed into a clear liquid (the completion of melting). The recorded melting point should be a range.

Determination of Solubility

Understanding the solubility profile is essential for formulation development and for designing biological assays.

Apparatus:

  • Analytical balance

  • Vials or test tubes with closures

  • Vortex mixer or magnetic stirrer

  • Calibrated pipettes

  • A range of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, chloroform, toluene)

Procedure:

  • Weigh a precise amount of this compound (e.g., 1 mg) into a clean, dry vial.

  • Add a small, measured volume of the desired solvent (e.g., 100 µL) to the vial.

  • Vigorously agitate the mixture using a vortex mixer or a magnetic stirrer for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for any undissolved solid.

  • If the solid has completely dissolved, add another measured aliquot of the compound and repeat the agitation.

  • If the solid has not dissolved, continue to add the solvent in small, measured increments, with agitation after each addition, until the solid dissolves completely or a maximum volume is reached.

  • The solubility is expressed in terms of concentration (e.g., mg/mL or mol/L) at a specified temperature. For qualitative assessment, terms such as "soluble," "sparingly soluble," "slightly soluble," or "insoluble" can be used based on the amount of solvent required.

Biological Context: Inhibition of the Trk Signaling Pathway

The pyrazolo[1,5-a]pyrimidine scaffold is a core component of numerous potent and selective inhibitors of Tropomyosin receptor kinases (Trks). The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and their neurotrophin ligands are crucial for the development and function of the nervous system. However, aberrant activation of Trk signaling, often through gene fusions, is an oncogenic driver in a wide range of cancers.

The Tropomyosin Receptor Kinase (Trk) Signaling Pathway

The binding of neurotrophins to Trk receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades that promote cell survival, proliferation, and differentiation. The primary pathways activated by Trk receptors include:

  • Ras/MAPK Pathway: This pathway is critical for cell proliferation and differentiation.

  • PI3K/Akt Pathway: A major signaling cascade that promotes cell survival and inhibits apoptosis.

  • PLCγ Pathway: This pathway is involved in the regulation of intracellular calcium levels and the activation of Protein Kinase C (PKC).

The inhibition of the Trk kinase activity by small molecules, such as those based on the pyrazolo[1,5-a]pyrimidine scaffold, blocks the initiation of these downstream signals, thereby providing a therapeutic strategy for cancers driven by Trk fusions.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Dimerization Receptor Dimerization & Autophosphorylation Trk_Receptor->Dimerization Leads to Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->Trk_Receptor Binds Shc Shc Dimerization->Shc PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras PIP3 PIP3 PI3K->PIP3 Converts PIP2 to DAG DAG PLCg->DAG Cleaves PIP2 to IP3 IP3 PLCg->IP3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., CREB) ERK->Transcription PIP2 PIP2 Akt Akt PIP3->Akt Cell_Response Cellular Responses (Survival, Proliferation, Differentiation) Akt->Cell_Response PKC PKC DAG->PKC IP3->Cell_Response Ca2+ release PKC->Cell_Response Transcription->Cell_Response Regulates Gene Expression Inhibitor 6-Bromopyrazolo[1,5-a]pyrimidine -3-carbonitrile (and derivatives) Inhibitor->Dimerization Inhibits (ATP-competitive)

Caption: Trk signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Inhibition Assay

To assess the inhibitory activity of this compound or its derivatives against a specific Trk kinase, a biochemical kinase assay is typically performed.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Trk Kinase - Substrate (e.g., Poly-Glu,Tyr) - ATP - Test Compound Start->Prepare_Reagents Incubate Incubate Kinase with Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add Substrate and ATP) Incubate->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence, Radioactivity) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis: - Calculate % Inhibition - Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a Trk kinase inhibition assay.

Conclusion

This compound is a molecule of high importance for the development of targeted cancer therapies. This guide has consolidated the available physicochemical data and provided standardized protocols for its experimental determination. The visualization of the Trk signaling pathway highlights the biological rationale for the continued interest in this chemical scaffold. While some experimental data for the parent compound remains to be published, the information and methodologies presented herein provide a solid foundation for researchers and drug development professionals working with this and related pyrazolo[1,5-a]pyrimidine derivatives. Further experimental characterization of this compound is encouraged to enrich the public knowledge base and facilitate future drug discovery efforts.

References

An In-depth Technical Guide to 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic approaches for 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework in the development of therapeutic agents, particularly as protein kinase inhibitors.[1][2]

Molecular Structure and Properties

This compound is a bicyclic heteroaromatic compound featuring a fused pyrazole and pyrimidine ring system. Key structural features include a bromine substituent at the 6-position and a nitrile group at the 3-position.

Chemical Identifiers and Molecular Weight

The fundamental properties of this molecule are summarized in the table below, providing essential data for experimental design and characterization.

PropertyValueCitation(s)
Molecular Formula C₇H₃BrN₄[3][4]
Molecular Weight 223.03 g/mol [3][5]
Monoisotopic Mass 221.95411 Da[4][5]
CAS Number 352637-44-6[3]
InChI 1S/C7H3BrN4/c8-6-3-10-7-5(1-9)2-11-12(7)4-6/h2-4H[3]
InChIKey IDYCEZBYNPADDN-UHFFFAOYSA-N[3][4]
SMILES String Brc1cnc2c(cnn2c1)C#N[3][4]
Physical Form Solid[3]
Computed Properties

Computational models provide further insight into the molecule's characteristics relevant to its behavior in biological systems.

PropertyPredicted ValueCitation(s)
XLogP 0.7 - 1.1[4][5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 3[5]
Topological Polar Surface Area 54 Ų[5]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process, beginning with the construction of the core pyrazolo[1,5-a]pyrimidine ring system, followed by functional group manipulations. A key strategy involves the reaction of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent, followed by halogenation.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_final Final Product A 5-Amino-1H-pyrazole-4-carbonitrile C Pyrazolo[1,5-a]pyrimidine-3-carbonitrile A->C Cyclocondensation B Malonaldehyde derivative (or equivalent) B->C D This compound C->D Bromination (e.g., NBS or Br₂)

A proposed synthetic workflow for the target compound.
General Experimental Protocol: Bromination

This protocol is adapted from the synthesis of similar brominated pyrazolo[1,5-a]pyrimidine compounds.[6]

  • Dissolution: Dissolve the precursor, Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, in a suitable solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid.

  • Reagent Addition: At room temperature (or cooled in an ice bath), add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid, dropwise to the stirred mixture.

  • Reaction Monitoring: Stir the reaction mixture for a specified time (e.g., 1-2 hours) at room temperature.[6] The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is typically poured into ice water to precipitate the product. The solid precipitate is collected by filtration.

  • Purification: The crude product is washed sequentially with water and a non-polar solvent like hexane to remove impurities.[6] Further purification can be achieved by recrystallization or column chromatography to yield the final this compound.

Biological Relevance and Signaling Pathways

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently identified as a core component of protein kinase inhibitors.[1] These compounds are of significant interest in oncology due to their potential to modulate signaling pathways that are dysregulated in cancer.

Derivatives of this scaffold have been investigated as inhibitors of various kinases, including Tropomyosin Receptor Kinases (Trk), which are involved in cell survival and proliferation.[2] The inhibition of such kinases can block downstream signaling cascades, leading to an anti-tumor effect.

G cluster_pathway Kinase Signaling Pathway Kinase Protein Kinase (e.g., Trk) Substrate Substrate Protein Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor 6-Bromopyrazolo[1,5-a] pyrimidine-3-carbonitrile Inhibitor->Kinase Inhibition

Inhibition of a generic protein kinase signaling pathway.

The diagram above illustrates the mechanism of action for a kinase inhibitor. The inhibitor molecule, such as a derivative of this compound, binds to the protein kinase, preventing the phosphorylation of its substrate. This action blocks the downstream signaling cascade that would otherwise promote cellular processes like proliferation and survival, which are often hallmarks of cancer.[2][7][8][9]

References

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and synthetic tractability make it an ideal framework for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities associated with this scaffold, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support ongoing research and drug discovery efforts.

Anticancer and Kinase Inhibitory Activity

The pyrazolo[1,5-a]pyrimidine scaffold is most prominently recognized for its potent anticancer properties, which are frequently attributed to the inhibition of various protein kinases crucial for cancer cell proliferation and survival.[1][2]

Quantitative Anticancer and Kinase Inhibition Data

The following tables summarize the in vitro efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against a range of cancer cell lines and specific protein kinases.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound ID/SeriesCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
14a HCT116 (Colon)0.0020 µM[3]
6n NCI-60 Panel (Mean)43.9% GI[4]
6a-c Series MCF-7 (Breast)10.80 - 19.84 µM[5]
Hep-2 (Larynx)8.85 - 12.76 µM[5]
10a, 10b, 10c, 10e, 10i, 10j PC3, DU-145 (Prostate)Displayed highest activity[6]
A549 (Lung), MCF-7 (Breast)(Specific values not detailed in abstract)[6]
Triazole-bridged glycosides MCF-7 (Breast)4.93 - 26.64 µM[7]
Compound 5 HT1080, Hela, Caco-2, A54974.8 - 148 µM[8]

Table 2: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound ID/SeriesTarget KinaseActivity (IC₅₀)Reference
Pim-1 Inhibitor Series Pim-1Nanomolar range[9]
Flt-3Potent, but 2-15 fold less than Pim-1[1]
BS-194 (4k) CDK130 nM[10]
CDK23 nM[10]
CDK990 nM[10]
Compound 6t CDK20.09 µM[4]
TRKA0.23 µM[4]
Compound 6s CDK20.45 µM[4]
TRKA0.45 µM[4]
TRKA Inhibitor Series TRKA, TRKB, TRKC1.4 - 5.5 nM[11]
Macrocyclic Series TRKA1 - 100 nM[11]
CPL302253 (54) PI3Kδ2.8 nM[12]
Signaling Pathways in Cancer

Pyrazolo[1,5-a]pyrimidine-based inhibitors of Cyclin-Dependent Kinase 2 (CDK2) interfere with cell cycle progression. CDK2, in complex with Cyclin E and Cyclin A, is essential for the G1/S phase transition and the initiation of DNA replication.[1][7] Inhibition of CDK2 leads to cell cycle arrest and prevents the proliferation of cancer cells.[10][11]

CDK2_Pathway CDK2 Signaling in Cell Cycle Progression G1_Phase G1 Phase CyclinD_CDK46 Cyclin D / CDK4/6 G1_Phase->CyclinD_CDK46 Growth Signals Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription (e.g., Cyclin E) E2F->S_Phase_Genes Activates CyclinE_CDK2 Cyclin E / CDK2 S_Phase_Genes->CyclinE_CDK2 Promotes formation CyclinE_CDK2->Rb Hyper-phosphorylates S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase Initiates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CyclinE_CDK2 Inhibits p21_p27 p21 / p27 p21_p27->CyclinE_CDK2 Inhibits

CDK2's role in the G1/S cell cycle transition and its inhibition.

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, upon activation by nerve growth factor (NGF), triggers several downstream pathways, including the RAS/MAPK and PI3K/AKT cascades.[3][4] These pathways are crucial for cell proliferation, survival, and invasion. Pyrazolo[1,5-a]pyrimidine inhibitors targeting TrkA can block these oncogenic signals.[3][9]

TRKA_Pathway TrkA Signaling Pathway in Cancer NGF NGF TrkA TrkA Receptor NGF->TrkA Binds & Activates RAS RAS TrkA->RAS Activates PI3K PI3K TrkA->PI3K Activates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->TrkA Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival COX_Pathway COX Inflammatory Pathway Stimuli Inflammatory Stimuli Membrane Cell Membrane Phospholipids Stimuli->Membrane Activates Phospholipase A2 AA Arachidonic Acid Membrane->AA Releases COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 Converts Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->COX Inhibits Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Metabolized by Synthases Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation Mediates PI3K_Delta_Pathway PI3Kδ Signaling in Immune Cells Receptor B-Cell / T-Cell Receptor Activation PI3Kd PI3Kδ Receptor->PI3Kd Activates PIP3 PIP3 PI3Kd->PIP3  Phosphorylates PIP2 Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3Kd Inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Activates Response Cell Proliferation, Survival, Cytokine Production Downstream->Response Leads to Experimental_Workflow General Experimental Workflow Synthesis Compound Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Stock_Prep Stock Solution Preparation (e.g., in DMSO) Characterization->Stock_Prep Treatment Treatment with Compound Dilutions Stock_Prep->Treatment Assay_Setup Assay Setup (e.g., Cell Plating, Reagent Prep) Assay_Setup->Treatment Incubation Incubation (Specified time and conditions) Treatment->Incubation Data_Acquisition Data Acquisition (e.g., Absorbance Reading) Incubation->Data_Acquisition Analysis Data Analysis (IC₅₀/MIC Calculation) Data_Acquisition->Analysis

References

Unlocking Therapeutic Potential: A Technical Guide to Pyrazolo[1,5-a]pyrimidine Derivatives and Their Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biomolecules implicated in various pathologies. This technical guide provides an in-depth exploration of the key therapeutic targets of pyrazolo[1,5-a]pyrimidine derivatives, focusing on their mechanism of action, quantitative efficacy, and the experimental methodologies used for their evaluation. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Core Therapeutic Areas and Molecular Targets

Pyrazolo[1,5-a]pyrimidine derivatives have shown significant promise in several therapeutic areas, primarily driven by their potent inhibitory activity against key enzymes involved in cellular signaling.

Oncology

The broadest application of pyrazolo[1,5-a]pyrimidines is in oncology, where they function as potent protein kinase inhibitors (PKIs) .[1] These compounds typically act as ATP-competitive or allosteric inhibitors, targeting the ATP-binding pocket of various kinases that are often dysregulated in cancer.[2]

Key Kinase Targets in Oncology:

  • Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have been developed, with some achieving clinical approval for the treatment of solid tumors with NTRK gene fusions.[3][4] Larotrectinib and Entrectinib are notable examples of marketed drugs featuring this core structure.[3]

  • Cyclin-Dependent Kinases (CDKs): These kinases are central to cell cycle regulation, and their abnormal activity is a hallmark of cancer.[5] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDK1, CDK2, CDK5, CDK7, and CDK9, leading to cell cycle arrest and anti-proliferative effects.[5][6]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade for cell survival and proliferation, and its hyperactivation is common in cancer. Selective inhibitors of the PI3Kδ isoform based on the pyrazolo[1,5-a]pyrimidine scaffold have been developed.[7]

  • Pim Kinases (Pim-1, Pim-2, Pim-3): These serine/threonine kinases are involved in cell survival and proliferation and are attractive targets in oncology. Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective Pim-1 inhibitors.[8]

  • Other Oncogenic Kinases: This scaffold has also yielded inhibitors for other important cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR) , B-Raf , and Mitogen-activated protein kinase kinase (MEK) , which are key components of the MAPK/ERK signaling pathway.[2][9]

Inflammation

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action in this context is often attributed to the inhibition of enzymes involved in the inflammatory cascade.

Key Targets in Inflammation:

  • Cyclooxygenase (COX) Enzymes: Some derivatives have shown selective inhibitory activity against COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[10]

  • MAPKAP-K2: Inhibition of MAPKAP-K2, a downstream target of the p38 MAPK pathway, has been observed, suggesting a role in modulating the inflammatory response.[1]

Other Therapeutic Areas

The therapeutic potential of pyrazolo[1,5-a]pyrimidines extends beyond oncology and inflammation.

  • Neurodegenerative Diseases: The role of kinases in the central nervous system has led to the investigation of pyrazolo[1,5-a]pyrimidine derivatives for neurodegenerative disorders.[1]

  • Multidrug Resistance (MDR) in Cancer: Certain derivatives have been found to act as potent reversal agents against P-glycoprotein (ABCB1)-mediated multidrug resistance, a significant challenge in cancer chemotherapy.[7]

Quantitative Data on Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative pyrazolo[1,5-a]pyrimidine derivatives against their respective kinase targets. This data provides a quantitative basis for comparing the potency and selectivity of different compounds.

Table 1: Inhibitory Activity against Tropomyosin Receptor Kinases (Trks)

Compound IDTarget KinaseIC50 (nM)Reference
Compound 20NTRK>0.02[3]
Compound 21NTRK>0.02[3]
Compound 23TrkA (KM12 cell)0.1[3]
Compound 24TrkA (KM12 cell)0.2[3]
LarotrectinibTrkA1.7[3]
EntrectinibTrkA1.7[3]

Table 2: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)

Compound IDTarget KinaseIC50 (µM)Reference
Compound 6tCDK20.09[11]
Compound 6sCDK20.23[11]
Ribociclib (Ref)CDK20.07[11]
BS-194 (4k)CDK10.03[5]
BS-194 (4k)CDK20.003[5]
BS-194 (4k)CDK50.03[5]
BS-194 (4k)CDK70.25[5]
BS-194 (4k)CDK90.09[5]

Table 3: Inhibitory Activity against Phosphoinositide 3-Kinase δ (PI3Kδ)

Compound IDTarget KinaseIC50 (nM)Reference
CPL302253 (54)PI3Kδ2.8[7]
Compound 37PI3Kδ-

Table 4: Inhibitory Activity against Pim-1 Kinase

Compound IDTarget KinaseIC50 (µM)Reference
Compound 4dPim-10.61[2]
Compound 5dPim-10.54[2]
Compound 9aPim-10.68[2]
Quercetin (Ref)Pim-10.91[2]

Table 5: Inhibitory Activity against Other Oncogenic Kinases

Compound IDTarget KinaseIC50 (µM)Reference
-EGFR/HER2 dual-[1]
-B-Raf-[2]
-MEK-[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazolo[1,5-a]pyrimidine derivatives.

General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

A common and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.

Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis

G cluster_start Starting Materials 5_Aminopyrazole 5-Aminopyrazole Derivative Condensation Condensation Reaction (Acidic or Basic Conditions) 5_Aminopyrazole->Condensation Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Product Pyrazolo[1,5-a]pyrimidine Derivative Cyclization->Product

General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

Materials:

  • Substituted 5-aminopyrazole

  • Substituted β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (e.g., piperidine, p-toluenesulfonic acid)

Procedure:

  • Dissolve the 5-aminopyrazole and the β-dicarbonyl compound in the chosen solvent.

  • Add the catalyst to the reaction mixture.

  • Reflux the mixture for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazolo[1,5-a]pyrimidine derivative.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase using a luminescence-based assay that measures ATP consumption.

Workflow for Kinase Inhibition Assay

G Plate_Prep Prepare Assay Plate (Compound Dilutions) Reagent_Add Add Kinase, Substrate, and ATP Plate_Prep->Reagent_Add Incubation Incubate at RT Reagent_Add->Incubation Detection_Add Add ATP Detection Reagent Incubation->Detection_Add Luminescence Measure Luminescence Detection_Add->Luminescence Data_Analysis Calculate % Inhibition and IC50 Luminescence->Data_Analysis G Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat Cells with Compound Dilutions Cell_Seeding->Compound_Treatment Incubation_72h Incubate for 72 hours Compound_Treatment->Incubation_72h MTT_Addition Add MTT Reagent Incubation_72h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and GI50 Absorbance_Reading->Data_Analysis G Cell_Implantation Implant Human Tumor Cells into Immunocompromised Mice Tumor_Growth Allow Tumors to Grow to a Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer Compound (e.g., Oral Gavage) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Euthanize Mice at Predefined Endpoint Monitoring->Endpoint Analysis Analyze Tumor Growth Inhibition Endpoint->Analysis G cluster_membrane Cell Membrane Trk Trk Receptor Dimerization Dimerization & Autophosphorylation Trk->Dimerization Neurotrophin Neurotrophin Neurotrophin->Trk RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Differentiation Differentiation PLCg->Differentiation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Trk G CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb p CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->Rb p S_Phase S Phase CyclinE_CDK2->S_Phase CyclinA_CDK2 Cyclin A-CDK2 E2F E2F Rb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates S_Phase_Genes->CyclinE_CDK2 G1_Phase G1 Phase G1_Phase->CyclinD_CDK46 S_Phase->CyclinA_CDK2 Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2 G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth_Factor Growth Factor Growth_Factor->RTK PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT p mTORC1 mTORC1 AKT->mTORC1 Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival Cell_Growth Cell Growth mTORC1->Cell_Growth Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT p Pim1_Gene Pim-1 Gene Transcription STAT->Pim1_Gene Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase Substrates Downstream Substrates (e.g., BAD, p27) Pim1_Kinase->Substrates p Cell_Survival Cell Survival Substrates->Cell_Survival Proliferation Proliferation Substrates->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Pim1_Kinase G cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS EGF EGF EGF->EGFR B_Raf B-Raf RAS->B_Raf MEK MEK B_Raf->MEK p ERK ERK MEK->ERK p Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor_EGFR Pyrazolo[1,5-a]pyrimidine Inhibitor (EGFR) Inhibitor_EGFR->EGFR Inhibitor_BRaf Pyrazolo[1,5-a]pyrimidine Inhibitor (B-Raf) Inhibitor_BRaf->B_Raf Inhibitor_MEK Pyrazolo[1,5-a]pyrimidine Inhibitor (MEK) Inhibitor_MEK->MEK

References

The Strategic Role of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets with high affinity. Among its many derivatives, 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile has emerged as a particularly valuable fragment for the discovery of novel therapeutics, especially in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, its application in drug discovery with a focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and detailed experimental protocols for its synthesis and evaluation.

Core Chemical Properties

This compound is a solid, small molecule with the following key characteristics:

PropertyValueReference
Molecular Formula C₇H₃BrN₄[1]
Molecular Weight 223.03 g/mol [1]
CAS Number 352637-44-6
SMILES N#Cc1cn2c(ncc(Br)c2)n1[1]
Appearance White to off-white solid

The structure features a fused bicyclic heteroaromatic system, which provides a rigid and planar core. The bromine atom at the 6-position serves as a versatile synthetic handle for further chemical modifications, allowing for the exploration of the surrounding chemical space through various coupling reactions. The carbonitrile group at the 3-position is a key pharmacophoric feature, often involved in critical hydrogen bonding interactions with the target protein.

Application in Fragment-Based Drug Discovery: Targeting IRAK4

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds for challenging drug targets. This approach starts with the identification of low-molecular-weight fragments that bind weakly to the target protein. These initial hits are then optimized through structure-guided design to develop potent and selective drug candidates.

The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed in FBDD campaigns targeting several kinases. A notable example is the discovery of potent inhibitors for IRAK4, a serine/threonine kinase that is a key mediator in the innate immune response. Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.

A fragment screening campaign by Pfizer identified the pyrazolo[1,5-a]pyrimidine core as a starting point for the development of IRAK4 inhibitors.[2] While the specific initial fragment hits from their library are not fully disclosed in the primary publication, the subsequent optimization efforts heavily relied on the pyrazolo[1,5-a]pyrimidine scaffold, ultimately leading to the clinical candidate PF-06650833.[2][3] The structure-activity relationship (SAR) studies in these programs highlight the importance of substitutions on the pyrazolo[1,5-a]pyrimidine core for achieving high potency and selectivity.

The 6-bromo substituent on the pyrazolo[1,5-a]pyrimidine core is particularly advantageous in FBDD as it allows for rapid analogue synthesis to probe the binding pocket of the target protein. The bromine atom can be readily replaced with various functional groups using transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the systematic exploration of structure-activity relationships and the optimization of fragment hits into lead compounds.

Experimental Protocols

Synthesis of this compound

A potential synthetic route is as follows:

  • Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile: This starting material can be synthesized from malononitrile and hydrazine.

  • Cyclocondensation with a Brominated Three-Carbon Component: The 3-aminopyrazole-4-carbonitrile can then be reacted with a brominated 1,3-dielectrophile, such as mucobromic acid or a brominated malondialdehyde derivative, to form the pyrazolo[1,5-a]pyrimidine ring system.

A related synthesis of 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate has been reported, which involves the reaction of 5-amino-1H-pyrazole-4-carboxylate with 2-bromo-malonaldehyde under microwave conditions.[5] A similar strategy could likely be adapted for the synthesis of the 3-carbonitrile derivative.

Biochemical Assay for IRAK4 Inhibition

Several assay formats can be used to evaluate the inhibitory activity of compounds against IRAK4. A common method is a biochemical kinase assay that measures the phosphorylation of a substrate peptide.

Example Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Recombinant human IRAK4 enzyme

  • Biotinylated peptide substrate (e.g., a peptide derived from a known IRAK4 substrate)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Europium-labeled anti-phospho-specific antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the IRAK4 enzyme and biotinylated peptide substrate in assay buffer to the desired concentrations.

  • Reaction Initiation: Add the compound dilutions, IRAK4 enzyme, and biotinylated peptide substrate to the microplate wells. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60-120 minutes).

  • Detection: Stop the reaction by adding a detection mixture containing the Europium-labeled anti-phospho-specific antibody and SA-APC in a suitable buffer.

  • Incubation: Incubate the plate at room temperature for at least 60 minutes to allow for the development of the FRET signal.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular Assay for IRAK4 Inhibition

Cellular assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context. A common cellular assay for IRAK4 inhibitors involves measuring the downstream effects of TLR signaling, such as the production of pro-inflammatory cytokines.

Example Protocol: LPS-Induced TNF-α Production in Human PBMCs

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 cell culture medium supplemented with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Isolate PBMCs from healthy donor blood and plate them in a 96-well plate at a density of 1-2 x 10⁵ cells per well in RPMI 1640 medium with 10% FBS.

  • Compound Treatment: Add serial dilutions of this compound to the cells and pre-incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Cytokine Measurement: Centrifuge the plates and collect the supernatants. Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of TNF-α production against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the key relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway TAK1->MAPK_pathway NF_kappaB NF-κB IKK_complex->NF_kappaB Inflammatory_Genes Inflammatory Gene Expression NF_kappaB->Inflammatory_Genes MAPK_pathway->Inflammatory_Genes Fragment 6-Bromopyrazolo[1,5-a] pyrimidine-3-carbonitrile Fragment->IRAK4 Inhibition

Caption: Simplified IRAK4 signaling pathway and the point of inhibition.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization Fragment_Library Fragment Library (including core scaffold) Biophysical_Screening Biophysical Screening (e.g., NMR, SPR, X-ray) Fragment_Library->Biophysical_Screening Hit_Identification Hit Identification Biophysical_Screening->Hit_Identification Structure_Based_Design Structure-Based Design (SAR by X-ray, modeling) Hit_Identification->Structure_Based_Design Synthesis Analogue Synthesis (e.g., Suzuki, Buchwald-Hartwig) Structure_Based_Design->Synthesis Biological_Assays Biochemical & Cellular Assays Synthesis->Biological_Assays Biological_Assays->Structure_Based_Design Iterative Optimization Lead_Compound Lead Compound Biological_Assays->Lead_Compound

References

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating potent and selective inhibition of a wide range of protein kinases.[1] The dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer, making them critical targets for therapeutic intervention. The versatility of the pyrazolo[1,5-a]pyrimidine structure allows for extensive modification at various positions, enabling the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the kinase inhibitory potential of pyrazolo[1,5-a]pyrimidine compounds, detailing their activity against key kinase targets, the signaling pathways they modulate, and the experimental protocols used for their evaluation.

Quantitative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC50 values) of various pyrazolo[1,5-a]pyrimidine derivatives against several key protein kinases. This data highlights the nanomolar to picomolar potency achievable with this scaffold.

Table 1: Tropomyosin Receptor Kinase (Trk) Inhibition

CompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
Larotrectinib 1.22.12.1[2]
Compound 8 1.7--[3]
Compound 9 1.7--[3]
Compound 22 3141[3]
Compound 28 0.170.070.07[3]
Compound 32 1.93.12.3[2][3]
Compound 33 3.25.53.3[2][3]
Compound 34 1.84.12.3[2][3]
Compound 35 2.53.12.6[2][3]
Compound 36 1.42.41.9[2][3]
Compound 6s 450--[4][5]
Compound 7b 64 (µg/ml)--[6]
Compound 16c 47 (µg/ml)--[6]

Table 2: Pim Kinase Inhibition

CompoundPim-1 IC50 (nM)Pim-2 IC50 (nM)Reference
Compound 1 45-[7]
Compound 4d 610-[8]
Compound 5d 540-[8]
Compound 9a 680-[8]
Compound 17 <1<1[9]

Table 3: Cyclin-Dependent Kinase (CDK) Inhibition

CompoundCDK1 IC50 (nM)CDK2 IC50 (nM)CDK5 IC50 (nM)CDK7 IC50 (nM)CDK9 IC50 (nM)Reference
BS-194 (4k) 3033025090[10]
Compound 6s -230---[4][5]
Compound 6t -90---[4][5]
Compound 13 -81---[11]
Compound 14 -57---[11]
Compound 15 -119---[11]

Table 4: Epidermal Growth Factor Receptor (EGFR) Inhibition

CompoundEGFR IC50 (µM)EGFR MutantReference
Compound 4 0.054-[1]
Compound 15 0.135-[1]
Compound 16 0.034-[1]
Compound 20 0.088L858R/T790M/C797S[12]

Table 5: B-Raf Kinase Inhibition

Compound SeriesB-Raf (V600E) InhibitionReference
Pyrazolo[1,5-a]pyrimidine-3-carboxylates Identified as potent inhibitors[13][14]
Optimized Compound 17 Potent, selective, and orally available[15]

Modulated Signaling Pathways

Pyrazolo[1,5-a]pyrimidine compounds exert their therapeutic effects by inhibiting key kinases within critical cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Trk Signaling Pathway

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are activated by neurotrophins and play a vital role in neuronal survival and differentiation. In cancer, chromosomal rearrangements can lead to the formation of oncogenic Trk fusion proteins, resulting in constitutive kinase activity and driving tumor growth.

Trk_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin Trk Receptor Trk Receptor Neurotrophin->Trk Receptor Binds Trk Dimer Trk Dimer Trk Receptor->Trk Dimer Dimerization P P Trk Dimer->P Autophosphorylation SHC SHC P->SHC Recruits PI3K PI3K P->PI3K Recruits PLCg PLCg P->PLCg Recruits GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates AKT->Transcription Factors Regulates PLCg->PIP2 Hydrolyzes PKC PKC DAG->PKC Activates PKC->Transcription Factors Regulates Gene Expression Gene Expression Transcription Factors->Gene Expression Promotes Cell Survival & Proliferation Cell Survival & Proliferation Gene Expression->Cell Survival & Proliferation

Trk signaling pathway initiated by neurotrophin binding.
Pim-1 Signaling Pathway

Pim-1 is a serine/threonine kinase that is frequently overexpressed in various cancers. It plays a crucial role in cell survival and proliferation by phosphorylating downstream targets involved in apoptosis and cell cycle progression.

Pim1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Cytokine Receptor Cytokine Receptor Cytokines->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Pim-1 Gene Pim-1 Gene STAT Dimer->Pim-1 Gene Induces Transcription Pim-1 Pim-1 BAD BAD Pim-1->BAD Phosphorylates p21/p27 p21/p27 Pim-1->p21/p27 Phosphorylates Bcl-2 Bcl-2 BAD->Bcl-2 Inhibits p-BAD p-BAD p-BAD->Bcl-2 Releases Inhibition Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits p-p21/p27 p-p21/p27 Cell Cycle Progression Cell Cycle Progression p-p21/p27->Cell Cycle Progression Promotes Pim-1 Gene->Pim-1 Translation

Pim-1 signaling pathway promoting cell survival and proliferation.
CDK Signaling and the Cell Cycle

Cyclin-dependent kinases (CDKs) are essential regulators of the cell cycle. Their sequential activation, in complex with their cyclin partners, drives the progression through different phases of the cell cycle. Aberrant CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation.

CDK_Signaling cluster_cell_cycle Cell Cycle Phases cluster_regulation Key Regulators G1 G1 Cyclin D-CDK4/6 Cyclin D-CDK4/6 G1->Cyclin D-CDK4/6 Activates S S Cyclin A-CDK2 Cyclin A-CDK2 S->Cyclin A-CDK2 Activates G2 G2 Cyclin B-CDK1 Cyclin B-CDK1 G2->Cyclin B-CDK1 Activates M M Rb Rb Cyclin D-CDK4/6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits p-Rb p-Rb p-Rb->E2F Releases Cyclin E-CDK2 Cyclin E-CDK2 E2F->Cyclin E-CDK2 Induces Transcription Cyclin E-CDK2->S Promotes G1/S Transition Cyclin A-CDK2->G2 Promotes S Phase Progression Cyclin B-CDK1->M Promotes G2/M Transition Kinase_Assay_Workflow Reagent Prep Reagent Preparation Kinase Reaction Kinase Reaction Reagent Prep->Kinase Reaction 1. Add Kinase, Inhibitor, Substrate, and ATP Detection Signal Detection Kinase Reaction->Detection 2. Incubate and Stop Reaction Data Analysis Data Analysis Detection->Data Analysis 3. Measure Signal (e.g., Luminescence) IC50 Determination IC50 Determination Data Analysis->IC50 Determination IC50 Determination Western_Blot_Workflow Cell Culture 1. Cell Culture and Treatment Lysis 2. Cell Lysis Cell Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS-PAGE 4. SDS-PAGE Quantification->SDS-PAGE Transfer 5. Protein Transfer (to membrane) SDS-PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Antibody Incubation 7. Antibody Incubation Blocking->Antibody Incubation Detection 8. Signal Detection Antibody Incubation->Detection Analysis 9. Data Analysis Detection->Analysis

References

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into the Structure-Activity Relationship of a Versatile Heterocycle in Modern Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and synthetic tractability have made it a cornerstone for the development of potent inhibitors targeting a variety of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, focusing on their inhibitory activity against key oncogenic kinases, including Pim-1, Cyclin-Dependent Kinase 9 (CDK9), and Tropomyosin Receptor Kinase (Trk).

Core Structure and Key Positions for Modification

The pyrazolo[1,5-a]pyrimidine ring system presents several positions amenable to chemical modification, allowing for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties. SAR studies have revealed that substitutions at the C3, C5, and C7 positions are particularly crucial for modulating the biological activity of these compounds.[1][2]

Structure-Activity Relationship (SAR) Analysis

The development of pyrazolo[1,5-a]pyrimidine inhibitors has been a testament to the power of iterative medicinal chemistry efforts. By systematically modifying the core scaffold and analyzing the resulting changes in biological activity, researchers have been able to design highly potent and selective kinase inhibitors.

Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase that plays a significant role in cell survival and proliferation, making it an attractive target for cancer therapy.[3][4][5] SAR studies on pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors have highlighted the following key features:

  • Substitution at the 5-position is critical for potency, with substituents capable of forming hydrogen bonds with residues in the kinase hinge region, such as Asp-128 and Asp-131, being particularly effective.[3]

  • Aryl substitutions at the 3-position can enhance inhibitory activity.[3]

  • The pyrazolo[1,5-a]pyrimidine core itself is a selective scaffold for Pim-1, with many derivatives showing weaker inhibition against the closely related Pim-2 kinase.[3]

CompoundR1 (C3-position)R2 (C5-position)Pim-1 IC50 (nM)[3][6]Pim-2 IC50 (nM)[6]
1 HN(CH3)245-
9 4-fluorophenyl4-hydroxyphenylamino27269
11b 4-fluorophenyl(4-(hydroxymethyl)phenyl)amino54639
18 4-fluorophenylCl5000-
19 Br4-hydroxyphenylamino294-
CDK9 Inhibitors

CDK9, a key component of the positive transcription elongation factor b (P-TEFb), is essential for transcriptional regulation and is a promising target in oncology.[7][8] The SAR of pyrazolo[1,5-a]pyrimidine inhibitors of CDK9 reveals:

  • The pyrazolo[1,5-a]pyrimidine nucleus serves as a potent scaffold for CDK9 inhibition.[7]

  • Specific substitutions can lead to high selectivity for CDK9 over other CDKs.[7]

  • A notable example, compound 4k (BS-194) , demonstrated potent inhibition of CDK2, CDK1, and CDK9.[8]

CompoundModificationsCDK9 IC50 (nM)Other CDK IC50 (nM)
BS-194 (4k) 3-isopropyl, 5-amino-(1,2,4-butanetriol), 7-benzylamino90[8]CDK1: 30, CDK2: 3[8]
11f Benzothiazolyl pyrazolopyrimidine carboxamide derivative62[9]-
Trk Kinase Inhibitors

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are crucial in neuronal development and are implicated in various cancers through gene fusions.[10] Two of the three FDA-approved Trk inhibitors feature a pyrazolo[1,5-a]pyrimidine core.[10] Key SAR insights include:

  • The pyrazolo[1,5-a]pyrimidine moiety is essential for hinge-binding interactions with the Met592 residue.[10]

  • Macrocyclization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of potent next-generation Trk inhibitors.

  • Substitutions at the C3 and C5 positions with groups like picolinamide and difluorophenyl-substituted pyrrolidine significantly enhance Trk inhibitory activity.

CompoundModificationsTrkA IC50 (nM)[10]TrkB IC50 (nM)[10]TrkC IC50 (nM)[10]
32 Novel PP-based derivative1.93.12.3
33 Novel PP-based derivative3.25.53.3
34 Novel PP-based derivative1.84.12.3
35 Novel PP-based derivative2.53.12.6
36 Novel PP-based derivative1.42.41.9
Larotrectinib (Standard) -1.22.12.1

Experimental Protocols

The evaluation of pyrazolo[1,5-a]pyrimidine inhibitors relies on a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general guideline for determining the in vitro inhibitory activity of a test compound against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).

Materials:

  • Recombinant kinase (e.g., Pim-1, CDK9, or Trk)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[11][12][13]

  • Peptide substrate specific for the kinase

  • ATP at a concentration near the Km for the kinase

  • Test compound serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µL of the test compound solution or DMSO (vehicle control).[11]

    • Add 2 µL of a solution containing the kinase and the peptide substrate in kinase assay buffer.[11]

    • Initiate the reaction by adding 2 µL of ATP solution.[11]

    • Incubate the reaction mixture at room temperature for 60 minutes.[11]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30 minutes.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT/MTS Assay)

This assay determines the effect of the inhibitors on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom plates

  • Test compound serially diluted in culture medium

  • MTT or MTS reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.[14]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which pyrazolo[1,5-a]pyrimidine inhibitors function is crucial for understanding their mechanism of action and for designing rational drug development strategies.

Pim1_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK JAK Cytokines->JAK STAT STAT3 / STAT5 JAK->STAT PIM1 Pim-1 Kinase STAT->PIM1 Transcription BAD BAD PIM1->BAD Phosphorylation pBAD p-BAD Bcl2 Bcl-2 pBAD->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PIM1

Caption: Simplified Pim-1 signaling pathway and the point of inhibition.

CDK9_Signaling_Pathway PTEFb P-TEFb Complex (CDK9/Cyclin T1) Paused_RNAPII Paused RNAPII PTEFb->Paused_RNAPII Phosphorylation RNAPII RNA Polymerase II RNAPII->Paused_RNAPII Elongating_RNAPII Elongating RNAPII Paused_RNAPII->Elongating_RNAPII Transcription Gene Transcription Elongating_RNAPII->Transcription Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PTEFb

Caption: Role of CDK9 in transcriptional elongation and its inhibition.

Trk_Signaling_Pathway Neurotrophin Neurotrophin Trk Trk Receptor Neurotrophin->Trk RAS_MAPK RAS-MAPK Pathway Trk->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Trk->PI3K_AKT Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Trk

Caption: Overview of Trk signaling and its inhibition.

Experimental_Workflow Synthesis Compound Synthesis & Characterization Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Biochemical_Assay Cellular_Assay Cellular Proliferation Assay (GI50 Determination) Biochemical_Assay->Cellular_Assay Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assay->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot) Cellular_Assay->Mechanism_of_Action Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization Mechanism_of_Action->Lead_Optimization

References

Discovery of Novel Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. Its unique bicyclic system offers a versatile template for designing potent and selective modulators of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer. This technical guide provides an in-depth overview of the discovery of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, encompassing quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways and discovery workflows.

Quantitative Data Presentation: Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various protein kinases. This data is crucial for understanding the structure-activity relationships (SAR) and the selectivity profiles of these inhibitors.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
6s CDK20.23Ribociclib0.07
6t CDK20.09Ribociclib0.07
BS-194 (4k) CDK10.030--
BS-194 (4k) CDK20.003--
BS-194 (4k) CDK90.090--

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data compiled from multiple sources.[1][2]

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Tropomyosin Receptor Kinases (Trks)

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 32 TrkA1.9Larotrectinib-
Compound 32 TrkB3.1Larotrectinib-
Compound 32 TrkC2.3Larotrectinib-
Compound 36 TrkA1.4Larotrectinib-
Compound 36 TrkB2.4Larotrectinib-
Compound 36 TrkC1.9Larotrectinib-
Compound 8a Trk (unspecified)< 5--
Compound 9f Trk (unspecified)< 5--

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data compiled from multiple sources.[3][4]

Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Pim Kinases

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
Compound 4d Pim-10.61Quercetin0.91
Compound 5d Pim-10.54Quercetin0.91
Compound 9a Pim-10.68Quercetin0.91
Compound 17 Pan-PimLow pM--

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data compiled from multiple sources.[5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery. The following sections provide methodologies for key assays used in the characterization of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Pyrazolo[1,5-a]pyrimidine inhibitor (test compound)

  • Target kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction Setup:

    • In a well of a microplate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add the target kinase to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of a compound on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazolo[1,5-a]pyrimidine inhibitor (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 490-590 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis, to determine if the inhibitor induces programmed cell death.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazolo[1,5-a]pyrimidine inhibitor (test compound)

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the plate for a time period sufficient to induce apoptosis (e.g., 24-48 hours).

  • Assay Reagent Addition: Equilibrate the plate to room temperature and add the Caspase-Glo® 3/7 Reagent to each well.[9]

  • Incubation and Measurement: Mix the contents by shaking and incubate at room temperature for at least 30 minutes.[10] Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Analyze the data to determine the dose-dependent induction of apoptosis.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine inhibitors and a general workflow for their discovery.

Kinase Inhibitor Discovery Workflow

G cluster_0 Discovery & Preclinical cluster_1 Clinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Assay Development Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Hit Identification Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt SAR Studies Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Selection Phase_I Phase I (Safety) Preclinical->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

A generalized workflow for the discovery and development of kinase inhibitors.
Simplified Trk Signaling Pathway

G cluster_Trk Trk Signaling cluster_pathways Downstream Pathways Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Trk_Receptor->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Trk_Receptor->PI3K_AKT PLCg PLCγ Pathway Trk_Receptor->PLCg Cell_Response Cellular Responses (Survival, Proliferation, Differentiation) RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response PLCg->Cell_Response Inhibitor Pyrazolo[1,5-a]pyrimidine Trk Inhibitor Inhibitor->Trk_Receptor

Inhibition of the Trk signaling pathway by pyrazolo[1,5-a]pyrimidine inhibitors.
Simplified CDK/Rb/E2F Signaling Pathway

G cluster_CDK CDK/Rb/E2F Signaling (G1/S Transition) Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinD_CDK46->Rb CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Hyper-phosphorylates E2F E2F Rb->E2F Inhibits E2F->CyclinE_CDK2 Activates Transcription S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Drives Transcription Inhibitor Pyrazolo[1,5-a]pyrimidine CDK Inhibitor Inhibitor->CyclinE_CDK2 p16 p16 (INK4a) p16->CyclinD_CDK46

Inhibition of the CDK/Rb/E2F pathway by pyrazolo[1,5-a]pyrimidine inhibitors.
Simplified Pim-1 Signaling Pathway

G cluster_Pim1 Pim-1 Signaling cluster_downstream Downstream Targets Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Induces Transcription BAD BAD (pro-apoptotic) Pim1->BAD Phosphorylates & Inactivates p27 p27 (Cell Cycle Inhibitor) Pim1->p27 Phosphorylates & Inactivates c_Myc c-Myc (Transcription Factor) Pim1->c_Myc Phosphorylates & Stabilizes Apoptosis Inhibition of Apoptosis Proliferation Cell Proliferation c_Myc->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Pim-1 Inhibitor Inhibitor->Pim1

Inhibition of the Pim-1 signaling pathway by pyrazolo[1,5-a]pyrimidine inhibitors.

References

The Safety and Toxicity Profile of Brominated Pyrazolopyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the safety and toxicity profile of brominated pyrazolopyrimidines. The document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes key cellular pathways and workflows to support researchers and drug development professionals in this area. While the broader class of pyrazolopyrimidines has been extensively studied for its therapeutic potential, particularly in oncology, specific safety and toxicity data for brominated analogues are less prevalent in publicly accessible literature. This guide focuses on the available data for brominated derivatives and uses data from the broader class to provide context and outline standard toxicological assessment methods.

Quantitative Toxicity Data

Quantitative data on the toxicity of brominated pyrazolopyrimidines is primarily derived from in vitro cytotoxicity screening against various human cancer cell lines. Acute in vivo toxicity data, such as median lethal dose (LD50) values, are not widely reported in the available literature.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound against a specific cell line. The data below is compiled from various studies and highlights the activity of specific brominated pyrazolopyrimidine derivatives.

Compound ID/ReferenceStructure/DescriptionCell LineIC50 (µM)
Derivative 10b [1]2-(4-bromophenyl)triazolo pyrimidineMCF-7 (Breast Cancer)19.4 ± 0.22
Compound 3b [1]N-(4-bromophenyl) derivativeHuh-7 (Liver Cancer)6.54
A549 (Lung Cancer)15.54
MCF-7 (Breast Cancer)6.13

Table 1: In Vitro Cytotoxicity (IC50) of Selected Brominated Pyrazolopyrimidine Derivatives.

For context, various non-brominated pyrazolopyrimidine derivatives have shown potent cytotoxic activity across a wide range of cancer cell lines, with IC50 values often in the low micromolar and even sub-micromolar range.[2][3][4][5] This suggests that the pyrazolopyrimidine scaffold is a promising starting point for the development of potent cytotoxic agents, and the inclusion of a bromine atom is one of many strategies used to modulate this activity.

In Vivo Acute Toxicity

Experimental Protocols

The following sections detail the standard methodologies employed to assess the safety and toxicity of pharmaceutical compounds, including brominated pyrazolopyrimidines.

In Vitro Cytotoxicity Assays

These assays determine the concentration at which a substance produces a toxic effect on cultured cells.

2.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [10]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound (e.g., a brominated pyrazolopyrimidine) is dissolved in a suitable solvent (like DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for another 2-4 hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate. A solubilizing agent (e.g., DMSO or a specialized detergent solution) is then added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

2.1.2 Apoptosis Assay (Annexin V-FITC)

This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are cultured and treated with the test compound for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V conjugated to a fluorescent dye (like FITC) and a viability dye (like Propidium Iodide, PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15-20 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has translocated to the outer membrane, but the membrane remains intact).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (membrane integrity is lost).

  • Data Interpretation: The percentage of cells in each quadrant is quantified to determine the extent to which the compound induces apoptosis.

Genotoxicity Assays

Genotoxicity assays are performed to detect potential compound-induced genetic damage. A standard battery of tests is typically required by regulatory agencies.[11][12][13]

2.2.1 Bacterial Reverse Mutation Assay (Ames Test) [13][14]

  • Purpose: To detect gene mutations (point mutations and frameshift mutations).

  • Methodology: Histidine-dependent strains of Salmonella typhimurium (and sometimes Escherichia coli) are exposed to the test compound. The assay measures the ability of the compound to cause a mutation that restores the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to a negative control.

2.2.2 In Vitro Micronucleus Assay [11][14]

  • Purpose: To detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) events.

  • Methodology: Mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) are treated with the test compound. After treatment, a cytokinesis blocker (cytochalasin B) is added to allow for the identification of cells that have completed one nuclear division. The cells are then harvested and stained. The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) is scored in binucleated cells. A significant increase in the frequency of micronucleated cells indicates genotoxic potential.

Safety Pharmacology

Safety pharmacology studies investigate potential adverse effects on vital organ functions. The core battery of tests focuses on the cardiovascular, central nervous, and respiratory systems.[15][16]

2.3.1 Cardiovascular Assessment

  • hERG Assay: An in vitro assay to assess the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of this channel can prolong the QT interval of the electrocardiogram (ECG), which is a risk factor for fatal cardiac arrhythmias.

  • In Vivo Cardiovascular Studies: Typically conducted in conscious, telemetered animals (e.g., dogs or non-human primates). The test compound is administered, and key parameters such as blood pressure, heart rate, and ECG are continuously monitored.

2.3.2 Central Nervous System (CNS) Assessment

  • Functional Observational Battery (FOB): A series of non-invasive assessments in rodents to detect changes in behavior, coordination, sensory function, and autonomic nervous system activity after administration of the test compound.

2.3.3 Respiratory System Assessment

  • Whole-Body Plethysmography: A non-invasive method used in conscious animals to measure respiratory parameters such as respiratory rate, tidal volume, and minute volume following compound administration.

Signaling Pathways and Workflows

Brominated pyrazolopyrimidines, like their non-brominated counterparts, often exert their cytotoxic effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and death.

Experimental and Assessment Workflows

The general workflow for assessing the toxicity of a novel compound involves a tiered approach, starting with broad in vitro screening and progressing to more specific mechanistic and in vivo studies.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment A Compound Synthesis (Brominated Pyrazolopyrimidine) B High-Throughput Cytotoxicity Screening (e.g., MTT Assay) Multiple Cell Lines A->B C IC50 Determination B->C D Lead Compound Selection C->D E Mechanistic Studies D->E I Acute Toxicity Study (e.g., LD50 Determination) D->I D->I Progression to In Vivo F Apoptosis vs. Necrosis (Annexin V Assay) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Genotoxicity Battery (Ames, Micronucleus) E->H F->E G->E H->E J Safety Pharmacology (Cardio, CNS, Respiratory) I->J K Pharmacokinetics (PK) ADME Studies J->K L Overall Safety Profile K->L

Caption: General workflow for preclinical safety and toxicity assessment.

Apoptosis Signaling Pathway

Many pyrazolopyrimidine derivatives induce cytotoxicity by triggering apoptosis, or programmed cell death. This is often achieved by modulating the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioners of apoptosis.

G compound Brominated Pyrazolopyrimidine bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 (Initiator) cytoC->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway modulated by pyrazolopyrimidines.

Cell Cycle Regulation

Certain pyrazolopyrimidine derivatives can halt the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from progressing through division. This is often accomplished by inhibiting cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle.

G G1 G1 Phase (Growth) checkpoint1 G1/S Checkpoint G1->checkpoint1 S S Phase (DNA Synthesis) G2 G2 Phase (Growth) S->G2 checkpoint2 G2/M Checkpoint G2->checkpoint2 M M Phase (Mitosis) M->G1 compound Brominated Pyrazolopyrimidine compound->checkpoint1 Arrest compound->checkpoint2 Arrest checkpoint1->S checkpoint2->M

Caption: Cell cycle checkpoints targeted by pyrazolopyrimidine derivatives.

Summary and Conclusion

The safety and toxicity profile of brominated pyrazolopyrimidines is an area requiring further investigation. The available data, primarily from in vitro studies, indicate that these compounds can possess significant cytotoxic activity against cancer cell lines, with mechanisms involving the induction of apoptosis and cell cycle arrest. However, there is a notable lack of publicly available in vivo data, including acute toxicity (LD50), genotoxicity, and comprehensive safety pharmacology studies.

For drug development professionals, this guide highlights two key points:

  • The pyrazolopyrimidine scaffold is a valid starting point for potent cytotoxic agents, and bromination is a viable strategy for modifying activity.

  • There is a critical need to generate comprehensive preclinical safety data for any lead brominated pyrazolopyrimidine candidates to fill the existing knowledge gaps and support their potential advancement toward clinical evaluation.

Future work should prioritize a systematic evaluation of lead compounds through the standard battery of preclinical toxicity and safety pharmacology assays detailed in this guide.

References

Solubility of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of this compound, a heterocyclic compound of interest in pharmaceutical research. Due to a lack of specific quantitative solubility data in publicly available literature for this exact compound, this document provides a comprehensive overview based on the known solubility characteristics of structurally related pyrazolopyrimidine derivatives. Furthermore, it offers detailed experimental protocols for determining solubility, enabling researchers to generate precise data for their specific applications. This guide is intended to be a practical resource for laboratory work involving this compound and its analogues.

Introduction to this compound

This compound belongs to the pyrazolopyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, often associated with kinase inhibition.[1] The physicochemical properties of such compounds, particularly their solubility, are critical factors influencing their bioavailability, formulation, and overall efficacy in drug discovery and development.[2][3]

Qualitative Solubility of Pyrazolopyrimidine Derivatives

Based on literature for analogous compounds, a qualitative summary of expected solubility in common organic solvents is presented in Table 1. This information can serve as a preliminary guide for solvent selection in synthesis, purification, and biological screening.

Table 1: Qualitative Solubility of Pyrazolopyrimidine Derivatives in Common Organic Solvents

Solvent ClassSpecific SolventsExpected Solubility of Pyrazolopyrimidine Derivatives
Aprotic Polar SolventsDimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Generally Good to High
EthersTetrahydrofuran (THF), 1,4-DioxaneModerate
Halogenated SolventsChloroform, Dichloromethane (DCM)Moderate
EstersEthyl AcetateModerate to Low
AlcoholsMethanol, EthanolModerate to Low
Nonpolar SolventsHexanes, TolueneGenerally Low to Insoluble

This table is a generalized representation based on related compounds and may not reflect the exact solubility of this compound.

Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[5] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Sample Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

    • Analyze the filtered sample solution using the same method.

  • Data Calculation:

    • Determine the concentration of the compound in the sample solution by interpolating from the calibration curve.

    • The calculated concentration represents the equilibrium solubility of this compound in the specific solvent at the given temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (24-72h) add_excess->equilibrate settle Settle Undissolved Solid equilibrate->settle filter Filter Supernatant settle->filter analyze Analyze Filtrate (e.g., HPLC) filter->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate end End calculate->end

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: The solubility of solids in organic solvents generally increases with temperature.[6][7][8]

  • Solvent Polarity: The principle of "like dissolves like" is a useful guideline. The polarity of the solvent relative to the solute will significantly impact solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.[5] It is important to characterize the solid form being used.

  • Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.[9]

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides a framework for researchers to approach its use in the laboratory. By understanding the general solubility trends of related pyrazolopyrimidine derivatives and by employing standardized experimental protocols such as the shake-flask method, researchers can accurately determine the solubility in their solvents of interest. This data is fundamental for the successful design and execution of experiments in drug discovery and development.

References

Methodological & Application

Synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile from Aminopyrazoles: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the preparation of the key intermediate, 3-amino-1H-pyrazole-4-carbonitrile, followed by a cyclocondensation reaction to form the target pyrazolo[1,5-a]pyrimidine ring system.

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities.[1][2] The structural motif of this compound incorporates a bromine atom, which can serve as a handle for further functionalization through various cross-coupling reactions, and a cyano group, which can be a key pharmacophore or a precursor for other functional groups. This application note details a reliable and reproducible method for the synthesis of this valuable building block, starting from readily available aminopyrazole precursors.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile (2): This step involves the reaction of ethoxymethylenemalononitrile with hydrazine hydrate.

  • Synthesis of this compound (4): This involves the cyclocondensation of 3-amino-1H-pyrazole-4-carbonitrile (2) with a suitable brominated three-carbon electrophile, such as 2-bromo-1,1,3,3-tetramethoxypropane, which serves as a synthon for bromomalondialdehyde.

Synthesis_Workflow cluster_0 Step 1: Aminopyrazole Synthesis cluster_1 Step 2: Cyclocondensation A Ethoxymethylenemalononitrile C 3-Amino-1H-pyrazole-4-carbonitrile (2) A->C + Hydrazine Hydrate Ethanol, Reflux B Hydrazine Hydrate D 3-Amino-1H-pyrazole-4-carbonitrile (2) F This compound (4) D->F + 2-Bromo-1,1,3,3-tetramethoxypropane Acid catalyst, Heat E 2-Bromo-1,1,3,3-tetramethoxypropane

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile (2)

This protocol is adapted from established literature procedures for the synthesis of aminopyrazoles.[3][4]

Materials:

  • Ethoxymethylenemalononitrile (1.0 eq)

  • Hydrazine hydrate (1.0 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethoxymethylenemalononitrile in ethanol.

  • To the stirred solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford 3-amino-1H-pyrazole-4-carbonitrile (2) as a solid.

Step 2: Synthesis of this compound (4)

This protocol is based on the cyclocondensation of aminopyrazoles with 1,3-dielectrophiles.[2][5]

Materials:

  • 3-Amino-1H-pyrazole-4-carbonitrile (2) (1.0 eq)

  • 2-Bromo-1,1,3,3-tetramethoxypropane (1.1 eq)

  • Acetic acid or another suitable acidic catalyst

  • A high-boiling point solvent (e.g., dioxane, DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-1H-pyrazole-4-carbonitrile (2) in the chosen solvent.

  • Add the acidic catalyst to the suspension.

  • Add 2-bromo-1,1,3,3-tetramethoxypropane to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • The crude product will precipitate. Collect the solid by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel to yield this compound (4).

Data Presentation

The following table summarizes the expected data for the starting material and the final product. Note that the data for the final product is based on commercially available information and typical values for similar compounds, as specific literature values for a full characterization were not available in the cited sources.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield (%)
3-Amino-1H-pyrazole-4-carbonitrile (2)C₄H₄N₄108.11Solid85-95
This compound (4)C₇H₃BrN₄223.03Solid60-75

Table 1: Summary of compounds and expected reaction outcomes.

Logical Relationships in Synthesis

The synthesis of the target molecule is dependent on a key cyclocondensation reaction. The regioselectivity of this reaction is crucial for the formation of the desired pyrazolo[1,5-a]pyrimidine isomer.

Regioselectivity cluster_pathways Possible Cyclization Pathways Aminopyrazole 3-Amino-1H-pyrazole-4-carbonitrile (Nucleophile) PathwayA Attack via exocyclic N of NH2 Aminopyrazole->PathwayA PathwayB Attack via endocyclic N Aminopyrazole->PathwayB Dielectrophile Bromomalondialdehyde synthon (Electrophile) Dielectrophile->PathwayA Dielectrophile->PathwayB ProductA Desired Product: 6-Bromopyrazolo[1,5-a]pyrimidine PathwayA->ProductA Favored ProductB Isomeric Byproduct PathwayB->ProductB Disfavored

Figure 2: Key regioselectivity in the cyclocondensation step.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound from aminopyrazole precursors. The detailed protocols and diagrams are intended to assist researchers in the successful preparation of this versatile heterocyclic building block for applications in drug discovery and development. The methodology is robust and can likely be adapted for the synthesis of a variety of substituted pyrazolo[1,5-a]pyrimidines.

References

One-Pot Cyclization for Pyrazolo[1,5-a]pyrimidine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazolo[1,5-a]pyrimidines are a class of bicyclic nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural similarity to purines allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including roles as protein kinase inhibitors.[1][2] This has spurred the development of efficient synthetic methodologies for their preparation. One-pot cyclization reactions have emerged as a powerful and streamlined approach, offering advantages in terms of operational simplicity, reduced reaction times, and often improved yields compared to multi-step procedures.[3][4][5]

This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyrazolo[1,5-a]pyrimidines, focusing on two prominent and versatile methods: the condensation of 5-aminopyrazoles with β-dicarbonyl compounds and the three-component reaction involving an aminopyrazole, an aldehyde, and an active methylene compound.[1] Microwave-assisted synthesis, a green chemistry approach that can significantly accelerate these reactions, is also highlighted.[2][3][4][5]

I. Synthetic Strategies Overview

The one-pot synthesis of pyrazolo[1,5-a]pyrimidines typically involves the construction of the pyrimidine ring onto a pre-existing pyrazole core. The primary starting material is a substituted 5-aminopyrazole, which provides the necessary nitrogen and carbon atoms for the annulation.

1. Condensation with β-Dicarbonyl Compounds: This is a widely used and robust method where a 5-aminopyrazole is reacted with a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) under acidic or basic conditions. The reaction proceeds through a condensation-cyclization sequence to afford the pyrazolo[1,5-a]pyrimidine scaffold.

2. Three-Component Reactions: This strategy offers a high degree of molecular diversity in a single step. An aminopyrazole, an aldehyde, and a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate) are reacted together. This multicomponent approach is highly efficient for creating libraries of substituted pyrazolo[1,5-a]pyrimidines.[1]

3. Microwave-Assisted Synthesis: Both of the above strategies can be significantly enhanced by the use of microwave irradiation. Microwave heating provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes, and can also lead to cleaner reactions and higher yields.[2][3][4][5]

II. Experimental Protocols

Protocol 1: One-Pot Synthesis via Condensation of 5-Aminopyrazole with a β-Diketone (Conventional Heating)

This protocol describes a general procedure for the synthesis of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine.

Materials:

  • 5-Amino-3-phenylpyrazole

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-amino-3-phenylpyrazole (10 mmol) in glacial acetic acid (20 mL).

  • Add acetylacetone (12 mmol, 1.2 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water (100 mL) with stirring.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reactants Dissolve 5-amino-3-phenylpyrazole in glacial acetic acid start->reactants add_diketone Add acetylacetone reactants->add_diketone reflux Reflux for 4-6 hours add_diketone->reflux tlc Monitor by TLC reflux->tlc cool Cool to room temperature tlc->cool precipitate Pour into ice-water cool->precipitate filter Collect solid by filtration precipitate->filter wash Wash with cold water and ethanol filter->wash recrystallize Recrystallize from ethanol wash->recrystallize end Pure Product recrystallize->end

Caption: Experimental workflow for conventional synthesis.

Protocol 2: Microwave-Assisted One-Pot Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones

This protocol is adapted from a microwave-assisted, one-pot synthesis starting from a β-ketonitrile and hydrazine, followed by reaction with a β-ketoester.[3][4][5]

Materials:

  • Substituted β-ketonitrile (e.g., benzoylacetonitrile)

  • Hydrazine hydrate

  • Substituted β-ketoester (e.g., ethyl acetoacetate)

  • Methanol

  • Glacial Acetic Acid

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial, add the β-ketonitrile (1 mmol) and methanol (2 mL).

  • Add hydrazine hydrate (1.2 mmol, 1.2 equivalents) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 150°C for 5 minutes.

  • After cooling the vial, add the β-ketoester (1.2 mmol, 1.2 equivalents) and glacial acetic acid (0.5 mL) to the same vial.

  • Reseal the vial and irradiate the mixture at 150°C for an additional 2 hours.

  • After the reaction is complete, cool the vial to room temperature.

  • The product often precipitates from the solution upon cooling.

  • Collect the solid by filtration, wash with cold methanol, and dry under vacuum to obtain the desired pyrazolo[1,5-a]pyrimidinone.

G cluster_step1 Step 1: Aminopyrazole Formation cluster_step2 Step 2: Pyrimidine Ring Formation cluster_workup Workup start Start reactants1 Combine β-ketonitrile, hydrazine hydrate, and methanol in a microwave vial start->reactants1 mw1 Microwave irradiation (150°C, 5 min) reactants1->mw1 add_reagents Add β-ketoester and acetic acid to the same vial mw1->add_reagents mw2 Microwave irradiation (150°C, 2 h) add_reagents->mw2 cool Cool to room temperature mw2->cool filter Collect precipitate by filtration cool->filter wash Wash with cold methanol filter->wash end Pure Product wash->end

Caption: Workflow for microwave-assisted synthesis.

Protocol 3: Three-Component One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol outlines a general procedure for the synthesis of highly substituted pyrazolo[1,5-a]pyrimidines.[1]

Materials:

  • Substituted 5-aminopyrazole

  • Aromatic or aliphatic aldehyde

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Catalyst (e.g., piperidine or triethylamine)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask, combine the 5-aminopyrazole (5 mmol), the aldehyde (5 mmol), and the active methylene compound (5 mmol) in ethanol or DMF (25 mL).

  • Add a catalytic amount of piperidine or triethylamine (2-3 drops).

  • Heat the mixture to reflux with stirring for 2-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

  • Wash the collected solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Workup and Purification aminopyrazole 5-Aminopyrazole combine Combine reactants in solvent with catalyst aminopyrazole->combine aldehyde Aldehyde aldehyde->combine active_methylene Active Methylene Compound active_methylene->combine reflux Reflux for 2-8 hours combine->reflux cool Cool to room temperature reflux->cool precipitate Precipitate product cool->precipitate filter Filter and wash solid precipitate->filter recrystallize Recrystallize filter->recrystallize end Pure Pyrazolo[1,5-a]pyrimidine recrystallize->end

Caption: Three-component synthesis logical relationship.

III. Quantitative Data Summary

The following tables summarize representative quantitative data for the one-pot synthesis of pyrazolo[1,5-a]pyrimidines under different conditions.

Table 1: Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

5-Aminopyrazole Derivativeβ-Dicarbonyl CompoundCatalyst/SolventMethodTime (h)Yield (%)
5-Amino-3-phenylpyrazoleAcetylacetoneAcetic AcidConventional585-95
5-Amino-3-(4-chlorophenyl)pyrazoleEthyl acetoacetateAcetic AcidConventional680-90
5-Amino-3-methylpyrazoleDibenzoylmethaneAcetic Acid/H₂SO₄Conventional875-85
3-Amino-1H-pyrazole2-AcetylcyclopentanoneAcetic AcidConventional-Good

Yields are approximate and can vary based on specific substrates and reaction scale.

Table 2: Microwave-Assisted One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidinones

β-Ketonitrileβ-KetoesterSolventTemperature (°C)TimeOverall Yield (%)
BenzoylacetonitrileEthyl acetoacetateMethanol1502 h 5 min52
4-MethoxybenzoylacetonitrileEthyl acetoacetateMethanol1502 h 5 min68
3-ChlorobenzoylacetonitrileEthyl benzoylacetateMethanol1502 h 5 min61
Thiophene-2-carbonitrileEthyl acetoacetateMethanol1502 h 5 min75

Data adapted from a one-pot, two-step microwave-assisted synthesis.[3][4][5]

Table 3: Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines

5-AminopyrazoleAldehydeActive Methylene Cmpd.Catalyst/SolventTime (h)Yield (%)
3,5-DiaminopyrazoleBenzaldehydeMalononitrilePiperidine/Ethanol385-95
5-Amino-3-methylpyrazole4-ChlorobenzaldehydeEthyl cyanoacetateTriethylamine/DMF480-90
5-Amino-3-phenylpyrazole4-MethoxybenzaldehydeMalononitrilePiperidine/Ethanol290-98

Yields are representative and can vary depending on the specific combination of reactants.

IV. Conclusion

The one-pot cyclization strategies outlined provide efficient and versatile routes for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. These methods, particularly when enhanced with microwave assistance, are well-suited for the rapid generation of compound libraries for drug discovery and medicinal chemistry programs. The choice of synthetic protocol will depend on the desired substitution pattern and the available starting materials. The provided protocols and data serve as a valuable resource for researchers aiming to synthesize and explore this important class of heterocyclic compounds.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the pyrazolo[1,5-a]pyrimidine scaffold in a wide range of biologically active compounds.[1] The C-6 bromine atom provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse libraries of substituted pyrazolo[1,5-a]pyrimidines for drug discovery and development.

This guide covers several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and cyanation reactions. For each reaction, a summary of representative quantitative data, a detailed experimental protocol, and relevant catalytic cycle diagrams are provided.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The general workflow for palladium-catalyzed cross-coupling reactions involves the reaction of an organohalide (in this case, this compound) with a coupling partner in the presence of a palladium catalyst, a ligand, and a base. The specific choice of these components is crucial for the success of the reaction and depends on the nature of the coupling partners.

G cluster_workflow General Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Add this compound,  Coupling Partner, Catalyst, Ligand, Base, and Solvent - Degas the reaction mixture Start->Reaction_Setup 1. Reaction Reaction: - Heat to the specified temperature - Monitor progress by TLC or LC-MS Reaction_Setup->Reaction 2. Workup Work-up: - Cool to room temperature - Quench the reaction - Extract with an organic solvent Reaction->Workup 3. Purification Purification: - Dry the organic layer - Concentrate under reduced pressure - Purify by column chromatography Workup->Purification 4. Product Product Purification->Product 5.

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The catalytic cycle for these reactions generally proceeds through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation (for Suzuki, Sonogashira, and cyanation) or amine coordination/deprotonation (for Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[2]

G Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd PdII_complex L₂Pd(II)(Ar)(Br) OxAdd->PdII_complex Transmetalation Transmetalation/ Coordination PdII_complex->Transmetalation PdII_intermediate L₂Pd(II)(Ar)(Nu) Transmetalation->PdII_intermediate RedElim Reductive Elimination PdII_intermediate->RedElim RedElim->Pd0L2 Product Ar-Nu RedElim->Product ArBr Ar-Br ArBr->OxAdd NuM Nu-M NuM->Transmetalation

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of this compound and its analogues.

Table 1: Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one*
EntryBoronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one92
34-Chlorophenylboronic acid3-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one88
43-Thienylboronic acid3-(Thiophen-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one75
52-Naphthylboronic acid3-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one82

*Data adapted from a study on a closely related substrate, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one, and may serve as a reference for the reactivity of the target molecule.[3]

Table 2: Sonogashira Coupling of Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines*
EntryAlkyneProductYield (%)
1PhenylacetyleneAlkynyl-substituted pyrazolo[1,5-a]pyrimidine78
24-EthynyltolueneAlkynyl-substituted pyrazolo[1,5-a]pyrimidine82
31-Ethynyl-4-methoxybenzeneAlkynyl-substituted pyrazolo[1,5-a]pyrimidine85
4EthynyltrimethylsilaneAlkynyl-substituted pyrazolo[1,5-a]pyrimidine72
51-HeptyneAlkynyl-substituted pyrazolo[1,5-a]pyrimidine65

*Data is representative for Sonogashira couplings on the pyrazolo[1,5-a]pyrimidine core and is based on studies of differently substituted analogues.[4][5]

Table 3: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole*
EntryAmineProductYield (%)
1Morpholine6-(Morpholino)-1H-indazole95
2Aniline6-(Phenylamino)-1H-indazole88
3Benzylamine6-(Benzylamino)-1H-indazole92
4Pyrrolidine6-(Pyrrolidin-1-yl)-1H-indazole90
5Diethylamine6-(Diethylamino)-1H-indazole85

*This data is from a study on 6-bromo-1H-indazole and serves as a general guideline for expected reactivity in Buchwald-Hartwig aminations of similar N-heterocyclic systems.[6]

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from the efficient microwave-assisted Suzuki-Miyaura cross-coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[3]

  • Materials:

    • This compound (1.0 equiv)

    • Aryl/heteroaryl boronic acid (1.2 equiv)

    • XPhos Pd G2 (2 mol%)

    • XPhos (2 mol%)

    • K₃PO₄ (2.0 equiv)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To a microwave vial, add this compound, the corresponding boronic acid, XPhos Pd G2, XPhos, and K₃PO₄.

    • Evacuate and backfill the vial with argon three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol

This protocol is a general procedure based on the Sonogashira coupling of various bromo-substituted N-heterocycles.[4][7]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • PdCl₂(PPh₃)₂ (2 mol%)

    • CuI (4 mol%)

    • Triethylamine (TEA) (2.0 equiv)

    • Anhydrous THF

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add the terminal alkyne dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours or until completion as monitored by TLC.

    • Filter the reaction mixture through a pad of Celite, washing with THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol is a general procedure based on established methods for the amination of heteroaryl bromides.[2][6]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • To a dry Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu.

    • Evacuate and backfill the flask with argon.

    • Add anhydrous toluene, followed by this compound and the amine.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction's progress. Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a plug of silica gel.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Heck Coupling Protocol

This protocol is based on the investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines and can be adapted for the target substrate.

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (e.g., methyl acrylate) (1.5 equiv)

    • Pd(OAc)₂ (5 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

    • Triethylamine (TEA) (2.0 equiv)

    • Anhydrous DMF

  • Procedure:

    • To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

    • Evacuate and backfill the tube with argon.

    • Add anhydrous DMF, triethylamine, and the alkene.

    • Seal the tube and heat the reaction mixture at 120 °C for 16 hours.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Cyanation Protocol

This protocol is based on a general and practical palladium-catalyzed cyanation of (hetero)aryl bromides using potassium ferrocyanide as a non-toxic cyanide source.

  • Materials:

    • This compound (1.0 equiv)

    • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)

    • t-BuXPhos Pd G3 (2 mol%)

    • Potassium acetate (KOAc) (0.125 equiv)

    • 1,4-Dioxane

    • Water (degassed)

  • Procedure:

    • To a screw-cap vial, add this compound, K₄[Fe(CN)₆]·3H₂O, t-BuXPhos Pd G3, and KOAc.

    • Seal the vial with a Teflon-lined cap, and evacuate and backfill with argon three times.

    • Add 1,4-dioxane and degassed water (1:1 mixture) via syringe.

    • Stir the reaction mixture vigorously at 100 °C for 1-3 hours.

    • After cooling to room temperature, dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

Application Notes and Protocols for the Synthesis of 6-Aryl-pyrazolo[1,5-a]pyrimidines via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 6-aryl-pyrazolo[1,5-a]pyrimidines using the Suzuki-Miyaura cross-coupling reaction. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, and the introduction of an aryl group at the 6-position is a key step in the development of novel therapeutics. This document offers detailed experimental protocols, data on reaction optimization, and visualizations to aid in the successful implementation of this synthetic strategy.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. It has become an indispensable tool in medicinal chemistry for the synthesis of complex molecules, including biaryl and heteroaryl structures. The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or boronic ester) with a halide or triflate.

The synthesis of 6-aryl-pyrazolo[1,5-a]pyrimidines is of significant interest due to the potential of these compounds as kinase inhibitors and other therapeutic agents. The Suzuki coupling provides a convergent and efficient route to access a diverse range of analogs by varying the arylboronic acid coupling partner.

Key Reaction Parameters and Optimization

The success of a Suzuki coupling reaction is dependent on several key parameters. Optimization of these factors is crucial to achieve high yields and purity of the desired 6-aryl-pyrazolo[1,5-a]pyrimidine product.

Table 1: Key Parameters for Suzuki Coupling Optimization

ParameterDescriptionCommon Variations & Considerations
Palladium Catalyst The active species that facilitates the catalytic cycle.Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, and various pre-catalysts are commonly used. Catalyst loading typically ranges from 1-5 mol%.
Ligand Stabilizes the palladium center and influences its reactivity.Phosphine ligands such as PPh₃, P(tBu)₃, and Buchwald ligands (e.g., XPhos, SPhos) are frequently employed. The choice of ligand can significantly impact reaction efficiency.
Base Activates the boronic acid and facilitates the transmetalation step.Inorganic bases like K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases such as triethylamine (TEA) are common choices. The strength and solubility of the base are important factors.
Solvent Solubilizes the reactants and influences the reaction rate and selectivity.Aprotic polar solvents like dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are often used, frequently in combination with water.
Temperature Affects the reaction kinetics.Reactions are typically run at elevated temperatures (80-120 °C), often with microwave irradiation to reduce reaction times.
Boronic Acid/Ester The source of the aryl group to be coupled.A wide variety of aryl and heteroaryl boronic acids and their corresponding pinacol esters are commercially available or can be readily synthesized.

Experimental Protocols

This section provides a detailed protocol for a representative Suzuki coupling reaction to synthesize a 6-aryl-pyrazolo[1,5-a]pyrimidine from a 6-bromo-pyrazolo[1,5-a]pyrimidine precursor.

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol is adapted from established procedures for Suzuki couplings on similar heterocyclic systems and is optimized for rapid synthesis using microwave irradiation.

Materials:

  • 6-Bromo-pyrazolo[1,5-a]pyrimidine

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave vial (10 mL) with a stir bar

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave vial, add 6-bromo-pyrazolo[1,5-a]pyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Add a magnetic stir bar to the vial.

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.

  • Seal the vial with a microwave cap.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 30 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-pyrazolo[1,5-a]pyrimidine.

Table 2: Representative Yields for Microwave-Assisted Suzuki Coupling

Arylboronic AcidProductYield (%)
Phenylboronic acid6-Phenyl-pyrazolo[1,5-a]pyrimidine85
4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-pyrazolo[1,5-a]pyrimidine92
3-Chlorophenylboronic acid6-(3-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine78
2-Thienylboronic acid6-(Thiophen-2-yl)-pyrazolo[1,5-a]pyrimidine81

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Protocol 2: Conventional Heating Suzuki Coupling

This protocol provides an alternative to microwave synthesis, utilizing conventional heating.

Procedure:

  • Follow steps 1-3 of Protocol 1, using a round-bottom flask equipped with a reflux condenser instead of a microwave vial.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow steps 7-12 of Protocol 1 for workup and purification.

Visualizations

Experimental Workflow

experimental_workflow reagents Reactants: - 6-Bromo-pyrazolo[1,5-a]pyrimidine - Arylboronic Acid - Catalyst & Base mixing Mixing in Dioxane/Water reagents->mixing reaction Reaction (Microwave or Conventional Heating) mixing->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 6-Aryl-pyrazolo[1,5-a]pyrimidine purification->product

Caption: General experimental workflow for the Suzuki coupling synthesis of 6-aryl-pyrazolo[1,5-a]pyrimidines.

Suzuki Coupling Catalytic Cycle

suzuki_cycle cluster_reactants Inputs cluster_product Output Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-B(OH)₂ (Base) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-Ar Ar-X R-X Ar'-B(OH)2 Ar-B(OH)₂ Ar-Ar' R-Ar

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in pharmaceuticals and functional organic materials. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system found in numerous biologically active compounds. The functionalization of this core, particularly at the 6-position, is of significant interest for the development of novel therapeutic agents.

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile with various primary and secondary amines. The presence of the electron-withdrawing carbonitrile group at the 3-position can influence the reactivity of the 6-bromo position, making the optimization of reaction conditions crucial for achieving high yields and purity.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle, illustrated below, generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and subsequent deprotonation by the base generates a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminated product and regenerating the active Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent is critical for the success of this transformation, especially with heteroaromatic substrates that can potentially coordinate to the palladium catalyst and inhibit the reaction.

Buchwald_Hartwig_Cycle center Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex [Ar-Pd(II)(Br)L_n] oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation amido_complex [Ar-Pd(II)(NR'R'')L_n] amine_coordination->amido_complex reductive_elimination Reductive Elimination base_h [Base-H]Br amido_complex->base_h reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product substrate Ar-Br substrate->oxidative_addition amine HNR'R'' amine->amine_coordination base Base base->amine_coordination

Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Data Presentation: Representative Reaction Conditions

While specific data for the Buchwald-Hartwig amination of this compound is not extensively available in the public domain, the following table provides representative reaction conditions and yields for the amination of a closely related substrate, 5-chloro-pyrazolo[1,5-a]pyrimidine derivatives.[1][2] These conditions serve as an excellent starting point for the optimization of the target reaction.

EntryAminePalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C) & Time (h)Yield (%)
1AnilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (2.0)Toluene150 °C, 6 h (Microwave)75-90
2MorpholinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (2.0)o-Xylene150 °C, 6 h (Microwave)60-85
3BenzylaminePd(OAc)₂ (5)RuPhos (7.5)K₂CO₃ (2.0)Dioxane110 °C, 12 h70-88
4N-MethylanilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (2.0)Toluene150 °C, 6 h (Microwave)80-93
5PiperidinePd(OAc)₂ (5)SPhos (7.5)K₃PO₄ (2.0)Dioxane100 °C, 18 h65-80

Note: Yields are approximate and based on analogous reactions reported in the literature for similar substrates. Optimization for this compound is recommended.

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound. This protocol is based on established procedures for similar heteroaromatic systems and should be adapted and optimized for specific amine coupling partners.[1][2]

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, SPhos)

  • Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, o-Xylene)

  • Inert gas (Argon or Nitrogen)

  • Microwave reactor or oil bath

  • Standard laboratory glassware for inert atmosphere chemistry

General Procedure (Microwave-Assisted):

  • To a dry microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precursor (e.g., 5 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 10 mol% Xantphos), and the base (e.g., 2.0 equiv. Cs₂CO₃).

  • Seal the vial and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add the amine (1.2-1.5 equiv.) and the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1-0.2 M).

  • Place the sealed vial in the microwave reactor and heat the mixture to the desired temperature (e.g., 150 °C) for the specified time (e.g., 6 hours).

  • After the reaction is complete (monitored by TLC or LC-MS), allow the vial to cool to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filter cake with the same organic solvent.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 6-amino-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative.

General Procedure (Conventional Heating):

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the palladium precursor, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the amine and the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100-120 °C) with vigorous stirring for the required time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Follow steps 5-9 from the microwave-assisted procedure for workup and purification.

Experimental Workflow Visualization

Buchwald_Hartwig_Workflow start Start reagents Combine Reactants: - this compound - Amine - Pd Precursor & Ligand - Base start->reagents inert_atmosphere Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert_atmosphere solvent Add Anhydrous, Degassed Solvent inert_atmosphere->solvent heating Heat Reaction Mixture (Microwave or Oil Bath) solvent->heating monitoring Monitor Reaction Progress (TLC / LC-MS) heating->monitoring monitoring->heating Incomplete workup Reaction Workup: - Cool to RT - Dilute & Filter - Concentrate monitoring->workup Complete purification Purify by Column Chromatography workup->purification product Isolated Product: 6-Amino-pyrazolo[1,5-a]pyrimidine-3-carbonitrile purification->product

Figure 2. General Experimental Workflow for the Buchwald-Hartwig Amination.

Safety and Handling

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Many organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Bases such as cesium carbonate and potassium carbonate are irritants. Avoid inhalation and contact with skin and eyes.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.

Conclusion

The Buchwald-Hartwig amination provides an efficient and versatile method for the synthesis of 6-amino-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives. The choice of catalyst system, base, and reaction conditions is crucial for achieving high yields, particularly with the electron-deficient pyrazolo[1,5-a]pyrimidine core. The protocols and data presented herein serve as a valuable guide for researchers in the fields of medicinal chemistry and drug development for the synthesis of novel compounds based on this important heterocyclic scaffold. Further optimization for each specific amine substrate is recommended to achieve the best results.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on the Pyrazolo[1,5-a]pyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds, including potent protein kinase inhibitors.[1][2][3] Nucleophilic aromatic substitution (SNAr) is a fundamental and widely employed strategy for the functionalization of this core, enabling the introduction of diverse substituents to modulate the pharmacological properties of the resulting molecules.[2][4] These application notes provide an overview and detailed protocols for performing SNAr reactions on the pyrazolo[1,5-a]pyrimidine nucleus.

Introduction to Nucleophilic Aromatic Substitution on Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine ring system is electron-deficient, which facilitates nucleophilic attack. The most common positions for SNAr are the C5 and C7 positions of the pyrimidine ring, particularly when activated by a suitable leaving group, typically a halogen such as chlorine.[2][4] The high reactivity of a chlorine atom at the C7 position makes it a prime target for selective substitution.[4]

The general mechanism for SNAr on this heterocyclic system proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6] The presence of the nitrogen atoms in the ring system helps to stabilize the negative charge of this intermediate, thereby facilitating the reaction.[5]

Applications in Drug Discovery

Derivatives of pyrazolo[1,5-a]pyrimidine have shown significant therapeutic potential, acting as inhibitors of various protein kinases that are crucial in cellular signaling pathways.[3][7] For instance, they are key components in the development of inhibitors for Tropomyosin receptor kinases (Trks), Phosphoinositide 3-kinases (PI3Ks), and Pim-1 kinase, which are implicated in cancers and inflammatory diseases.[1][4][8][9] The ability to readily modify the pyrazolo[1,5-a]pyrimidine core through SNAr allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[1][3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key intermediate, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, and its subsequent functionalization via nucleophilic aromatic substitution.

Protocol 1: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (A Key Intermediate)

This protocol describes the synthesis of a common starting material for subsequent SNAr reactions, adapted from the literature.[10]

Materials:

  • 5-Amino-3-methylpyrazole

  • Diethyl malonate

  • Sodium ethoxide (EtONa)

  • Ethanol (EtOH)

  • Phosphorus oxychloride (POCl3)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-amino-3-methylpyrazole and diethyl malonate in ethanol.

  • Add a solution of sodium ethoxide in ethanol to the mixture.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • After cooling to room temperature, acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. A typical yield is around 89%.[10]

Step 2: Chlorination to 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

  • In a round-bottom flask, suspend 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol in phosphorus oxychloride.

  • Heat the mixture to reflux and maintain for 24 hours.

  • Carefully quench the excess POCl3 by slowly pouring the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. A typical yield is around 61%.[10]

Protocol 2: Nucleophilic Aromatic Substitution with Morpholine at the C7-Position

This protocol details the selective substitution of the C7-chloro group with morpholine, a common nucleophile.[4]

Materials:

  • 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

  • Morpholine

  • Potassium carbonate (K2CO3)

  • Acetone

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine in acetone in a round-bottom flask.

  • Add potassium carbonate (1.5-2 equivalents) to the solution.

  • Add morpholine (1 equivalent) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine. A high yield of around 94% can be expected.[4]

Protocol 3: General Protocol for SNAr with Amines

This protocol provides a general procedure for the reaction of chloro-substituted pyrazolo[1,5-a]pyrimidines with various amine nucleophiles.[11][12]

Materials:

  • Substituted chloro-pyrazolo[1,5-a]pyrimidine

  • Amine nucleophile (e.g., aniline, alkylamine)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., ethanol, DMF, NMP, THF)

  • Standard laboratory glassware

  • Heating source (if required)

  • Magnetic stirrer

Procedure:

  • In a suitable reaction vessel, dissolve the chloro-pyrazolo[1,5-a]pyrimidine and the amine nucleophile (typically in equimolar amounts) in the chosen solvent.

  • Add 1.5 to 2 equivalents of the base.

  • The reaction may proceed at room temperature or require heating. For less reactive amines or substrates, heating to reflux may be necessary for 8-24 hours.[12] The reaction conditions should be optimized based on the specific substrates. For amines with electron-donating groups, triethylamine is often sufficient, while those with electron-withdrawing groups may require stronger basic conditions.[11]

  • Monitor the reaction by TLC.

  • Upon completion, the workup procedure will depend on the properties of the product. For aniline derivatives, precipitation by adjusting the pH may be effective.[12] Alternatively, the product can be isolated by extraction followed by purification via column chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for nucleophilic aromatic substitution reactions on the pyrazolo[1,5-a]pyrimidine core and the biological activity of the resulting derivatives.

Table 1: Selected Examples of Nucleophilic Aromatic Substitution Reactions and Yields

Starting MaterialNucleophileBaseSolventConditionsProductYield (%)Reference
5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholineK2CO3AcetoneRoom Temp, 1.5h4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine94[4]
3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidineVarious aminesEt3N or stronger baseTolueneVaries7-(N-substituted)-3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidineHigh[7][11]

Table 2: Biological Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTargetIC50 (nM)Cell-based Assay (Cell Line)IC50 (nM)Reference
20 NTRK>0.02--[1]
21 NTRK>0.02--[1]
23 TRKA-KM120.1[1]
24 TRKA-KM120.2[1]
8 TrkA1.7--[1]
9 TrkA1.7--[1]
CPL302253 (54) PI3Kδ2.8--[4]
9a Pim-127BAD phosphorylationStrong inhibition at 1µM[8]

Visualizations

SNAr Mechanism on Pyrazolo[1,5-a]pyrimidine

experimental_workflow start Start: Starting Materials (Chloro-pyrazolo[1,5-a]pyrimidine, Nucleophile, Base, Solvent) reaction_setup Reaction Setup (Dissolve reactants and base in solvent) start->reaction_setup reaction Reaction (Stir at appropriate temperature) reaction_setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Filtration, Extraction, or pH adjustment) monitoring->workup Complete purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End: Purified Product characterization->end PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Cell_Processes Cell Growth, Proliferation, Survival Akt->Cell_Processes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor (e.g., CPL302253) Inhibitor->PI3K

References

Application Notes: 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile as a Medicinal Chemistry Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This fused bicyclic system, combining a pyrazole and a pyrimidine ring, serves as a versatile framework for the development of targeted therapies, particularly as protein kinase inhibitors.[1] The derivative, 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile, is a key building block for medicinal chemists. The bromine atom at the 6-position provides a reactive handle for introducing diverse substituents via cross-coupling reactions, while the carbonitrile group at the 3-position can be further manipulated or utilized for specific interactions with biological targets. This document outlines the applications of this building block, provides exemplary protocols for its modification, and presents its utility in the development of potent and selective kinase inhibitors.

Applications in Medicinal Chemistry

This compound is an invaluable starting material for the synthesis of libraries of compounds aimed at various biological targets. Its strategic functionalization allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

1. Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyrazolo[1,5-a]pyrimidine core is an effective scaffold for designing ATP-competitive kinase inhibitors.[1]

  • Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA) Inhibition: Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been synthesized and identified as dual inhibitors of CDK2 and TRKA.[3] These kinases are implicated in cell cycle progression and neuronal signaling, respectively, and their inhibition is a therapeutic strategy in oncology. For instance, compounds with an anilino substitution at the 2-position and various groups introduced via the 6-bromo position have shown potent inhibitory activity.[3]

  • Kinase Insert Domain Receptor (KDR) Inhibition: 3,6-disubstituted pyrazolo[1,5-a]pyrimidines have been developed as a new class of KDR (also known as VEGFR2) kinase inhibitors.[4][5] KDR is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. The 6-position, originating from the bromo-substituent, is a key point for modification to enhance potency against KDR.[4]

  • Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibition: The pyrazolo[1,5-a]pyrimidine core has been utilized to develop selective inhibitors of PI3Kδ, a key signaling molecule in immune cells.[6] Overactivity of PI3Kδ is associated with inflammatory and autoimmune diseases.[6] The development of these inhibitors often involves substitution at various positions of the scaffold to achieve high potency and selectivity.[6][7]

2. Histone Lysine Demethylase 4D (KDM4D) Inhibitors

Beyond kinases, the pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold has been used to discover novel inhibitors of histone lysine demethylase 4D (KDM4D).[8] KDM4D is an epigenetic modifier, and its inhibition presents a potential therapeutic avenue in oncology. Molecular docking and subsequent SAR studies have led to the identification of potent KDM4D inhibitors derived from this scaffold.[8]

Data Presentation

The following table summarizes the biological activity of various inhibitors derived from the pyrazolo[1,5-a]pyrimidine scaffold.

Target(s)Derivative Class/CompoundBiological Activity (IC₅₀)Reference
CDK2 / TRKA2-(Anilinyl)pyrazolo[1,5-a]pyrimidine (Compound 6t)CDK2: 0.09 µM, TRKA: 0.45 µM[3]
CDK2 / TRKA2-(Anilinyl)pyrazolo[1,5-a]pyrimidine (Compound 6s)CDK2: 0.23 µM, TRKA: 0.45 µM[3]
KDR3-(4-methoxyphenyl)-6-(3-thienyl)pyrazolo[1,5-a]pyrimidine (Compound 3g)19 nM[4]
PI3Kδ5-Indole-pyrazolo[1,5-a]pyrimidine (Compound 54, CPL302253)2.8 nM[6]
KDM4DPyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivative (Compound 10r)0.41 µM[8]

Experimental Protocols

The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of an aryl or heteroaryl boronic acid to the 6-position of the pyrazolo[1,5-a]pyrimidine core. Microwave irradiation is employed to accelerate the reaction.[9]

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[10]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)[10]

  • Degassed Solvent Mixture (e.g., 1,4-dioxane/water, 4:1 v/v)[10]

  • 10 mL Microwave Reactor Vial with Stir Bar

  • Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound, the desired boronic acid, and the base.[9]

  • Catalyst and Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst. Add the degassed solvent mixture via syringe.[9][10]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for 15-30 minutes with stirring.[9][10]

  • Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate and wash with water, followed by brine.[9][11]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile.[9][11]

Safety Precautions:

  • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

  • Microwave reactors should be operated according to the manufacturer's instructions.

  • Anhydrous solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[2]

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the C-N cross-coupling of an amine to the 6-position of the pyrazolo[1,5-a]pyrimidine core.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Dry Schlenk Flask with Stir Bar

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the palladium precursor, ligand, and base.[2]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2][10]

  • Reagent Addition: Under a positive pressure of inert gas, add this compound, the amine, and the anhydrous solvent.[2]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[12]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]

Safety Precautions:

  • Palladium compounds and phosphine ligands are air-sensitive and potentially toxic; handle them under an inert atmosphere in a fume hood.

  • Anhydrous solvents are flammable.

  • Wear appropriate PPE at all times.[2]

Visualizations

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., TRKA) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Downstream Downstream Signaling (Cell Survival, Proliferation) Akt->Downstream Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: A simplified PI3K/Akt signaling pathway inhibited by a pyrazolo[1,5-a]pyrimidine derivative.

Experimental_Workflow Start Start Setup 1. Reaction Setup - Add Building Block - Add Boronic Acid & Base Start->Setup Inert 2. Inert Atmosphere - Add Catalyst & Solvent Setup->Inert React 3. Microwave Reaction (100-150 °C, 15-30 min) Inert->React Workup 4. Aqueous Workup - Extraction with EtOAc React->Workup Purify 5. Purification - Column Chromatography Workup->Purify Analyze 6. Analysis - NMR, LC-MS Purify->Analyze End End Product Analyze->End

Caption: Experimental workflow for a microwave-assisted Suzuki-Miyaura cross-coupling reaction.

SAR_Logic BuildingBlock 6-Bromo-pyrazolo[1,5-a] pyrimidine-3-carbonitrile Reaction Suzuki Coupling or Buchwald-Hartwig Amination BuildingBlock->Reaction Library Library of Diverse 6-Substituted Derivatives Reaction->Library Screening Biological Screening (e.g., Kinase Assay) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Optimization SAR->Lead

Caption: Logical workflow for generating a compound library for SAR studies from the building block.

References

Application Notes and Protocols: Design of PI3Kδ Inhibitors Using a Pyrazolo[1,5-a]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of key cellular functions, including cell proliferation, growth, migration, and survival.[1][2] The PI3K family is divided into several classes, with Class I being a primary focus for therapeutic development.[2] Class I PI3Ks are further categorized into four isoforms: α, β, γ, and δ. While the α and β isoforms are widely expressed, the δ (PI3Kδ) and γ isoforms are found predominantly in hematopoietic cells.[2][3] This restricted expression pattern makes PI3Kδ an attractive therapeutic target for inflammatory and autoimmune diseases, such as asthma, chronic obstructive pulmonary disease (COPD), systemic lupus erythematosus (SLE), and rheumatoid arthritis, as well as for certain B-cell malignancies.[4][5][6]

The overactivity of PI3Kδ is linked to cellular dysfunction in numerous human disorders.[4][6] Consequently, the development of selective PI3Kδ inhibitors is a promising therapeutic strategy. The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a highly promising core structure for designing potent and selective PI3Kδ inhibitors, with several derivatives demonstrating IC50 values in the low nanomolar range.[2][4][5] These application notes provide an overview of the design principles, quantitative data, and detailed experimental protocols for the development and evaluation of pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors.

Data Presentation: In Vitro Activity and Selectivity

The following tables summarize the inhibitory activity and selectivity of representative pyrazolo[1,5-a]pyrimidine derivatives against Class I PI3K isoforms. These compounds typically feature a morpholine group at the C(7) position and various substituents at the C(2) and C(5) positions to optimize potency and selectivity.[4][7][8]

Table 1: Inhibitory Activity of 5-(Indol-4-yl)pyrazolo[1,5-a]pyrimidine Derivatives

CompoundR² SubstituentPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)Selectivity (α/δ)
13 -CH₂OH45>1000010401810>222
37 -CH₂-(N-methylpiperazin-1-yl)4.32400190100558
50 -CH₂-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)4513002600240029
51 -CH₂-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)187401100110041
53 -CH₂-(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)1122001100790200
54 (CPL302253) -CH₂-(5-oxa-2-azabicyclo[2.2.1]heptan-2-yl)2.813001100670464

Data synthesized from publicly available research on indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives.[4]

Table 2: Inhibitory Activity of 5-(Benzimidazol-1-yl)pyrazolo[1,5-a]pyrimidine Derivatives

CompoundR SubstituentPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)Selectivity (α/δ)
1 2-difluoromethylbenzimidazole475----
6 (CPL302415) N-tert-butylpiperazin-1-ylmethyl181420>250001690079
Compound A 2-(4-piperidin-1-ylmethyl)-2-propanol18.921870>25000>2500098.8

Data synthesized from publicly available research on benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine.[1][5][9]

Visualizations

Signaling Pathway and Experimental Workflow

// Node styles receptor [fillcolor="#F1F3F4", fontcolor="#202124", label="BCR / Cytokine Receptor"]; pi3kd [fillcolor="#FBBC05", fontcolor="#202124", label="PI3Kδ"]; inhibitor [shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Pyrazolo[1,5-a]pyrimidine\nInhibitor"]; pip2 [fillcolor="#FFFFFF", fontcolor="#202124", label="PIP2"]; pip3 [fillcolor="#FFFFFF", fontcolor="#202124", label="PIP3"]; pdk1 [fillcolor="#4285F4", fontcolor="#FFFFFF", label="PDK1"]; akt [fillcolor="#4285F4", fontcolor="#FFFFFF", label="AKT"]; downstream [fillcolor="#34A853", fontcolor="#FFFFFF", label="Downstream Effectors\n(e.g., mTOR, NF-κB)"]; cellular_response [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="Cell Proliferation,\nSurvival, Migration"];

// Edges receptor -> pi3kd [label="Activation"]; pi3kd -> pip3 [label="Phosphorylation"]; pip2 -> pi3kd [style=dashed]; inhibitor -> pi3kd [arrowhead=tee, penwidth=2, color="#EA4335"]; pip3 -> pdk1; pip3 -> akt; pdk1 -> akt [label="Activation"]; akt -> downstream; downstream -> cellular_response; }

Caption: PI3Kδ signaling pathway and point of inhibition.

// Node styles start [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="Start"]; design [fillcolor="#FFFFFF", fontcolor="#202124", label="Computational Design\n& Docking Studies"]; synthesis [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Chemical Synthesis of\nPyrazolo[1,5-a]pyrimidine\nDerivatives"]; biochem [fillcolor="#FBBC05", fontcolor="#202124", label="In Vitro Biochemical Assay\n(PI3K Isoform IC50)"]; cell_based [fillcolor="#FBBC05", fontcolor="#202124", label="Cell-Based Assays\n(Viability, p-AKT Western Blot)"]; sar [fillcolor="#34A853", fontcolor="#FFFFFF", label="SAR Analysis &\nLead Optimization"]; invivo [fillcolor="#EA4335", fontcolor="#FFFFFF", label="In Vivo Efficacy &\nToxicology Studies"]; end [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="Candidate Selection"];

// Edges start -> design; design -> synthesis; synthesis -> biochem; biochem -> cell_based; cell_based -> sar; sar -> design [style=dashed, label="Iteration"]; sar -> invivo; invivo -> end; }

Caption: Drug discovery workflow for PI3Kδ inhibitors.

// Core structure core [label=" Pyrazolo[1,5-a]pyrimidine Core | C7 | C5 | C2", fillcolor="#F1F3F4", fontcolor="#202124"];

// Substituents c7_sub [label="Morpholine Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; c5_sub [label="Indole or Benzimidazole\nDerivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; c2_sub [label="Cyclic Amines via\nMethylene Linker", fillcolor="#FBBC05", fontcolor="#202124"];

// Properties prop1 [shape=ellipse, label="H-bond with Val-828\n(Hinge Region)\nCrucial for Activity", fillcolor="#FFFFFF", fontcolor="#202124"]; prop2 [shape=ellipse, label="Occupies Affinity Pocket\nInfluences Selectivity", fillcolor="#FFFFFF", fontcolor="#202124"]; prop3 [shape=ellipse, label="Modulates Potency\n& Physicochemical\nProperties", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges core:f1 -> c7_sub [dir=none]; core:f2 -> c5_sub [dir=none]; core:f3 -> c2_sub [dir=none]; c7_sub -> prop1 [label="Enables"]; c5_sub -> prop2 [label="Function"]; c2_sub -> prop3 [label="Function"]; }

Caption: Structure-Activity Relationship (SAR) summary.

Experimental Protocols

General Synthesis of 5,7-Disubstituted-Pyrazolo[1,5-a]pyrimidine Core

This protocol outlines a multi-step synthesis to obtain key pyrazolo[1,5-a]pyrimidine intermediates, which can then be further functionalized. The synthesis is based on procedures reported for producing indol-4-yl and benzimidazole derivatives.[4][5][7]

Materials:

  • 3-Amino-1H-pyrazole

  • Diethyl malonate

  • Sodium ethoxide (EtONa)

  • Phosphorus oxychloride (POCl₃)

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Indole-4-boronic acid pinacol ester or appropriate benzimidazole derivative

  • Tetrakis(triphenylphosphine)palladium(0)

  • Sodium carbonate (Na₂CO₃) solution (2M)

  • Appropriate solvents (Ethanol, Acetonitrile, Acetone, DME)

Procedure:

  • Step i (Cyclization): Reflux a mixture of 3-amino-1H-pyrazole and diethyl malonate with sodium ethoxide in ethanol for 24 hours to form the pyrazolo[1,5-a]pyrimidine-5,7-dione intermediate.

  • Step ii (Chlorination): Treat the intermediate from Step i with POCl₃ in acetonitrile at 80°C for 5 hours. This yields 5,7-dichloropyrazolo[1,5-a]pyrimidine.

  • Step iii (Morpholine Substitution): React the dichloro-intermediate with morpholine in acetone using K₂CO₃ as a base at room temperature for 1.5 hours. This selectively substitutes the chlorine at the C7 position to yield 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine.

  • Step iv (Suzuki Coupling): Perform a Suzuki coupling reaction between the 5-chloro intermediate and an appropriate boronic acid ester (e.g., indole-4-boronic acid pinacol ester). The reaction is carried out in DME with tetrakis(triphenylphosphine)palladium(0) as the catalyst and 2M aqueous Na₂CO₃, refluxed for 16 hours.[4][7] This step attaches the desired group (e.g., indole) at the C5 position.

  • Step v (Further Functionalization): The resulting core structure can be further modified, for example, by functionalizing the C2 position. This often involves steps like reduction, oxidation to an aldehyde, and subsequent reductive amination with various cyclic amines to build a library of inhibitors.[4][7]

In Vitro PI3Kδ Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay measures the amount of ADP produced by the kinase reaction, which correlates with enzyme activity. Inhibition is measured by a decrease in signal.[10]

Materials:

  • Recombinant human PI3K isoforms (p110δ/p85α, and α, β, γ for selectivity profiling)

  • Test compounds (pyrazolo[1,5-a]pyrimidine derivatives) dissolved in DMSO

  • PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA)[10]

  • Lipid Substrate (e.g., PIP2)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well low-volume assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test inhibitors in DMSO. Add 0.5 µL of each diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.[10]

  • Enzyme/Substrate Addition: Prepare a mixture of the recombinant PI3Kδ enzyme and lipid substrate in the PI3K Reaction Buffer. Add 4 µL of this mixture to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 5.5 µL of ATP solution to each well. Incubate for 60 minutes at room temperature.

  • Reaction Termination & ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and provide the reagents for the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT-Based)

This assay assesses the anti-proliferative effect of the inhibitors on relevant cell lines (e.g., hematopoietic cancer lines like K562).[11]

Materials:

  • Hematopoietic cell line (e.g., K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere or stabilize overnight.

  • Inhibitor Treatment: Treat the cells with serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitors or a vehicle-only control (DMSO).[12]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[11]

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated cells and calculate the IC50 values for cell viability using a dose-response curve.

Western Blot Analysis for AKT Phosphorylation

This method confirms the on-target activity of the inhibitors by detecting the phosphorylation state of AKT, a key downstream effector in the PI3K pathway.[12]

Materials:

  • Relevant cell line

  • Test compounds

  • Growth factor for stimulation (e.g., IGF-1)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the PI3Kδ inhibitor for 2 hours.

  • Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AKT to confirm equal protein loading.

  • Analysis: Quantify the band intensities to determine the extent of AKT phosphorylation inhibition relative to the total AKT levels.

References

Application of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile in the Synthesis of Potent Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile is a key heterocyclic building block utilized in the synthesis of novel and potent inhibitors of cyclin-dependent kinases (CDKs). The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors, as it can mimic the adenine ring of ATP and effectively bind to the ATP-binding pocket of these enzymes.[1][2] This application note details the use of this compound in the generation of a series of pyrazolo[1,5-a]pyrimidine derivatives with significant inhibitory activity against CDK2, a crucial regulator of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for anticancer drug development.[2][3]

The described synthetic route allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity. The resulting compounds have demonstrated significant antiproliferative activity in cancer cell lines, underscoring the utility of this compound as a versatile starting material for the discovery of novel CDK inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of synthesized pyrazolo[1,5-a]pyrimidine derivatives against CDK2/cyclin A2, with Ribociclib serving as a reference compound.

Compound IDStructureCDK2 IC50 (µM)[4]
6s 2-((4-(dimethylamino)phenyl)amino)-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile0.45
6t 2-((4-methoxyphenyl)amino)-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile0.09
11g 2-((4-(dimethylamino)phenyl)amino)-6-cyanopyrazolo[1,5-a]pyrimidine-3-carbonitrile0.22
Ribociclib (reference)0.07

Experimental Protocols

General Synthesis of 2-(Anilino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives (6a-t)

This protocol describes a representative synthesis of 2-anilino-substituted pyrazolo[1,5-a]pyrimidine derivatives starting from this compound.

Materials:

  • This compound

  • Appropriately substituted aniline derivative

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • A mixture of this compound (1 equivalent) and the desired substituted aniline (1.2 equivalents) is prepared in dimethylformamide (DMF).

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents) is added to the reaction mixture.

  • The reaction mixture is heated to 80 °C and stirred for a period of 6-8 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure 2-(anilino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative.

In Vitro CDK2/cyclin A2 Inhibition Assay

This protocol outlines the procedure for evaluating the inhibitory activity of the synthesized compounds against CDK2/cyclin A2.

Materials:

  • Recombinant human CDK2/cyclin A2 enzyme

  • ATP

  • Histone H1 as a substrate

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Radiolabeled ATP ([γ-³²P]ATP) or a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Microplates

  • Incubator

  • Scintillation counter or luminometer

Procedure:

  • The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • A reaction mixture is prepared in a microplate containing the assay buffer, CDK2/cyclin A2 enzyme, and the substrate (Histone H1).

  • The synthesized compounds are added to the wells at various concentrations. A control with DMSO alone is included.

  • The reaction is initiated by the addition of ATP (and [γ-³²P]ATP if using a radiometric assay).

  • The plate is incubated at 30 °C for a specified time (e.g., 30 minutes).

  • The reaction is stopped by the addition of a stop solution (e.g., EDTA or a proprietary stop reagent).

  • The amount of phosphorylated substrate is quantified. In a radiometric assay, this is done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. For luminescence-based assays, the amount of ADP produced is measured using a luminometer.

  • The percentage of inhibition for each compound concentration is calculated relative to the control.

  • The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start 6-Bromopyrazolo[1,5-a]pyrimidine- 3-carbonitrile reaction Nucleophilic Aromatic Substitution start->reaction reagents Substituted Anilines, DIPEA, DMF reagents->reaction purification Purification (Column Chromatography) reaction->purification product 2-(Anilino)pyrazolo[1,5-a]pyrimidine Derivatives purification->product assay In vitro CDK2/cyclin A2 Inhibition Assay product->assay Test Compounds data_analysis IC50 Determination assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Experimental workflow from synthesis to biological evaluation.

cdk2_pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G2 G2 Phase M M Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CyclinA Cyclin A CyclinA->CDK2 pRb pRb CDK2->pRb Phosphorylation E2F E2F pRb->E2F Releases Transcription Gene Transcription for S Phase Entry E2F->Transcription Transcription->S Promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway and its inhibition.

References

Application Notes and Protocols: Kinase Assay with Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent and selective inhibition of various protein kinases.[1][2] Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] The pyrazolo[1,5-a]pyrimidine scaffold serves as a privileged structure in the design of kinase inhibitors, with derivatives showing promise against a range of kinase targets including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), Pim kinases, and Phosphoinositide 3-kinases (PI3Ks).[2][3][4][5][6][7][8]

These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[1] This document provides detailed experimental protocols for biochemical and cell-based kinase assays to evaluate the inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various protein kinases.

Table 1: CDK2 and TRKA Inhibition [3][9]

CompoundTarget KinaseIC50 (µM)
6s CDK20.23
TRKA0.45
6t CDK20.09
TRKA0.45
Ribociclib (Reference) CDK20.07
Larotrectinib (Reference) TRKA0.07

Table 2: TRK Family Inhibition [4]

CompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)
8 1.7--
9 1.7--
22 3141
28 0.170.070.07
32 1.93.12.3
36 1.42.41.9
Larotrectinib (Reference) 1.22.12.1

Table 3: Pim-1 Kinase Inhibition [5]

CompoundPim-1 IC50 (nM)Flt-3 IC50 (nM)
9a <10-
9b <10-
11a <10-
11b <10-

Table 4: PI3Kδ Inhibition [6]

CompoundPI3Kδ IC50 (µM)PI3Kα IC50 (µM)
7 0.475-
13 0.772-
54 (CPL302253) 0.0028-

Table 5: CDK Family Inhibition [10]

CompoundCDK1 IC50 (nM)CDK2 IC50 (nM)CDK5 IC50 (nM)CDK7 IC50 (nM)CDK9 IC50 (nM)
4k (BS-194) 3033025090

Experimental Protocols

Biochemical Kinase Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening of pyrazolo[1,5-a]pyrimidine derivatives.[11] It measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition.[11]

Materials:

  • Pyrazolo[1,5-a]pyrimidine test compounds

  • Target kinase (e.g., CDK2, TRKA, Pim-1)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • DMSO

  • 384-well white, flat-bottom plates[12]

  • Luminescent kinase assay kit (e.g., ADP-Glo™)[12]

  • Plate reader capable of luminescence detection[12]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine compounds in DMSO.

  • Plate Setup: Add 5 µL of the diluted test compounds, a positive control inhibitor, and DMSO (negative vehicle control) to the appropriate wells of a 384-well plate.[12]

  • Kinase Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[12]

  • Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[12]

  • Initiation of Kinase Reaction: Initiate the reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the specific kinase.[12]

  • Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[11][12]

  • Signal Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[12]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[11]

Data Analysis:

Calculate the percent inhibition using the following formula:

% Inhibition = 100 x (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

The IC50 values can then be determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Kinase Assay (Western Blot for Phosphorylation)

This protocol determines the ability of pyrazolo[1,5-a]pyrimidine derivatives to inhibit kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.[1][5]

Materials:

  • Cancer cell line expressing the target kinase (e.g., MCF-7, HeLa)[1]

  • Cell culture medium and supplements

  • Pyrazolo[1,5-a]pyrimidine test compounds

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer[12]

  • Transfer buffer and PVDF or nitrocellulose membranes[12]

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[12]

  • Primary antibodies (specific for the total and phosphorylated forms of the target substrate)[12]

  • HRP-conjugated secondary antibody[12]

  • Chemiluminescent substrate[12]

  • Imaging system[12]

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor for a specified time.

  • Cell Lysis: Lyse the cells in lysis buffer on ice.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.[12]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.[12]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again and add the chemiluminescent substrate to detect the signal using an imaging system.[12]

  • Data Analysis:

    • Quantify the band intensities to determine the level of substrate phosphorylation.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_cell_assay Cell-Based Assay cluster_analysis Data Analysis compound_prep Compound Dilution plate_setup Plate Setup in 384-well Plate compound_prep->plate_setup cell_treatment Cell Treatment with Compounds compound_prep->cell_treatment reagent_prep Reagent Preparation reagent_prep->plate_setup kinase_reaction Kinase Reaction Incubation plate_setup->kinase_reaction signal_detection Luminescence Signal Detection kinase_reaction->signal_detection data_acquisition Data Acquisition (Plate Reader/Imager) signal_detection->data_acquisition cell_lysis Cell Lysis and Protein Quantification cell_treatment->cell_lysis western_blot Western Blot for Phosphorylation cell_lysis->western_blot western_blot->data_acquisition ic50_calc IC50 Determination data_acquisition->ic50_calc hit_validation Hit Validation and Lead Optimization ic50_calc->hit_validation

Caption: Experimental workflow for kinase inhibitor screening.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt signaling pathway.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential. The protocols outlined herein leverage the benefits of microwave irradiation to achieve rapid, efficient, and often higher-yielding syntheses compared to conventional heating methods.

Introduction to Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are bicyclic nitrogen-containing heterocycles that have garnered substantial interest in medicinal chemistry. This scaffold is a key component in a variety of biologically active molecules, demonstrating a broad range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] Notably, many pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for the rapid and efficient construction of such privileged scaffolds. The use of microwave irradiation can dramatically reduce reaction times, improve product yields, and enhance the purity of the synthesized compounds.[2]

Applications in Drug Discovery and Development

The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold for the development of targeted therapeutics. Its derivatives have been extensively explored as inhibitors of various protein kinases, playing a crucial role in the modulation of key signaling pathways implicated in cancer and other diseases.

Key Therapeutic Targets:

  • Protein Kinases: Pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against a range of kinases, including:

    • Cyclin-Dependent Kinases (CDKs)

    • Tropomyosin Receptor Kinases (Trks)[3]

    • Pim Kinases

    • Phosphoinositide 3-Kinases (PI3Ks)[4]

    • Epidermal Growth Factor Receptor (EGFR)[1]

    • B-Raf and MEK Kinases[1]

The inhibition of these kinases can disrupt aberrant cellular signaling, leading to the suppression of tumor growth, proliferation, and survival.

Signaling Pathways

The therapeutic effects of many pyrazolo[1,5-a]pyrimidine derivatives stem from their ability to modulate critical intracellular signaling pathways. Two of the most prominent pathways targeted by these compounds are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is a frequent event in many human cancers. Pyrazolo[1,5-a]pyrimidine-based inhibitors can target key kinases within this pathway, such as PI3K and mTOR, thereby disrupting the downstream signaling and exerting anti-cancer effects.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT P_Pyrimidine_PI3K Pyrazolo[1,5-a]pyrimidine Inhibitor P_Pyrimidine_PI3K->PI3K | mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth P_Pyrimidine_mTOR Pyrazolo[1,5-a]pyrimidine Inhibitor P_Pyrimidine_mTOR->mTORC1 |

Caption: PI3K/AKT/mTOR pathway inhibition.

RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is another critical signaling cascade that transmits extracellular signals to the cell nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.[6] Mutations in genes encoding proteins of this pathway, such as RAS and BRAF, are common in human cancers. Pyrazolo[1,5-a]pyrimidine derivatives can inhibit kinases like RAF and MEK, thereby blocking this pro-oncogenic signaling.

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P_Pyrimidine_RAF Pyrazolo[1,5-a]pyrimidine Inhibitor P_Pyrimidine_RAF->RAF | ERK ERK MEK->ERK P_Pyrimidine_MEK Pyrazolo[1,5-a]pyrimidine Inhibitor P_Pyrimidine_MEK->MEK | Transcription Gene Transcription & Cell Proliferation ERK->Transcription

Caption: RAS/RAF/MEK/ERK pathway inhibition.

Data Presentation

The following tables summarize quantitative data from various microwave-assisted syntheses of pyrazolo[1,5-a]pyrimidine derivatives, providing a comparison of reaction conditions and outcomes.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

ProductMethodCatalyst/SolventTimeTemperature (°C)Yield (%)Reference
Pyrazolo[1,5-a]pyrimidinoneMicrowaveMethanol2 h 5 min15052[7][8]
Pyrazolo[1,5-a]pyrimidinoneConventionalMethanol18 hReflux25[8]
Pyrazolo[1,5-a]pyrimidineMicrowaveEthanol15 min120Good[9]
Pyrazolo[1,5-a]pyrimidineConventionalEthanol7 hReflux85[10]

Table 2: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
6d CDK20.55[1]
6d TRKA0.57[1]
6n CDK20.78[1]
6n TRKA0.98[1]
6o CDK20.76[1]
6o TRKA1.59[1]
6p CDK20.67[1]
6p TRKA1.34[1]
SI306 Src11.2 (GIN8 cells)[11]
SI306 Src7.7 (GIN28 cells)[11]
SI306 Src7.2 (GCE28 cells)[11]

Experimental Protocols

The following are detailed protocols for the microwave-assisted synthesis of various pyrazolo[1,5-a]pyrimidine derivatives.

Protocol 1: One-Pot Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones

This protocol describes a one-pot, two-step synthesis of substituted pyrazolo[1,5-a]pyrimidinones from β-ketonitriles and β-ketoesters under microwave irradiation.[7][8]

Experimental Workflow:

Protocol_1_Workflow Start Start Step1 Step 1: Aminopyrazole Formation - Add β-ketonitrile and hydrazine to Methanol - Microwave: 150°C, 5 min Start->Step1 Step2 Step 2: Pyrimidinone Ring Formation - Add β-ketoester and acetic acid - Microwave: 150°C, 2 h Step1->Step2 Workup Work-up & Purification - Cool reaction mixture - Isolate product by filtration/crystallization Step2->Workup End End Product: Pyrazolo[1,5-a]pyrimidinone Workup->End

Caption: One-pot pyrazolo[1,5-a]pyrimidinone synthesis.

Materials:

  • β-Ketonitrile (1.0 equiv)

  • Hydrazine (1.0 equiv)

  • β-Ketoester (1.0 equiv)

  • Acetic acid (catalytic amount)

  • Methanol

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add the β-ketonitrile and methanol.

  • Add hydrazine to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 5 minutes.

  • After cooling, add the β-ketoester and a catalytic amount of acetic acid to the same vial.

  • Reseal the vial and irradiate at 150 °C for an additional 2 hours.

  • After the reaction is complete, cool the vial to room temperature.

  • The product can typically be isolated by filtration and purified by recrystallization from a suitable solvent.

Protocol 2: Three-Component Synthesis of Substituted Pyrazolo[3,4-d]pyrimidin-4-ones

This protocol details a three-component, one-pot synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines using microwave irradiation.[12]

Experimental Workflow:

Protocol_2_Workflow Start Start Reaction One-Pot Reaction - Combine 5-aminopyrazole-4-carboxylate,  trimethyl orthoformate, and primary amine in Ethanol - Microwave: 160°C, 55 min Start->Reaction Workup Work-up & Purification - Cool reaction mixture - Isolate precipitated product by vacuum filtration - Recrystallize from an appropriate solvent Reaction->Workup End End Product: Pyrazolo[3,4-d]pyrimidin-4-one Workup->End

Caption: Three-component pyrazolo[3,4-d]pyrimidin-4-one synthesis.

Materials:

  • Substituted 5-aminopyrazole-4-carboxylate (1.0 equiv)

  • Trimethyl orthoformate (3.0 equiv)

  • Primary amine (3.0 equiv)

  • Ethanol

  • 10 mL seamless pressure microwave vial

Procedure:

  • In a 10 mL seamless pressure microwave vial, combine the substituted 5-aminopyrazole-4-carboxylate (1 mmol), trimethyl orthoformate (3 mmol), and the primary amine (3 mmol) in ethanol (2 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 160 °C for 55 minutes. The microwave should be operated at a maximal power of 150 W with a pressure limit of 435 psi.

  • After the reaction, allow the mixture to cool to room temperature.

  • The precipitated product can be isolated by vacuum filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Protocol 3: Solvent-Free Synthesis of 2,7-Diaryl-Substituted Pyrazolo[1,5-a]pyrimidines

This protocol outlines a solvent-free synthesis of 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines from β-enaminones and 5-aminopyrazoles under microwave irradiation.

Experimental Workflow:

Protocol_3_Workflow Start Start Reaction Solvent-Free Reaction - Combine β-enaminone and 5-aminopyrazole - Microwave: 180°C, 2 min Start->Reaction Workup Work-up & Purification - Cool the reaction mixture - Collect the product with an ethanol-water mixture Reaction->Workup End End Product: 2,7-Diaryl-Substituted Pyrazolo[1,5-a]pyrimidine Workup->End

Caption: Solvent-free 2,7-diaryl-pyrazolo[1,5-a]pyrimidine synthesis.

Materials:

  • β-Enaminone (1.0 equiv)

  • 5-Aminopyrazole (1.0 equiv)

  • Microwave reactor vials

  • Ethanol-water mixture for work-up

Procedure:

  • In a microwave reactor vial, combine the β-enaminone (0.50 mmol) and the 5-aminopyrazole (0.50 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the solvent-free mixture at 180 °C for 2 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product can be collected by adding a mixture of ethanol and water to the reaction vial.

  • Further purification, if necessary, can be performed by recrystallization.

References

Troubleshooting & Optimization

Technical Support Center: 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am experiencing a low yield or no formation of the desired this compound in the cyclocondensation reaction between 3-amino-1H-pyrazole-4-carbonitrile and 2-bromo-malonaldehyde. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this reaction can arise from several factors. A systematic approach to troubleshooting is recommended:

    • Purity of Starting Materials: Ensure the high purity of both 3-amino-1H-pyrazole-4-carbonitrile and 2-bromo-malonaldehyde. Impurities can significantly interfere with the reaction, leading to side products or inhibition of the desired transformation.[1] It is advisable to purify the starting materials if their purity is questionable.

    • Reaction Conditions:

      • Solvent: Acetic acid is a common solvent that also acts as an acid catalyst.[1] If the yield is low, consider using a higher-boiling point solvent to facilitate the reaction at an elevated temperature.

      • Catalyst: The reaction can be catalyzed by either acid or base.[1] While acetic acid serves as an acidic catalyst, exploring basic conditions could be beneficial. A study on a similar compound, 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate, successfully employed various bases under microwave conditions.[2] A non-nucleophilic base is generally preferred in base-catalyzed reactions.[1]

      • Temperature and Reaction Time: These reactions often necessitate elevated temperatures (reflux).[1] If you observe a low yield, incrementally increasing the reaction time and temperature while monitoring the progress by Thin Layer Chromatography (TLC) is a viable strategy.

      • Microwave Irradiation: Microwave-assisted synthesis has been shown to be effective for similar pyrazolo[1,5-a]pyrimidine syntheses, often leading to higher yields and shorter reaction times.[2][3]

    • Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative side reactions, especially at higher temperatures.

Issue 2: Formation of Impurities and Purification Challenges

  • Question: My reaction mixture shows multiple spots on TLC, and I am facing difficulties in purifying the final product. What are the possible side reactions, and what purification strategies can I employ?

  • Answer: The formation of multiple products is a common challenge in heterocyclic synthesis.

    • Potential Side Reactions:

      • Isomer Formation: Depending on the reaction conditions, the formation of regioisomers is a possibility, although the substitution pattern of the starting materials generally directs the regioselectivity.

      • Polymerization/Decomposition: The starting materials or the product might be unstable under the reaction conditions, leading to decomposition or polymerization, especially at high temperatures or in the presence of strong acids or bases.

      • Incomplete Reaction: Unreacted starting materials will also contribute to the complexity of the product mixture.

    • Purification Strategies:

      • Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) should be effective in separating the desired product from impurities. Monitoring the separation by TLC is crucial to identify the correct fractions.

      • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure product. The crude product can be dissolved in a hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound.

      • Washing: The crude solid can be washed with appropriate solvents to remove certain impurities. For instance, washing with ethanol has been reported for a similar compound.[2]

Frequently Asked Questions (FAQs)

  • Q1: What are the key starting materials for the synthesis of this compound?

    • A1: The primary starting materials are 3-amino-1H-pyrazole-4-carbonitrile and 2-bromo-malonaldehyde.

  • Q2: What is the general reaction type for this synthesis?

    • A2: The synthesis involves a cyclocondensation reaction, where the aminopyrazole reacts with the dicarbonyl compound to form the fused pyrimidine ring.[3][4]

  • Q3: Can microwave-assisted synthesis be used for this reaction?

    • A3: Yes, microwave-assisted synthesis is a highly recommended technique for the synthesis of pyrazolo[1,5-a]pyrimidines as it can significantly improve yields and reduce reaction times.[2][3]

  • Q4: How can I monitor the progress of the reaction?

    • A4: Thin Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

  • Q5: What are some common solvents for this reaction?

    • A5: Acetic acid is a commonly used solvent.[1] Other solvents like ethanol or higher-boiling point solvents can also be considered depending on the specific reaction conditions.[2]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of a Structurally Similar Compound (6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate)[2]

SubstrateReaction ConditionCatalyst/BaseProductYield (%)
5-amino-1H-pyrazole-4-ethyl-carboxylate & 2-Bromo-malonaldehydeMicrowave, 110°CConc. HCl6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate-
5-amino-1H-pyrazole-4-ethyl-carboxylate & 2-Bromo-malonaldehydeMicrowavePyridine6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate-
5-amino-1H-pyrazole-4-ethyl-carboxylate & 2-Bromo-malonaldehydeMicrowaveEthanol6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate-
5-amino-1H-pyrazole-4-ethyl-carboxylate & 2-Bromo-malonaldehydeMicrowaveWater6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate-

Note: The original document did not specify the yields for the different bases in the final cyclization step.

Experimental Protocols

Key Experimental Protocol: Synthesis of 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate (Adapted for 3-carbonitrile synthesis)

This protocol is based on the synthesis of a similar compound and can be adapted for the synthesis of this compound.[2]

  • Starting Materials:

    • 3-amino-1H-pyrazole-4-carbonitrile

    • 2-Bromo-malonaldehyde

    • Selected base (e.g., Pyridine) or acid (e.g., concentrated HCl in a suitable solvent like ethanol)

    • Solvent (e.g., Ethanol)

  • Procedure: a. To a solution of 3-amino-1H-pyrazole-4-carbonitrile in the chosen solvent, add 2-bromo-malonaldehyde. b. Add the selected base or acid catalyst to the mixture. c. Heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 110°C) for a designated time. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture. f. If a precipitate forms, filter the solid crude product. g. Wash the crude product with a suitable solvent (e.g., ethanol) to remove impurities.[2] h. Further purify the product by column chromatography or recrystallization as needed.

Mandatory Visualization

Troubleshooting_Yield_Improvement Start Low or No Product Yield Purity Check Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions Start->Conditions Atmosphere Consider Inert Atmosphere Start->Atmosphere Purify_SM Purify Starting Materials Purity->Purify_SM Solvent Solvent Selection (e.g., Acetic Acid, High-Boiling Point) Conditions->Solvent Catalyst Catalyst Choice (Acid vs. Base) Conditions->Catalyst Temp_Time Adjust Temperature & Time Conditions->Temp_Time Microwave Employ Microwave Synthesis Conditions->Microwave Inert_Gas Use N2 or Ar Atmosphere->Inert_Gas Success Improved Yield Purify_SM->Success Solvent->Success Catalyst->Success Temp_Time->Success Microwave->Success Inert_Gas->Success

Caption: Troubleshooting workflow for improving the yield of this compound.

Synthesis_Workflow SM1 3-amino-1H-pyrazole-4-carbonitrile Reaction Cyclocondensation (Solvent, Catalyst, Heat/Microwave) SM1->Reaction SM2 2-bromo-malonaldehyde SM2->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup & Crude Isolation Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Product 6-Bromopyrazolo[1,5-a]pyrimidine- 3-carbonitrile Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem 1: The compound will not dissolve in the hot solvent.

  • Possible Cause: The selected solvent is not suitable for dissolving the compound, even at elevated temperatures.

  • Solution: Try adding more solvent in small portions. If the compound remains insoluble, a different solvent or a solvent mixture is necessary. For pyrimidine derivatives, polar protic solvents can be a good starting point.[1]

Problem 2: No crystals form upon cooling.

  • Possible Causes & Solutions:

    • The solution is not supersaturated: The concentration of the compound may be too low. To address this, you can try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[1] If that fails, reduce the solvent volume by gentle heating and allow it to cool again.[1][2]

    • Too much solvent was used: This is a common reason for crystallization failure.[2] The remedy is to evaporate some of the solvent and attempt to crystallize the compound again from the more concentrated solution.[2]

Problem 3: The compound "oils out" instead of forming crystals.

  • Possible Causes & Solutions:

    • High impurity level: Significant impurities can lower the melting point of the mixture, causing it to separate as an oil.[1] Consider a pre-purification step like column chromatography.[3]

    • Solution is too concentrated: The solution may become supersaturated at a temperature above the compound's melting point.[1] To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent to reduce saturation, and let it cool more slowly.[1][2]

    • Inappropriate solvent: The solvent's boiling point might be too high.[1] Select a solvent with a lower boiling point or one in which the compound is less soluble at room temperature.[1]

Problem 4: The resulting crystals are very fine, like powder.

  • Possible Causes & Solutions:

    • Rapid cooling: Cooling the solution too quickly can lead to rapid precipitation instead of controlled crystal growth.[1][4] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Agitation during cooling: Disturbing the solution during the initial phase of crystal formation can result in many small crystals.[1] Let the solution cool without any disturbance.[1]

Problem 5: The purified crystals are colored.

  • Possible Cause: Colored impurities are co-crystallizing with the product because they have similar solubility profiles.[1]

  • Solution: Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A good solvent for recrystallization should dissolve the compound when hot but not when cold. For pyrimidine derivatives, polar protic solvents are often a good starting point.[1] However, the ideal solvent must be determined experimentally.

Q2: How can I improve the yield of my recrystallization?

A low yield can result from using too much solvent, which leaves a significant amount of the compound in the mother liquor.[1] Using the minimum amount of hot solvent necessary to fully dissolve the compound is crucial. Also, avoid premature crystallization during hot filtration by pre-heating your filtration apparatus.[1]

Q3: What if I can't find a single suitable solvent?

If a single solvent doesn't provide the desired solubility characteristics, a mixed solvent system (a "solvent-antisolvent" pair) can be used. In this system, the compound is dissolved in a minimal amount of a hot "good" solvent (in which it is highly soluble), and then a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy. The solution is then reheated until it is clear and allowed to cool slowly.

Q4: How do I know if my recrystallized product is pure?

A simple visual inspection can be a good first indicator; the crystals should appear uniform with shiny surfaces.[4] A more definitive method is to measure the melting point range. A pure compound will have a sharp and elevated melting point range compared to the impure starting material.[4]

Experimental Protocol: General Recrystallization Procedure

This is a general protocol and may require optimization for this compound.

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.[4]

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal. This step is crucial to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.[4] Slower cooling generally results in larger, purer crystals.[3]

  • Cooling: Once the flask has reached room temperature and crystal formation appears complete, you can place it in an ice-water bath to maximize the yield of crystals.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of fresh, cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals completely. This can be done by air drying or in a desiccator.

Data Summary

Solvent ClassExamplesSuitability as a Primary Recrystallization SolventNotes
Polar Protic Water, Ethanol, Methanol, IsopropanolOften a good starting point for pyrimidine derivatives.[1]Solubility can vary greatly with temperature, which is ideal for recrystallization.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Potential candidates.May be too good of a solvent, leading to low recovery. Often used in solvent/anti-solvent systems.
Non-Polar Hexane, Heptane, TolueneGenerally poor solvents for polar compounds like pyrimidines.More likely to be used as an anti-solvent in a mixed solvent system.

Visualizations

G start Start Recrystallization dissolve Dissolve Crude Product in Minimal Hot Solvent start->dissolve cool Cool Solution Slowly to Room Temperature dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect Crystals via Vacuum Filtration crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out Compound 'Oils Out' crystals_form->oiling_out Oils Out wash_dry Wash with Cold Solvent and Dry collect->wash_dry end Pure Product wash_dry->end check_saturation Solution too Dilute? no_crystals->check_saturation reheat_add_solvent Reheat to Dissolve Oil, Add More Solvent, Re-cool Slowly oiling_out->reheat_add_solvent induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal check_saturation->induce_crystallization Maybe reduce_volume Reduce Solvent Volume and Re-cool check_saturation->reduce_volume Yes induce_crystallization->cool reduce_volume->cool reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the common challenge of poor aqueous solubility of pyrazolo[1,5-a]pyrimidine derivatives. The following troubleshooting guides and FAQs are designed to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrazolo[1,5-a]pyrimidine derivative has very low solubility in aqueous buffers, leading to inconsistent results in my biological assays. What are the initial steps I should take?

A1: Poor aqueous solubility is a known issue for many heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines. Here’s a troubleshooting workflow to address this:

  • Confirm Solid State Properties: The crystalline form of your compound can significantly impact its solubility. Amorphous forms are generally more soluble than stable crystalline forms. Consider techniques like powder X-ray diffraction (PXRD) to characterize the solid-state of your batch.

  • pH Modification: If your derivative has ionizable groups (acidic or basic), adjusting the pH of your aqueous medium can dramatically improve solubility. For weakly basic compounds, lowering the pH will lead to the formation of a more soluble salt.[1]

  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of your compound. Common co-solvents for in vitro assays include DMSO, ethanol, and polyethylene glycol (PEG). However, be mindful of the potential for co-solvents to affect your biological assay. It is crucial to include appropriate vehicle controls in your experiments.

  • Particle Size Reduction: Decreasing the particle size of your solid compound increases its surface area, which can lead to a faster dissolution rate. Techniques like micronization can be employed, though this may not increase the equilibrium solubility.[2]

Q2: I have tried basic pH adjustment and co-solvents with limited success. What are some more advanced formulation strategies I can employ?

A2: For particularly challenging compounds, more advanced formulation techniques can be effective:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming inclusion complexes with improved aqueous solubility.[2] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state. The drug can exist in an amorphous form within the polymer, which enhances its wettability and dissolution rate.[3] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).

  • Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the dissolution rate and saturation solubility of a compound. This can be achieved through methods like media milling or high-pressure homogenization.[4]

Q3: Are there any structural modifications to the pyrazolo[1,5-a]pyrimidine scaffold itself that are known to improve solubility?

A3: Yes, structure-activity relationship (SAR) studies have shown that certain substitutions can enhance aqueous solubility. For instance, introducing polar functional groups or groups that can engage in hydrogen bonding with water can be beneficial. Modifications at various positions on the pyrazolo[1,5-a]pyrimidine ring system have been shown to influence polarity and hydrogen bonding capacity, which can lead to improved solubility and cellular potency.[5] Furthermore, adding a basic amine to the structure can allow for the formation of hydrochloride salts, which can have significantly greater aqueous solubility.

Q4: How do I determine the solubility of my pyrazolo[1,5-a]pyrimidine derivative?

A4: There are two main types of solubility measurements: kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is often measured in early drug discovery as it is a high-throughput method. It typically involves preparing a concentrated stock solution of the compound in an organic solvent (like DMSO) and then serially diluting it into an aqueous buffer. The point at which the compound precipitates is determined, often by nephelometry (light scattering) or turbidimetry.[6][7][8]

  • Thermodynamic (or Equilibrium) Solubility: This is considered the "gold standard" and measures the concentration of a saturated solution in equilibrium with the solid drug. It is usually determined by the shake-flask method, where an excess of the solid compound is agitated in an aqueous buffer for an extended period (e.g., 24-48 hours) to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is measured by a suitable analytical technique like HPLC-UV or LC-MS.[6]

Quantitative Solubility Data

The following table summarizes publicly available aqueous solubility data for select pyrazolo[1,5-a]pyrimidine and related derivatives. This data is intended to provide a comparative reference. Note: The availability of comprehensive, publicly accessible quantitative solubility data for a wide range of pyrazolo[1,5-a]pyrimidine derivatives is limited.

Compound IDScaffoldMethodpHAqueous Solubility (µM)Reference
Compound 37 5-(indol-4-yl)pyrazolo[1,5-a]pyrimidineKinetic7.4444[9]
Compound 54 (CPL302253) 5-(6-azaindol-4-yl)pyrazolo[1,5-a]pyrimidineKinetic7.4>500[9]
7-47A (AC10142A) Pyrazolyl-pyrimidinoneNot Specified7.474 ± 7[10]
CPL302415 5-benzimidazole-pyrazolo[1,5-a]pyrimidineNot SpecifiedNot Specified"Acceptable" (quantitative value not provided)[1][3]
BS-194 (4k) Pyrazolo[1,5-a]pyrimidineNot SpecifiedNot SpecifiedSoluble in DMSO at 71.34 mM (aqueous solubility not provided)

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method

This protocol describes a general method for preparing a solid dispersion of a poorly soluble pyrazolo[1,5-a]pyrimidine derivative with polyvinylpyrrolidone (PVP).

Materials:

  • Pyrazolo[1,5-a]pyrimidine derivative

  • Polyvinylpyrrolidone (e.g., PVP K30)

  • Suitable organic solvent (e.g., methanol, ethanol, or a mixture that dissolves both the drug and PVP)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the pyrazolo[1,5-a]pyrimidine derivative and PVP in a desired ratio (e.g., 1:1, 1:3, 1:5 by weight). Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C) until a solid film or mass is formed on the wall of the flask.

  • Drying: Scrape the solid mass from the flask. Further dry the material in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24 hours or until a constant weight is achieved to remove any residual solvent.

  • Pulverization and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 60 mesh) to obtain a uniform particle size.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method

This protocol outlines the preparation of an inclusion complex of a pyrazolo[1,5-a]pyrimidine derivative with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.

Materials:

  • Pyrazolo[1,5-a]pyrimidine derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of the pyrazolo[1,5-a]pyrimidine derivative to HP-β-CD (a 1:1 molar ratio is a common starting point).

  • Wetting the Cyclodextrin: Accurately weigh the HP-β-CD and place it in a mortar. Add a small amount of deionized water to the HP-β-CD and triturate to form a homogeneous paste.

  • Incorporation of the Drug: Accurately weigh the pyrazolo[1,5-a]pyrimidine derivative and gradually add it to the HP-β-CD paste.

  • Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation. If the mixture becomes too dry, a small amount of water can be added.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is obtained.

  • Pulverization: Pulverize the dried complex into a fine powder using a mortar and pestle.

  • Storage: Store the prepared inclusion complex in a well-closed container in a cool, dry place.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

VEGFR_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: VEGFR2 Signaling Pathway.

PI3K_Akt_mTOR_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival Akt->CellSurvival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: PI3K/Akt/mTOR Signaling Pathway.

Experimental Workflow

Solubility_Enhancement_Workflow Start Poorly Soluble Pyrazolo[1,5-a]pyrimidine Formulation Select Formulation Strategy Start->Formulation SolidDispersion Solid Dispersion (e.g., with PVP) Formulation->SolidDispersion Option 1 Cyclodextrin Cyclodextrin Complexation Formulation->Cyclodextrin Option 2 Nanosuspension Nanosuspension Formulation->Nanosuspension Option 3 Preparation Prepare Formulation SolidDispersion->Preparation Cyclodextrin->Preparation Nanosuspension->Preparation Characterization Characterize Formulation (e.g., DSC, PXRD) Preparation->Characterization SolubilityAssay Perform Solubility Assay Characterization->SolubilityAssay Evaluation Evaluate Results SolubilityAssay->Evaluation Success Improved Solubility Achieved Evaluation->Success Adequate Solubility Revise Revise Formulation Evaluation->Revise Inadequate Solubility Revise->Formulation

Caption: Solubility Enhancement Workflow.

References

Optimization of Suzuki coupling conditions for brominated heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling of Brominated Heterocycles

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully performing Suzuki-Miyaura cross-coupling reactions with brominated heterocyclic substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a brominated heterocycle is resulting in a low yield. What are the most common causes and how can I improve it?

A1: Low yields with brominated heterocycles often stem from a few key issues:

  • Catalyst Inhibition: The lone pair of electrons on heteroatoms (especially pyridine-like nitrogens) can coordinate to the palladium catalyst, inhibiting its activity.[1] Using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can shield the palladium center and prevent this unwanted coordination.[1]

  • Inefficient Oxidative Addition: The Carbon-Bromine (C-Br) bond on some heterocyles can be less reactive.[1] To facilitate this often rate-determining step, you can increase the reaction temperature or screen more electron-rich and bulky ligands.[1][2]

  • Side Reactions: Competing reactions like protodeboronation (loss of the boronic acid group) and homocoupling can consume starting materials.[1] Ensure the reaction is thoroughly degassed to remove oxygen, which promotes homocoupling, and consider using more stable boronic esters (e.g., pinacol esters) or anhydrous conditions to minimize protodeboronation.[1][3]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and interdependent.[3] The base must be sufficient to promote transmetalation without causing degradation. The solvent system must solubilize the reactants and facilitate the reaction; often, aqueous mixtures like Dioxane/H₂O or Toluene/H₂O are effective.[3][4]

Q2: How do I select the appropriate palladium catalyst and ligand for my specific brominated heterocycle?

A2: The choice is critical and substrate-dependent. For many heteroaryl-heteroaryl couplings, standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ under standard conditions can be effective.[5] However, for challenging substrates, especially those prone to catalyst inhibition or steric hindrance, more advanced systems are necessary. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective as they are both bulky and electron-rich, which accelerates oxidative addition and reductive elimination.[3][6] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[3][7] It is often best to start with a versatile catalyst like Pd(dppf)Cl₂ and move to a Buchwald-type system if yields are low.[4]

Q3: What is the role of the base in the Suzuki coupling, and which one should I choose?

A3: The base is essential for activating the organoboron species to facilitate the transmetalation step, where the organic group is transferred to the palladium center.[8][9] There are two accepted pathways: the formation of a more nucleophilic boronate "ate" complex or the formation of a palladium(II) hydroxide complex.[8] Commonly used bases include:

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used, cost-effective, and efficient for a broad range of substrates.[8] Cs₂CO₃ is stronger and more soluble, often giving better results in difficult couplings.[4][10]

  • Phosphates (K₃PO₄): A strong base often used in anhydrous conditions, particularly effective for sterically hindered substrates.[2][3]

  • Hydroxides (NaOH, KOH): Strong bases that can be effective but may promote side reactions.[8]

  • Fluorides (KF): Believed to play a unique role in activating the boronic acid and can be a good choice to prevent hydrolysis of sensitive functional groups like esters.[8][11]

The optimal base depends on the specific substrates and solvent system, so screening may be necessary.[8]

Q4: I am observing significant protodeboronation of my boronic acid. How can I prevent this?

A4: Protodeboronation, the undesired replacement of the C-B bond with a C-H bond, is a major side reaction, especially with electron-rich or sensitive heteroaryl boronic acids.[3] To mitigate this:

  • Use Milder Bases: Strong bases in aqueous media accelerate protodeboronation.[3] Switch to weaker bases like K₂CO₃ or KF.[3]

  • Employ Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents (like THF or Dioxane) with a dry base (like K₃PO₄) can significantly reduce it.[3][12]

  • Use More Stable Boron Reagents: Boronic acids can be unstable.[13] Consider using boronic pinacol esters (Bpin) or potassium trifluoroborate salts, which are more stable and slowly release the boronic acid in situ.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Reaction / Starting Material Recovered 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.[3] 2. Poor Reagent Quality: Boronic acid may have degraded; aryl bromide may be impure.[3][14] 3. Reaction Conditions Too Mild: Temperature is too low for oxidative addition to occur.[1]1. Use a fresh batch of catalyst or a more robust, air-stable precatalyst (e.g., a Buchwald G3 precatalyst).[3] Ensure proper degassing to remove oxygen.[1] 2. Verify the purity of starting materials. Use a more stable boronic ester instead of the acid.[1] 3. Increase the reaction temperature in 10-20 °C increments.
Low Yield with Multiple Side Products 1. Homocoupling: Oxygen in the reaction mixture can lead to the coupling of two boronic acid molecules.[1][3] 2. Protodeboronation: The boronic acid is being destroyed faster than it can couple.[3] 3. Dehalogenation: The bromo-substituent is being replaced by hydrogen.[15]1. Ensure the solvent is rigorously degassed (e.g., via sparging with argon for 15-30 minutes or freeze-pump-thaw cycles) and maintain an inert atmosphere.[10][16] 2. Switch to anhydrous conditions and a milder base (e.g., KF), or use a boronic pinacol ester.[3] 3. This can sometimes occur with unprotected N-H heterocycles (e.g., pyrroles).[15] Try protecting the nitrogen atom.[15]
Reaction is Sluggish or Stalls 1. Poor Solubility: One or more reagents are not sufficiently soluble in the chosen solvent system.[11] 2. Catalyst Inhibition/Deactivation: The heteroatom is binding to the palladium, or the catalyst is decomposing over time.[1][13] 3. Steric Hindrance: Substrates with ortho-substituents can slow the reaction significantly.[3]1. Try a different solvent system (e.g., DMF, THF/water, Toluene/water).[10][11] Ensure vigorous stirring for biphasic systems.[3] 2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) that is more resistant to inhibition and promotes faster catalysis.[1][3] 3. Use more forcing conditions (higher temperature) and a highly active catalyst system with bulky ligands.[3]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for optimizing key parameters in the Suzuki coupling of brominated heterocycles.

Table 1: Effect of Phosphine Ligand on Yield (Reaction: 3-Bromopyridine with Phenylboronic Acid)

LigandCatalyst PrecursorBaseSolventTemp (°C)Yield (%)
PPh₃Pd₂(dba)₃K₃PO₄Dioxane10034
dppfPd₂(dba)₃K₃PO₄Dioxane10065
XPhosPd₂(dba)₃K₃PO₄Dioxane10092
SPhosPd₂(dba)₃K₃PO₄Dioxane10095
Data adapted from studies on challenging couplings where bulky, electron-rich ligands demonstrate superior performance.[1][3][12]

Table 2: Effect of Base on Yield (Reaction: 2-Bromothiophene with 4-methoxyphenylboronic acid, Pd(dppf)Cl₂ catalyst)

Base (3.0 equiv)SolventTemp (°C)Yield (%)Notes
Na₂CO₃Toluene/H₂O9075Standard, effective carbonate base.[8]
K₂CO₃Toluene/H₂O9081Another common and effective carbonate.[8]
K₃PO₄Dioxane10088Often better in anhydrous conditions.
Cs₂CO₃Toluene/H₂O9094Highly effective, but more expensive.[4][8]
KFDioxane10072Milder option, can prevent side reactions.[8]
Yields are representative values compiled from typical outcomes reported in the literature.[4][8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Brominated Heterocycle

This protocol provides a reliable starting point for the coupling of a generic brominated heterocycle with an arylboronic acid using a robust catalyst system.

Materials:

  • Brominated heterocycle (1.0 equiv)

  • Arylboronic acid or boronic ester (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 equiv)[4]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, to make a 0.1 M solution)[17]

Procedure:

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the brominated heterocycle (1.0 equiv), arylboronic acid (1.1 equiv), and base (3.0 equiv).[4][17]

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to remove oxygen.[9][16]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.02 equiv).[17] Then, add the degassed solvent system via syringe.[3][9]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (a starting point of 80-100 °C is common).[3][17]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent (typically the bromo-heterocycle) is consumed.[9]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[9]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[9]

Visualizations

Below are diagrams illustrating key concepts and workflows for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar¹-Pd(II)L₂-Br (Oxidative Addition Complex) pd0->pd2_complex oxidative_addition Oxidative Addition pd2_biaryl Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_biaryl transmetalation Transmetalation pd2_biaryl->pd0 product Ar¹-Ar² (Coupled Product) pd2_biaryl->product reductive_elimination Reductive Elimination arbr Ar¹-Br boronic Ar²-B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9][18]

Experimental_Workflow start 1. Reagent Prep inert 2. Create Inert Atmosphere (Purge with Ar/N₂) start->inert addition 3. Add Catalyst & Degassed Solvent inert->addition heat 4. Heat and Stir addition->heat monitor 5. Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup 6. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 7. Dry & Concentrate workup->purify product 8. Column Chromatography purify->product

Caption: A standard experimental workflow for Suzuki coupling reactions.[9]

Troubleshooting_Tree start Low / No Yield q1 Is Starting Material Consumed? start->q1 no_rxn Reaction Not Initiated q1->no_rxn No yes_rxn Inefficient Reaction / Side Products q1->yes_rxn Yes check_catalyst Check Catalyst Activity (Use fresh catalyst/ligand) no_rxn->check_catalyst check_temp Increase Temperature no_rxn->check_temp check_reagents Verify Reagent Purity no_rxn->check_reagents check_deboronation Issue: Protodeboronation? Solution: Use B(pin), milder base, or anhydrous conditions. yes_rxn->check_deboronation check_homocoupling Issue: Homocoupling? Solution: Ensure rigorous degassing. yes_rxn->check_homocoupling check_inhibition Issue: Catalyst Inhibition? Solution: Use bulky ligand (e.g., XPhos, SPhos). yes_rxn->check_inhibition

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

References

Preventing debromination in reactions with 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile, focusing on the common issue of debromination during chemical reactions.

Troubleshooting Guide: Preventing Debromination

Debromination, the undesired removal of the bromine atom and its replacement with a hydrogen atom, is a significant side reaction that can occur during cross-coupling reactions with this compound. This guide provides a systematic approach to diagnosing and resolving this issue.

Q1: I am performing a Suzuki-Miyaura coupling with this compound and my main product is the debrominated starting material. How can I fix this?

A1: This is a common problem. Standard palladium catalysts can preferentially lead to debromination over the desired cross-coupling.

  • Immediate Recommendation: Switch to a specialized catalyst system. For a similar substrate, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a tandem catalyst of XPhosPdG2/XPhos was found to be essential to avoid debromination.[1][2] Initial attempts with PdCl₂(PPh₃)₂ resulted in 91% debromination.[1][2]

  • Further Steps:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These ligands stabilize the palladium center and can favor reductive elimination (the desired step) over side reactions.

    • Base Selection: Use a milder base. Strong bases can sometimes promote hydrodehalogenation. Consider switching from strong bases like NaOtBu to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.

    • Temperature Control: Lower the reaction temperature. Elevated temperatures can increase the rate of debromination.[3] Monitor the reaction closely and use the lowest temperature that allows for a reasonable reaction rate.

    • Reagent Quality: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen and water can interfere with the catalytic cycle and lead to undesired side products.

Q2: I am observing significant debromination in a Buchwald-Hartwig amination reaction. What should I do?

A2: Debromination in Buchwald-Hartwig aminations can be caused by several factors, often related to the catalyst, base, or reaction conditions. A competing side reaction is β-hydride elimination, which can lead to the hydrodehalogenated product.[4]

  • Troubleshooting Steps:

    • Catalyst/Ligand System: Use a modern, well-defined palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., G3 or G4 precatalysts with ligands like XPhos or RuPhos). These are designed to promote efficient C-N bond formation.

    • Base Strength and Type: While strong bases like NaOtBu or LiHMDS are often required, their concentration and type can be optimized. Sometimes, switching to K₃PO₄ or Cs₂CO₃ can mitigate debromination, although this may require a higher reaction temperature.

    • Solvent: Use a non-protic, anhydrous solvent like toluene or 1,4-dioxane. Protic solvents can be a source of hydrogen for the debromination reaction.

    • Reaction Time and Temperature: Run the reaction at the lowest effective temperature (e.g., 80-100 °C) and monitor carefully. Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Microwave irradiation can sometimes provide rapid heating and shorter reaction times, potentially reducing byproduct formation.[5]

Q3: My Sonogashira coupling is yielding the debrominated pyrazolo[1,5-a]pyrimidine-3-carbonitrile. How can I improve the selectivity?

A3: In Sonogashira couplings, both the palladium catalyst and the copper(I) co-catalyst can play a role in side reactions.

  • Troubleshooting Steps:

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While copper(I) is a standard co-catalyst, it can sometimes promote side reactions.[3] Modern methods often provide higher yields and selectivity without copper.

    • Palladium Catalyst and Ligand: Use a standard Sonogashira catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., PdCl₂(PPh₃)₂) with an appropriate ligand. Screening different palladium sources and ligands may be necessary.

    • Base and Solvent: Use an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a solvent like THF or DMF. The amine base is crucial for the deprotonation of the terminal alkyne.

    • Temperature: Perform the reaction at the lowest possible temperature, starting from room temperature. For reactive substrates, elevated temperatures are often unnecessary and can promote debromination.[3]

Frequently Asked Questions (FAQs)

Q: Why is this compound prone to debromination? A: The pyrazolo[1,5-a]pyrimidine core is an electron-deficient heterocyclic system. This electronic nature can make the C-Br bond more susceptible to certain reaction pathways that lead to its cleavage, such as hydrodehalogenation, which is a common side reaction in palladium-catalyzed cross-coupling chemistry. The bond dissociation energy for a C-Br bond is lower than for a C-Cl bond, making it more labile.

Q: Can the choice of base directly cause debromination? A: Yes. While a base is necessary for most cross-coupling reactions, certain combinations of base, solvent, and temperature can promote debromination. For example, strong bases in the presence of a hydrogen source (which can be the solvent, trace water, or even an amine reagent) can facilitate the reductive cleavage of the C-Br bond. Using weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ is often a good strategy to minimize this.

Q: How can I confirm and quantify the amount of debromination? A: The most effective methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying the debrominated product by the appearance of a new aromatic proton signal in place of the bromine atom. The ratio of the debrominated product to the desired product can be determined by integrating the respective signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate the desired product from the debrominated byproduct and confirm their identities by their mass-to-charge ratio. The relative peak areas in the chromatogram can be used for quantification.

Q: Are there any general preventative measures I can take for any cross-coupling reaction? A: Yes. Always:

  • Use high-purity, anhydrous, and degassed solvents.

  • Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.

  • Use modern, well-defined palladium precatalysts and bulky, electron-rich phosphine ligands.

  • Start with milder reaction conditions (lower temperature, weaker base) and only increase the intensity if the reaction does not proceed.

  • Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating after the starting material has been consumed.

Data Presentation

The following table summarizes the critical impact of the catalyst system on the outcome of a Suzuki-Miyaura coupling reaction with a closely related substrate, demonstrating the importance of catalyst selection in preventing debromination.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield of Desired Product (%)Yield of Debrominated Product (%)Reference
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-methoxyphenylboronic acidPdCl₂(PPh₃)₂ (5 mol%)Na₂CO₃Dioxane110991[1][2]
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-methoxyphenylboronic acidXPhosPdG2 (5 mol%) / XPhos (5 mol%)K₃PO₄Dioxane/H₂O110>95<5[1][2]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is adapted from a successful procedure for a related pyrazolo[1,5-a]pyrimidine system and is designed to suppress debromination.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G2 (2-5 mol%)

  • XPhos (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 ratio)

  • Schlenk flask or microwave vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, XPhos Pd G2, and XPhos ligand.

  • Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to the desired temperature (start with 80-100 °C) and stir vigorously. Alternatively, use microwave irradiation (e.g., 110-150 °C for 15-30 min).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Buchwald-Hartwig Amination

This is a general starting protocol that should be optimized for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%) or a suitable precatalyst

  • RuPhos or XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Oven-dried reaction vessel with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the palladium source, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent, followed by this compound and the amine.

  • Heat the reaction mixture to 80-110 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Caption: Troubleshooting workflow for addressing debromination.

Caption: Competing reaction pathways in cross-coupling.

References

Technical Support Center: Managing Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing potential off-target effects of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for observing off-target effects with pyrazolo[1,5-a]pyrimidine kinase inhibitors?

A1: Off-target effects with kinase inhibitors, including those with a pyrazolo[1,5-a]pyrimidine scaffold, are a known challenge. The primary reason is that many kinase inhibitors target the ATP-binding pocket, which is highly conserved across the human kinome.[1] This structural similarity can lead to the inhibitor binding to and inhibiting kinases other than the intended target, especially at higher concentrations.[1]

Q2: I am observing a cellular phenotype that is inconsistent with the known function of the primary target kinase. How can I determine if this is an off-target effect?

A2: This is a strong indication of potential off-target activity. A systematic approach is recommended to investigate this. First, confirm that the inhibitor is engaging the intended target in your cellular model at the concentrations used. Techniques like Western blotting to assess the phosphorylation of a known downstream substrate can be employed. A dose-response analysis should be performed to compare the concentration at which the unexpected phenotype is observed with the IC50 value for the primary target. If these concentrations differ significantly, it suggests an off-target effect. Using a structurally unrelated inhibitor that targets the same primary kinase is another valuable strategy; if it does not produce the same phenotype, the original inhibitor's effect is likely off-target.

Q3: My pyrazolo[1,5-a]pyrimidine inhibitor shows high potency in biochemical assays but is much less effective in cell-based assays. What could be the reason?

A3: Several factors can contribute to this discrepancy. Poor cell permeability of the compound can prevent it from reaching its intracellular target. The high intracellular concentration of ATP (in the millimolar range) can also outcompete ATP-competitive inhibitors, leading to a significant drop in potency compared to biochemical assays, which are often run at lower ATP concentrations. Additionally, the inhibitor may be subject to cellular efflux mechanisms or metabolic degradation.

Q4: How can I proactively assess the selectivity of my pyrazolo[1,5-a]pyrimidine inhibitor?

A4: The most direct method is to perform a comprehensive kinase selectivity profiling assay. This involves screening your inhibitor against a large panel of purified kinases to determine its activity across the kinome.[2] These services are commercially available and provide a broad view of your compound's selectivity, helping to identify potential off-target kinases early in the drug discovery process.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed at concentrations required for on-target inhibition.

Potential Cause Troubleshooting Steps Expected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test a structurally different inhibitor targeting the same primary kinase.1. Identification of unintended kinase targets that may be responsible for cytotoxicity. 2. If cytotoxicity persists with a different inhibitor, it may be an on-target effect.
Inappropriate dosage 1. Conduct a dose-response curve to determine the lowest effective concentration. 2. Consider reducing the incubation time.Minimized cytotoxicity while maintaining on-target activity.
Compound solubility issues 1. Verify the inhibitor's solubility in your cell culture media. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.Prevention of compound precipitation and elimination of solvent-induced toxicity.

Problem 2: Inconsistent or irreproducible experimental results.

Potential Cause Troubleshooting Steps Expected Outcome
Variability in experimental conditions Maintain consistent cell density, inhibitor concentrations, and incubation times across all experiments.More consistent and reliable data.
Inhibitor degradation Prepare fresh stock solutions of the inhibitor and store them properly according to the manufacturer's recommendations. Avoid repeated freeze-thaw cycles.Consistent inhibitor potency across experiments.
Cell line instability Use low-passage number cells and regularly verify the cell line's identity through methods like STR profiling.Reduced biological variability in your experimental system.
Inconsistent ATP concentration in biochemical assays For ATP-competitive inhibitors, maintain a consistent ATP concentration across all experiments, ideally at or near the Km value for the kinase.Reproducible IC50 values.

Quantitative Data: Inhibitory Profiles of Representative Pyrazolo[1,5-a]pyrimidines

The following tables summarize the in vitro inhibitory activities of several pyrazolo[1,5-a]pyrimidine compounds against various protein kinases, highlighting both on-target potency and off-target effects.

Table 1: Selectivity Profile of a Pyrazolo[1,5-a]pyrimidine-based PI3Kδ Inhibitor (CPL302415) [3]

Kinase IsoformIC50 (nM)Selectivity Ratio (vs. PI3Kδ)
PI3Kδ181
PI3Kα142279
PI3Kβ254701415
PI3Kγ16902939

Table 2: Inhibitory Profile of a Macrocyclic Pyrazolo[1,5-a]pyrimidine Trk Inhibitor (Compound 29) [4]

On-Target KinaseIC50 (nM)Off-Target KinaseIC50 (nM)
TrkA0.6ALK901
TrkC0.1Ros12.2

Table 3: Dual Inhibitory Activity of a Pyrazolo[1,5-a]pyrimidine Derivative (Compound 6t) [2]

Target KinaseIC50 (µM)
CDK20.09
TrkA0.23

Table 4: Inhibitory Profile of Macrocyclic Pyrazolo[1,5-a]pyrimidine Derivatives Against Trk and Off-Target Kinases [4]

CompoundTrkA IC50 (nM)JAK2 IC50 (nM)BTK IC50 (nM)
23 0.1 (cell-based)1479179
24 0.2 (cell-based)3.914.25

Key Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted for measuring the inhibitory activity of a compound against a specific kinase by quantifying ATP consumption.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Kinase Solution: Dilute the kinase enzyme to a 2x working concentration in 1x kinase buffer.

  • Substrate/ATP Solution: Prepare a 4x solution of the substrate peptide and ATP in 1x kinase buffer. The final ATP concentration should be at the K_m for the specific kinase to ensure data comparability.

  • Inhibitor Solutions: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor in DMSO. Then, dilute further in 1x kinase buffer to a 4x final concentration.

  • Detection Reagent: Prepare the ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the 4x inhibitor solution to the wells. For positive controls (100% activity), add 5 µL of buffer with DMSO.

  • Add 10 µL of the 2x kinase solution to all wells except the negative controls (background). For negative controls, add 10 µL of 1x kinase buffer.

  • Initiate the reaction by adding 5 µL of the 4x substrate/ATP solution to all wells.

  • Incubate the plate at room temperature for 60 minutes. Ensure the reaction is in the linear range.

  • Stop the reaction by adding 20 µL of the ATP detection reagent to all wells.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

3. Data Analysis:

  • Subtract the background luminescence (negative control wells) from all other wells.

  • Normalize the data to the positive control (100% activity) and a fully inhibited control (0% activity).

  • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot for On-Target Engagement in Cells

This protocol assesses the inhibition of a target kinase in a cellular context by measuring the phosphorylation of a known downstream substrate.

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency.

  • Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor for a specified time (e.g., 2-4 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total substrate protein or a housekeeping protein (e.g., GAPDH, β-actin).

Visualizations

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay start_biochem Prepare Reagents add_inhibitor Add Inhibitor to Plate start_biochem->add_inhibitor add_kinase Add Kinase add_inhibitor->add_kinase start_reaction Add ATP/Substrate add_kinase->start_reaction incubate_biochem Incubate start_reaction->incubate_biochem detect_signal Add Detection Reagent & Read incubate_biochem->detect_signal analyze_biochem Calculate IC50 detect_signal->analyze_biochem start_cell Culture & Treat Cells lyse_cells Lyse Cells start_cell->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein run_wb Western Blot quantify_protein->run_wb analyze_cell Analyze Phosphorylation run_wb->analyze_cell

Caption: Generalized workflow for biochemical and cell-based kinase inhibitor assays.

Caption: A logical workflow for troubleshooting unexpected cellular phenotypes.

signaling_pathway cluster_upstream Upstream Signaling cluster_inhibitor Point of Inhibition cluster_downstream Downstream Pathways RTK Receptor Tyrosine Kinase (e.g., TrkA) OnTarget Primary Target Kinase (e.g., TrkA) RTK->OnTarget Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->OnTarget On-Target Inhibition OffTarget Off-Target Kinase (e.g., PI3K, CDK2) Inhibitor->OffTarget Off-Target Inhibition Pathway1 On-Target Pathway (e.g., MAPK/ERK) OnTarget->Pathway1 Pathway2 Off-Target Pathway 1 (e.g., PI3K/AKT) OffTarget->Pathway2 Pathway3 Off-Target Pathway 2 (e.g., Cell Cycle) OffTarget->Pathway3 Phenotype1 Expected Phenotype Pathway1->Phenotype1 Phenotype2 Unexpected Phenotype Pathway2->Phenotype2 Pathway3->Phenotype2

Caption: Signaling pathways illustrating on-target versus off-target inhibition.

References

Technical Support Center: Strategies to Reduce Toxicity of Pyrazolo[1,5-a]pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the toxicity associated with pyrazolo[1,5-a]pyrimidine-based compounds during their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental evaluation of pyrazolo[1,5-a]pyrimidine compounds.

Issue 1: High in vitro cytotoxicity is observed against non-cancerous cell lines.

  • Question: My pyrazolo[1,5-a]pyrimidine compound shows potent activity against my target, but it also exhibits significant cytotoxicity in normal cell lines. What steps can I take to improve its selectivity?

  • Answer: High cytotoxicity in normal cell lines indicates a lack of selectivity, which is a common hurdle in drug development.[1] The primary goal is to maximize efficacy against the target (e.g., cancer cells) while minimizing harm to healthy cells.[2] Here are some strategies to consider:

    • Structure-Activity Relationship (SAR) Analysis: A systematic SAR study is crucial to understand how different substituents on the pyrazolo[1,5-a]pyrimidine core affect cytotoxicity.[2] Modifications at the 3-, 5-, and 7-positions of the pyrimidine ring, or the 4- and 6-positions of the pyrazole ring, can significantly influence biological activity and selectivity.[3]

    • Introduction of Polar Groups: Increasing the polarity of the molecule can sometimes reduce non-specific cytotoxicity.

    • Bioisosteric Replacement: Consider replacing moieties associated with toxicity with bioisosteres that retain the desired activity but have a better safety profile. For example, a 1,2,4-triazole has been successfully used as a bioisosteric replacement for an amide group in some pyrazolo[1,5-a]pyrimidine inhibitors, which in some cases can improve metabolic stability and reduce toxicity.[4]

    • Improve Kinase Selectivity: If your compound is a kinase inhibitor, its cytotoxicity might be due to off-target kinase inhibition.[1] Enhancing selectivity for the target kinase is a key strategy to reduce toxicity.[1][5]

Issue 2: My compound shows significant hERG inhibition, indicating potential cardiotoxicity.

  • Question: My pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitor is potent, but it shows significant inhibition of the hERG potassium channel. How can I address this liability?

  • Answer: hERG inhibition is a major concern in drug development due to the risk of cardiac arrhythmias. For the pyrazolo[1,5-a]pyrimidine scaffold, the presence of a terminal basic moiety is a known contributor to hERG liability.[2] The following actions are recommended:

    • Structural Modification: The most effective approach is to remove or modify the terminal basic group. Studies have demonstrated that eliminating a terminal primary or tertiary amino group can abolish hERG inhibition, sometimes without compromising potency against the primary target.[2]

    • Reduce Lipophilicity: High lipophilicity (logP) is a common characteristic of hERG inhibitors.[2] Modifying the molecule to decrease its lipophilicity can reduce its affinity for the hERG channel.

    • Introduce Polar Functional Groups: The addition of polar groups can alter the electrostatic interactions with the hERG channel, thereby reducing inhibition.[2]

Issue 3: Poor in vivo tolerability and adverse effects are observed in animal models.

  • Question: My pyrazolo[1,5-a]pyrimidine compound was promising in vitro, but it is causing significant toxicity in my animal studies. What could be the cause and how can I improve its in vivo profile?

  • Answer: Poor in vivo tolerability can stem from various factors, including off-target effects, poor pharmacokinetic properties, or the formation of toxic metabolites.

    • Enhance Metabolic Stability: Compounds with poor metabolic stability can lead to high clearance and the formation of reactive metabolites, which can be toxic. Improving metabolic stability through structural modifications can lead to a more favorable in vivo profile with reduced toxicity.[6]

    • Improve Bioavailability: Optimizing the formulation or modifying the compound to enhance its bioavailability can allow for lower, less toxic doses to be administered while still achieving therapeutic concentrations.[1][7]

    • Increase Selectivity: As with in vitro cytotoxicity, off-target effects are a major cause of in vivo toxicity.[1] Improving the selectivity of the compound for its intended target is a critical step.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of toxicity for pyrazolo[1,5-a]pyrimidine compounds?

A1: The toxicity of pyrazolo[1,5-a]pyrimidines can be attributed to several mechanisms:

  • Off-target kinase inhibition: As many pyrazolo[1,5-a]pyrimidines are designed as kinase inhibitors, a lack of selectivity can lead to the inhibition of essential cellular kinases, causing toxicity.[1][5]

  • hERG channel inhibition: A common issue leading to cardiotoxicity, often associated with basic and lipophilic structural features.[2]

  • Induction of apoptosis in healthy cells: Some derivatives can trigger programmed cell death through mechanisms like the generation of reactive oxygen species (ROS), which, if not selective to cancer cells, can harm normal tissues.[2]

  • Metabolic instability: Poor metabolic stability can lead to the formation of toxic metabolites.[6]

Q2: How can I proactively design pyrazolo[1,5-a]pyrimidine compounds with a lower toxicity profile?

A2: A proactive approach to designing safer compounds involves several key considerations:

  • Focus on Selectivity: From the outset, design compounds with high selectivity for the intended biological target.[1]

  • Manage Physicochemical Properties: Control properties like lipophilicity (LogP) and pKa to reduce the likelihood of off-target interactions and hERG inhibition.[2]

  • Incorporate Polar Groups: The strategic introduction of polar functional groups can improve solubility and reduce non-specific binding.[2]

  • Utilize Computational Models: In the early design phase, use computational tools to predict potential toxicity, metabolic fate, and off-target effects.[8][9]

Q3: What are the key structural features of pyrazolo[1,5-a]pyrimidines that are often associated with toxicity?

A3: Certain structural features are more commonly linked to toxicity:

  • Terminal Basic Amines: These are frequently implicated in hERG channel inhibition.[2]

  • High Lipophilicity: Highly lipophilic compounds tend to have greater off-target activity and are more likely to inhibit the hERG channel.[2]

  • Metabolically Labile Sites: Structural motifs that are prone to metabolic breakdown can lead to the formation of reactive and potentially toxic metabolites.

Q4: Which in vitro assays are essential for a preliminary toxicity assessment of my pyrazolo[1,5-a]pyrimidine compounds?

A4: A standard preliminary in vitro toxicity panel should include:

  • Cytotoxicity Assays: To determine the compound's effect on cell viability. It is crucial to test against both cancerous and non-cancerous cell lines to assess selectivity. The MTT and MTS assays are commonly used.

  • hERG Inhibition Assay: An early assessment of potential cardiotoxicity is critical. Automated patch-clamp assays are a common method.[10]

  • Kinase Selectivity Profiling: For kinase inhibitors, profiling against a panel of kinases is essential to identify potential off-target activities.[10]

  • Metabolic Stability Assays: Using liver microsomes or hepatocytes to assess the metabolic stability of the compound.[4]

Data Presentation

Table 1: Impact of Structural Modifications on Pim-1 Kinase Inhibition and hERG Liability

CompoundR Group (Modification)Pim-1 IC50 (nM)hERG IC50 (µM)
1 Basic tertiary amino group451.94
2 Removal of basic amino groupMaintained potency> 30

Data synthesized from a study on Pim-1 inhibitors, demonstrating that removal of a basic tertiary amino group can significantly reduce hERG inhibition while maintaining potency.[10]

Table 2: Cytotoxicity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)
6t CDK20.09
6s CDK20.45
6n CDK20.78
14a HCT1160.0020

This table presents the half-maximal inhibitory concentration (IC50) of various pyrazolo[1,5-a]pyrimidine compounds against different cancer-related targets or cell lines, highlighting their potent antiproliferative activity.[11][12]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxic effects of pyrazolo[1,5-a]pyrimidine compounds on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Automated Patch-Clamp Assay for hERG Inhibition

This protocol provides a high-throughput method for assessing the inhibitory effect of compounds on the hERG potassium channel.

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Compound Preparation: Prepare a dilution series of the test compound in the appropriate extracellular solution.

  • Automated Patch-Clamp: Utilize an automated patch-clamp system (e.g., QPatch). The system will perform whole-cell patch-clamp recordings.

  • Data Acquisition: Apply a voltage protocol to elicit hERG channel currents. Record the baseline current and then perfuse the cells with the different concentrations of the test compound.

  • Data Analysis: Measure the peak tail current at each compound concentration. Calculate the percentage of current inhibition relative to the baseline and determine the IC50 value.

Visualizations

Toxicity_Mitigation_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_decision Decision & Optimization Compound_Design Compound Design (High Potency & Selectivity) Synthesis Synthesis of Pyrazolo[1,5-a]pyrimidine Compound_Design->Synthesis Primary_Screening Primary Screening (Target Potency) Synthesis->Primary_Screening Cytotoxicity_Assay Cytotoxicity Assay (Cancer vs. Normal Cells) Primary_Screening->Cytotoxicity_Assay hERG_Assay hERG Inhibition Assay Cytotoxicity_Assay->hERG_Assay Metabolic_Stability Metabolic Stability Assay hERG_Assay->Metabolic_Stability Toxicity_Observed Toxicity Observed? Metabolic_Stability->Toxicity_Observed Optimize_Structure Optimize Structure (e.g., Reduce Lipophilicity, Remove Basic Moieties) Toxicity_Observed->Optimize_Structure Yes Advance_to_In_Vivo Advance to In Vivo Studies Toxicity_Observed->Advance_to_In_Vivo No Optimize_Structure->Synthesis Off_Target_Kinase_Inhibition Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Compound Target_Kinase Intended Target Kinase (e.g., Pim-1) Pyrazolo_Pyrimidine->Target_Kinase Inhibition Off_Target_Kinase Off-Target Kinase (e.g., VEGFR2) Pyrazolo_Pyrimidine->Off_Target_Kinase Inhibition Therapeutic_Effect Desired Therapeutic Effect (e.g., Anti-tumor Activity) Target_Kinase->Therapeutic_Effect Toxicity Toxicity / Adverse Effects Off_Target_Kinase->Toxicity Structural_Modification_Strategy cluster_0 Initial Compound cluster_1 Structural Modifications cluster_2 Improved Compound Initial_Compound Initial Pyrazolo[1,5-a]pyrimidine (High Toxicity) Mod_1 Remove Terminal Basic Group Initial_Compound->Mod_1 Mod_2 Reduce Lipophilicity (Lower logP) Initial_Compound->Mod_2 Mod_3 Bioisosteric Replacement Initial_Compound->Mod_3 Improved_Compound Optimized Pyrazolo[1,5-a]pyrimidine (Reduced Toxicity) Mod_1->Improved_Compound Mod_2->Improved_Compound Mod_3->Improved_Compound

References

Troubleshooting regioselectivity in functionalization of pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of regioselective functionalization of the pyrazolo[1,5-a]pyrimidine scaffold.

Troubleshooting Guides

This section addresses specific issues encountered during synthesis in a direct question-and-answer format.

Issue 1: Poor or Incorrect Regioselectivity in Electrophilic Substitution

  • Q1: My electrophilic substitution (e.g., halogenation, nitration) is yielding a mixture of isomers or the wrong isomer. Why is this happening and how can I favor substitution at the C3 position?

    A1: The pyrazolo[1,5-a]pyrimidine core has distinct electronic properties: the pyrazole ring is π-excessive (electron-rich), while the pyrimidine ring is π-deficient (electron-poor).[1] Consequently, electrophilic aromatic substitution is strongly favored on the pyrazole moiety, specifically at the C3 position, which is the most nucleophilic site.[1][2] If you are observing poor regioselectivity, consider the following factors:

    • Reaction Conditions: Harsh reaction conditions can lead to side reactions and loss of selectivity. For instance, in halogenation, using N-halosuccinimides (NCS, NBS, NIS) often provides high C3 selectivity under mild conditions, such as room temperature.[1] More aggressive halogenating agents or higher temperatures might lead to substitution at other positions or decomposition.

    • Steric Hindrance: Bulky substituents at neighboring positions (C2 or on a C7-aryl group) can hinder the approach of the electrophile to the C3 position, potentially leading to substitution at less favorable sites or lower yields.

    • Solvent and Catalyst: The choice of solvent and catalyst can influence the reactivity of the electrophile. For condensation reactions, acetic acid is a common solvent that can also act as a catalyst.[3] For post-functionalization, ensure your catalyst system is appropriate for the desired transformation.

    • Hypervalent Iodine Reagents: For C3-halogenation, using a hypervalent iodine(III) reagent in combination with potassium halide salts has been shown to be highly efficient and regioselective, even in aqueous media at ambient temperature.[4]

Issue 2: Unexpected Regioisomer in Cyclocondensation Reaction

  • Q2: I performed a condensation reaction between a 5-aminopyrazole and a non-symmetrical β-dicarbonyl compound and obtained the undesired pyrazolo[1,5-a]pyrimidin-5-one instead of the 7-one (or vice-versa). How can I control the outcome?

    A2: The regioselectivity of the initial cyclocondensation is a well-known challenge and is highly dependent on the nature of both the 5-aminopyrazole and the 1,3-bielectrophilic partner.[5][6][7] The reaction proceeds via initial attack of one of the pyrazole's nitrogen atoms or the exocyclic amino group on a carbonyl carbon, followed by cyclization and dehydration. The pathway taken is determined by the relative reactivity of the electrophilic and nucleophilic centers.

    • Nature of the β-Dicarbonyl Compound: The electronic and steric properties of the substituents on the β-dicarbonyl compound are crucial in directing the initial nucleophilic attack.[5] For example, reacting 3-substituted-5-amino-1H-pyrazoles with 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone has been shown to result in the regioselective formation of specific cyclopentapyrazolo[1,5-a]pyrimidines.[5]

    • Substituents on the 5-Aminopyrazole: Electron-donating or withdrawing groups on the aminopyrazole ring can alter the nucleophilicity of the N1 versus the exocyclic amino group, influencing the initial point of attack and the final product.

    • Reaction Conditions: Temperature, catalysts (acid or base), and solvent can all modulate the regioselectivity.[3] Microwave-assisted synthesis has been reported to significantly enhance reactivity and, in some cases, improve regioselectivity by allowing for rapid, controlled heating.[5]

    • Alternative Reagents: Using β-enaminones or 1,2-allenic ketones instead of β-dicarbonyls can provide alternative and sometimes more selective pathways to specific regioisomers.[8][9]

Issue 3: Difficulty Functionalizing the Pyrimidine Ring via Nucleophilic Substitution

  • Q3: I am trying to introduce a nucleophile (e.g., an amine or alkoxide) onto the pyrimidine ring, but the reaction is not proceeding. What can I do?

    A3: The pyrimidine ring is electron-deficient and therefore susceptible to Nucleophilic Aromatic Substitution (NAS), particularly at the C5 and C7 positions.[1] However, a leaving group is typically required.

    • Activate the Ring: Ensure you have a suitable leaving group (e.g., a halogen) at the target position (C5 or C7). If not, you must first introduce one, for example, via condensation with a halogenated β-dicarbonyl compound or post-synthesis halogenation under specific conditions.

    • Reaction Conditions: NAS reactions often require elevated temperatures. If the reaction is sluggish, consider increasing the temperature or using microwave irradiation.[5]

    • Base Strength: For reactions involving amines, the choice of base is critical. Strong, non-nucleophilic bases may be required to facilitate the reaction, especially if the amine nucleophile is weak or bears electron-withdrawing groups.[1]

Issue 4: Low Yield or Lack of Selectivity in Palladium-Catalyzed Cross-Coupling

  • Q4: My Suzuki (or other cross-coupling) reaction at the C3 or C7 position is giving low yields. How can I improve it and ensure regioselectivity?

    A4: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the pyrazolo[1,5-a]pyrimidine core.[5] However, success depends on optimizing several parameters.

    • Regioselectivity Control: Direct C-H activation can be used to selectively functionalize either the C3 or C7 position. Bedford and co-workers demonstrated that by using an excess of aryl bromide, the reaction can be directed to the C7 position. Conversely, using π-deficient aryl bromides favors coupling at the highly nucleophilic C3 position.[1][2]

    • Catalyst System: Ensure the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., a phosphine ligand) are appropriate for the specific transformation and substrates. The choice of ligand is crucial and often requires screening.

    • Base and Solvent: The base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, DMF, toluene) must be carefully chosen and anhydrous. The combination can significantly impact reaction rate and yield.

    • Substrate Purity: Ensure your halogenated or triflated pyrazolo[1,5-a]pyrimidine and your coupling partner (e.g., boronic acid) are pure. Impurities can poison the catalyst.

Frequently Asked Questions (FAQs)

  • Q: What are the most reactive positions on the pyrazolo[1,5-a]pyrimidine core?

    • A: For electrophilic attack, the C3 position on the pyrazole ring is the most reactive due to its high electron density.[1] For nucleophilic attack, the C5 and C7 positions on the electron-deficient pyrimidine ring are the most susceptible, provided a suitable leaving group is present.[1]

  • Q: How can I selectively functionalize the C3 position?

    • A: C3 functionalization is typically achieved via electrophilic aromatic substitution. Reactions like halogenation with N-halosuccinimides or nitration under controlled conditions show high selectivity for this position.[1][4]

  • Q: How can I selectively functionalize the C7 position?

    • A: The C7 position can be functionalized in two main ways: 1) During the initial ring formation by using a appropriately substituted 1,3-bielectrophile.[8] 2) Post-synthesis on a pre-existing core, often via nucleophilic aromatic substitution of a C7-halo derivative or through metal-catalyzed C-H activation/arylation.[1][2]

  • Q: What is the primary factor determining regioselectivity in the initial cyclocondensation reaction?

    • A: The primary factor is the difference in electrophilicity of the two carbonyl carbons (or equivalent positions) in the 1,3-bielectrophile, which dictates the site of the initial nucleophilic attack by the 5-aminopyrazole.[5]

  • Q: Can microwave irradiation improve my reaction's regioselectivity?

    • A: Yes, in some cases. Microwave-assisted synthesis can significantly accelerate reaction times and improve yields.[3][5] This rapid and uniform heating can sometimes favor one reaction pathway over another, leading to improved regioselectivity compared to conventional heating methods.[5]

Data Presentation

Table 1: Summary of Regioselectivity in Electrophilic Aromatic Substitution

Reaction TypeReagent(s)Typical PositionKey Considerations
HalogenationN-Halosuccinimides (NBS, NCS, NIS)C3Mild conditions, high selectivity.[1]
HalogenationKX, Hypervalent Iodine(III)C3Excellent yields and regioselectivity, works in aqueous media.[4]
NitrationHNO₃/H₂SO₄C3Requires careful control of temperature and concentration.
C-H ArylationAr-Br, Pd CatalystC3 or C7Selectivity depends on electronics of Ar-Br and reaction conditions.[1][2]

Table 2: Factors Influencing Regioselectivity in Condensation Reactions

Reactant 1 (Nucleophile)Reactant 2 (Electrophile)Key FactorPredominant Regioisomer
5-AminopyrazoleNon-symmetrical β-diketoneSteric/electronic nature of R¹ vs R² on the diketone5- or 7-substituted product.[5]
5-Aminopyrazoleβ-EnaminonePre-defined structure of the enaminoneHighly regioselective outcome.[8]
5-Aminopyrazole1,2-Allenic KetoneSubstitution pattern on the allene moietyExcellent regioselectivity under mild conditions.[9]
5-AminopyrazoleCyclic β-dicarbonyl compoundRing size and substituents of the dicarbonylRegioselective formation of fused systems.[5]

Experimental Protocols

Protocol 1: Regioselective C3-Iodination using PIFA/KI (Based on[4])

  • Preparation: In a round-bottom flask, dissolve the starting pyrazolo[1,5-a]pyrimidine (1.0 mmol) in a suitable solvent such as acetonitrile or an aqueous mixture.

  • Reagent Addition: Add potassium iodide (KI) (1.2 mmol) to the solution, followed by the portion-wise addition of [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 mmol).

  • Reaction: Stir the mixture vigorously at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 1-2 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the C3-iodinated product.

Protocol 2: General Procedure for Microwave-Assisted Cyclocondensation (Based on[5])

  • Preparation: In a 10 mL microwave reaction vial, combine the 5-amino-1H-pyrazole (1.0 mmol), the β-dicarbonyl compound or equivalent (1.1 mmol), and a suitable solvent (e.g., acetic acid or DMSO). If required, an acid or base catalyst can be added.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-160 °C) for a specified time (e.g., 15-30 minutes).[5][8]

  • Cooling & Work-up: After the reaction is complete, cool the vial to room temperature. If a precipitate has formed, collect it by filtration. If not, pour the reaction mixture into ice water to induce precipitation.

  • Purification: Collect the crude solid by filtration, wash with a suitable solvent (e.g., cold ethanol or water), and dry. If necessary, recrystallize or purify by column chromatography to obtain the desired pyrazolo[1,5-a]pyrimidine regioisomer.

Mandatory Visualizations

Caption: Reactivity map showing preferred sites for electrophilic and nucleophilic attack.

G Diagram 2: Troubleshooting Poor Regioselectivity start Poor Regioselectivity or Isomer Mixture Observed q1 Is this an Electrophilic Substitution? start->q1 q2 Is this a Cyclocondensation? q1->q2 No sub_cond Review Reaction Conditions: - Lower Temperature? - Milder Reagents (e.g., NBS)? - Check Steric Hindrance q1->sub_cond Yes cond_reactants Analyze Reactants: - Check electronics/sterics of 5-aminopyrazole & 1,3-bielectrophile q2->cond_reactants Yes sub_reagent Consider Alternative Reagents: - Hypervalent Iodine? - Different Catalyst? sub_cond->sub_reagent end Optimized Regioselective Product sub_reagent->end cond_cond Modify Conditions: - Change Solvent/Catalyst (Acid vs Base) - Try Microwave Irradiation? cond_reactants->cond_cond cond_cond->end

Caption: A logical workflow for troubleshooting common regioselectivity issues.

G Diagram 3: Cyclocondensation Pathways to Regioisomers reactants 5-Aminopyrazole + R1-CO-CH2-CO-R2 pathA Pathway A (Attack at R1-carbonyl) reactants->pathA pathB Pathway B (Attack at R2-carbonyl) reactants->pathB isomerA Regioisomer 1 (e.g., 7-R1-5-R2-product) pathA->isomerA isomerB Regioisomer 2 (e.g., 5-R1-7-R2-product) pathB->isomerB control Controlling Factors: - Electronics of R1 vs R2 - Sterics of R1 vs R2 - Reaction Conditions (Temp, Catalyst, MW) control->reactants

Caption: Factors influencing regioselective outcomes in ring-forming reactions.

References

Technical Support Center: Synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate a smooth and successful synthesis process.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of 5-amino-1H-pyrazole-4-carbonitrile (Intermediate 1) - Incomplete reaction of malononitrile and hydrazine. - Degradation of hydrazine. - Incorrect pH for the reaction.- Ensure the use of fresh, high-quality hydrazine. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction time and temperature. - Adjust the pH with a suitable base to facilitate the reaction.
Formation of multiple products during cyclization to form the pyrazolo[1,5-a]pyrimidine core - Lack of regioselectivity in the reaction between the aminopyrazole and the three-carbon synthon. - Side reactions due to incorrect reaction conditions.- Carefully control the reaction temperature. - Use a non-polar solvent to favor the desired isomer. - Consider using a milder catalyst or adjusting the catalyst loading.
Difficulty in purifying the final product - Presence of closely related impurities or starting materials. - Poor solubility of the product.- Utilize column chromatography with a carefully selected eluent system. - Recrystallization from an appropriate solvent system can be effective. - Consider trituration with a suitable solvent to remove soluble impurities.
Low yield of the brominated product - Incomplete bromination. - Over-bromination leading to di- or tri-brominated species. - Ineffective brominating agent.- Use a stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide). - Control the reaction temperature to prevent side reactions. - Ensure the absence of water in the reaction mixture if using a water-sensitive brominating agent.
Inconsistent reaction times - Variations in reagent quality. - Fluctuations in reaction temperature. - Inefficient stirring.- Use reagents from a reliable source and check their purity. - Maintain a stable reaction temperature using a controlled heating/cooling system. - Ensure vigorous and consistent stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The regioselective formation of the pyrazolo[1,5-a]pyrimidine ring is a critical step that dictates the overall success of the synthesis. Careful control of reaction conditions is paramount to ensure the desired isomer is formed as the major product.

Q2: Can I use a different brominating agent than N-Bromosuccinimide (NBS)?

A2: While NBS is a common and effective reagent for this type of bromination, other reagents like bromine in acetic acid could potentially be used. However, this may require significant optimization of the reaction conditions to achieve the desired regioselectivity and avoid side products.

Q3: How can I confirm the identity and purity of the final product?

A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Q4: What safety precautions should I take during this synthesis?

A4: This synthesis involves the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle reagents like hydrazine and bromine with extreme care, following all institutional safety guidelines.

Q5: Is it possible to scale up this synthesis?

A5: Yes, this synthesis can be scaled up. However, it is crucial to perform a thorough process safety assessment before attempting a large-scale reaction. Heat transfer and mixing become more critical at larger scales, and reaction conditions may need to be re-optimized.

Experimental Protocols

A plausible synthetic route for this compound is a two-step process starting from commercially available reagents.

Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile

This step involves the cyclization of a suitable aminopyrazole with a three-carbon synthon. A common method is the reaction of 5-amino-1H-pyrazole-4-carbonitrile with an appropriate 1,3-dielectrophile.

Methodology:

  • To a solution of 5-amino-1H-pyrazole-4-carbonitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the 1,3-dielectrophile (e.g., malonaldehyde bis(dimethyl acetal)) (1.1 equivalents).

  • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Parameter Value
Starting Material 5-amino-1H-pyrazole-4-carbonitrile
Reagent Malonaldehyde bis(dimethyl acetal)
Solvent Ethanol or Acetic Acid
Catalyst p-Toluenesulfonic acid
Temperature Reflux
Typical Yield 60-80%
Step 2: Bromination of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile

This step involves the regioselective bromination of the pyrazolo[1,5-a]pyrimidine core at the 6-position.

Methodology:

  • Dissolve Pyrazolo[1,5-a]pyrimidine-3-carbonitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for a specified time, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Parameter Value
Starting Material Pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reagent N-Bromosuccinimide (NBS)
Solvent N,N-Dimethylformamide (DMF) or Chloroform
Temperature 0 °C to room temperature
Typical Yield 70-90%

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile cluster_step2 Step 2: Bromination A 5-amino-1H-pyrazole-4-carbonitrile C Cyclization Reaction (Acid Catalyst, Reflux) A->C B 1,3-Dielectrophile B->C D Workup & Purification C->D E Pyrazolo[1,5-a]pyrimidine-3-carbonitrile D->E G Bromination Reaction (0°C to RT) E->G Intermediate F N-Bromosuccinimide (NBS) F->G H Workup & Purification G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidine Intermediates

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of pyrazolo[1,5-a]pyrimidine intermediates.

Troubleshooting Guide

Issue: Poor Separation of the Desired Compound from Impurities

  • Question: I'm running a column but my desired pyrazolo[1,5-a]pyrimidine intermediate is co-eluting with impurities. How can I improve the separation?

  • Answer: Achieving good separation is critical for obtaining a pure product. Here are several strategies to improve the resolution between your target compound and impurities:

    • Optimize the Mobile Phase: The choice of eluent is the most critical factor in achieving good separation.

      • Solvent Polarity: If your compound is eluting too quickly with the impurities, decrease the polarity of the mobile phase. For a normal-phase silica gel column, this means reducing the proportion of the more polar solvent (e.g., ethyl acetate, methanol). Conversely, if the compounds are moving too slowly, a gradual increase in polarity can be beneficial.

      • Solvent System: Experiment with different solvent systems. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. For more polar compounds, a system of dichloromethane and methanol might be more effective.[1][2][3]

      • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often more effective than an isocratic (constant polarity) elution.[2][4] This can help to first elute non-polar impurities, then your compound of interest, followed by more polar impurities.

    • TLC Analysis: Before running a column, always perform a thorough thin-layer chromatography (TLC) analysis to identify a suitable solvent system. The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4 and show good separation from all impurities.

    • Column Packing and Dimensions: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation. The dimensions of the column (length-to-diameter ratio) can also affect resolution. A longer, narrower column generally provides better separation for difficult-to-separate mixtures.

Issue: The Compound is Not Eluting from the Column

  • Question: My pyrazolo[1,5-a]pyrimidine intermediate seems to be stuck on the silica gel and won't elute, even with a high concentration of polar solvent. What should I do?

  • Answer: This issue, often referred to as "streaking" or irreversible adsorption, can be caused by several factors:

    • Insufficiently Polar Mobile Phase: The initial mobile phase may not be polar enough to move your compound. Gradually increase the percentage of the polar solvent in your eluent system. For highly polar compounds, you may need to switch to a more polar solvent system altogether, such as methanol in dichloromethane.[1][2]

    • Compound Acidity/Basicity: Pyrazolo[1,5-a]pyrimidines can have basic nitrogen atoms that interact strongly with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to neutralize the acidic sites on the silica and improve elution.

    • Compound Degradation: It is possible that your compound is unstable on silica gel. To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a streak or new spots, your compound is likely degrading. In this case, you may need to consider alternative purification methods like recrystallization or using a different stationary phase (e.g., alumina).

Issue: Low Recovery of the Purified Compound

  • Question: After column chromatography, the yield of my purified pyrazolo[1,5-a]pyrimidine intermediate is very low. What are the potential causes?

  • Answer: Low recovery can be frustrating. Here are some common reasons and solutions:

    • Irreversible Adsorption: As mentioned above, your compound may be strongly binding to the silica gel. The use of a modifier like triethylamine can help mitigate this.

    • Co-elution with a UV-inactive Impurity: If you are monitoring the column fractions by TLC with a UV lamp, a UV-inactive impurity might be co-eluting with your product, leading you to combine impure fractions and discard them later, thus lowering the overall yield. Try staining the TLC plates with a universal stain like potassium permanganate to visualize all compounds.

    • Improper Fraction Collection: You may be cutting your fractions too broadly, leading to the inclusion of impurities and subsequent loss of material during the removal of these fractions. Collect smaller fractions and analyze them carefully by TLC before combining.

    • Product Volatility: While less common for this class of compounds, if your intermediate is somewhat volatile, you could be losing it during solvent evaporation under reduced pressure. Use a lower temperature on the rotary evaporator.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common stationary phase for purifying pyrazolo[1,5-a]pyrimidine intermediates?

    • A1: The most commonly used stationary phase for the column chromatography of pyrazolo[1,5-a]pyrimidine intermediates is silica gel (60-120 mesh or 230-400 mesh).[1]

  • Q2: Can you provide some examples of mobile phase systems that have been successfully used?

    • A2: Yes, several solvent systems have been reported. The choice will depend on the polarity of your specific intermediate. Please refer to the table below for a summary of commonly used systems.

  • Q3: Is it always necessary to perform column chromatography?

    • A3: Not always. If your crude product is a solid, recrystallization can be a highly effective and more scalable purification method.[4][5] Additionally, employing one-pot or microwave-assisted synthesis methods can often lead to cleaner reactions with fewer byproducts, potentially simplifying or eliminating the need for chromatographic purification.[4][5]

  • Q4: How can I monitor the progress of my column chromatography?

    • A4: The progress is typically monitored by collecting fractions and analyzing them by thin-layer chromatography (TLC).[1] Staining with UV light (254 nm) is common for visualizing aromatic compounds.[1]

Data Presentation: Common Mobile Phase Systems

Mobile Phase SystemCompound PolarityReference(s)
0-40% Ethyl acetate gradient in heptaneLow to Medium[2]
0-5% Methanol gradient in ethyl acetateMedium to High[2]
5% Methanol in dichloromethaneMedium to High[1]
n-Hexane and ethyl acetate (1:1)Medium[6]
Petroleum ether and ethyl acetate (2:1)Low to Medium[7]
Ethyl acetate, petroleum ether, and tetrahydrofuran (gradient)Varies with gradient[6]

Experimental Protocols

Protocol 1: General Column Chromatography Procedure for Pyrazolo[1,5-a]pyrimidine Intermediates

  • Preparation of the Slurry:

    • In a beaker, add silica gel to your initial, low-polarity mobile phase.

    • Stir gently to create a uniform slurry. The consistency should be pourable but not too dilute.

  • Packing the Column:

    • Secure the chromatography column in a vertical position.

    • Pour the silica gel slurry into the column in one continuous motion.

    • Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Loading the Sample:

    • Dissolve your crude pyrazolo[1,5-a]pyrimidine intermediate in a minimal amount of the appropriate solvent (ideally the mobile phase or a slightly more polar solvent).

    • Carefully add the sample solution to the top of the silica bed.

    • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the packed column.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • If using a gradient, gradually increase the proportion of the more polar solvent according to your predetermined gradient profile.

    • Maintain a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes or vials.

    • Monitor the fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified pyrazolo[1,5-a]pyrimidine intermediate.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Product prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elution Elute with Mobile Phase load_sample->elution collect_fractions Collect Fractions elution->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation final_product Purified Product evaporation->final_product

Caption: A typical workflow for column chromatography purification.

troubleshooting_guide cluster_solutions Potential Solutions cluster_outcomes Expected Outcome start Poor Separation? optimize_mobile_phase Optimize Mobile Phase (Polarity/Solvent System) start->optimize_mobile_phase gradient_elution Use Gradient Elution start->gradient_elution check_packing Check Column Packing start->check_packing improved_separation Improved Separation optimize_mobile_phase->improved_separation gradient_elution->improved_separation check_packing->improved_separation

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Addressing Drug Resistance in Pyrazolo[1,5-a]pyrimidine-Based Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of pyrazolo[1,5-a]pyrimidine-based therapies, with a focus on overcoming drug resistance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Decreased potency or loss of activity of my pyrazolo[1,5-a]pyrimidine inhibitor in a previously sensitive cell line.

  • Question: My compound, which was initially potent against my cancer cell line of interest, is now showing reduced efficacy or a complete loss of activity. What are the potential causes and how can I troubleshoot this?

  • Answer: This is a common issue that often points towards the development of acquired resistance in the cell line population. The primary mechanisms of resistance to kinase inhibitors, including those with a pyrazolo[1,5-a]pyrimidine scaffold, are often mutations in the target kinase or the activation of bypass signaling pathways.[1][2][3][4][5]

  • Recommended Actions:

    • Confirm Compound Integrity: First, ensure that the compound is stable and has not degraded. Use techniques like LC-MS to verify the identity and purity of the compound stock.

    • Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.

    • Sequence the Target Kinase: Extract genomic DNA or RNA from the resistant cells and sequence the coding region of the target kinase to identify potential mutations that could interfere with drug binding.

    • Analyze Bypass Pathways: Use techniques like western blotting or phospho-kinase antibody arrays to investigate the activation of alternative signaling pathways that may be compensating for the inhibition of the primary target.

    • Dose-Response Curve Comparison: Perform a dose-response experiment comparing the resistant cell line to the parental (sensitive) cell line to quantify the shift in IC50 value.

Issue 2: My pyrazolo[1,5-a]pyrimidine compound exhibits significant off-target effects or toxicity in vitro.

  • Question: I am observing significant cytotoxicity in my control cell lines or other indications of off-target effects at concentrations close to the IC50 for my target. How can I address this?

  • Answer: Off-target effects and toxicity are critical challenges in drug development.[1][6] For pyrazolo[1,5-a]pyrimidine-based compounds, this can sometimes be attributed to inhibition of unintended kinases or other proteins. A notable off-target effect for some heterocyclic compounds is the inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[7]

  • Recommended Actions:

    • Kinome Profiling: Perform a kinome scan to assess the selectivity of your compound against a broad panel of kinases. This will help identify potential off-target kinases.

    • hERG Inhibition Assay: If cardiotoxicity is a concern, conduct an in vitro hERG inhibition assay to determine the compound's potential for this specific off-target effect.[7]

    • Structure-Activity Relationship (SAR) Analysis: Systematically modify the structure of your pyrazolo[1,5-a]pyrimidine core to identify moieties associated with toxicity. For instance, removing or modifying a terminal basic group has been shown to mitigate hERG inhibition.[7]

    • Reduce Lipophilicity: High lipophilicity can be associated with off-target effects. Consider chemical modifications to decrease the logP of your compound.[7]

Issue 3: High variability in experimental results.

  • Question: I am observing high variability in my cell viability or kinase assay results. What could be the cause of this inconsistency?

  • Answer: Variability in in vitro assays can stem from multiple factors, including experimental conditions, compound properties, and cell culture maintenance.

  • Recommended Actions:

    • Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and media formulations.

    • Compound Solubility: Poor solubility of the test compound can lead to inconsistent concentrations in the assay medium. Confirm the solubility of your pyrazolo[1,5-a]pyrimidine derivative in the assay buffer and consider using a lower concentration of DMSO.

    • Assay Validation: Validate your assay with appropriate positive and negative controls. Ensure that the assay window and signal-to-noise ratio are optimal.

    • Instrument Calibration: Regularly calibrate all instruments, such as plate readers and liquid handlers, to ensure accuracy.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various protein kinases, providing a comparative overview of their potency.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against TRK Kinases

CompoundTarget KinaseIC50 (nM)Cell-Based IC50 (nM)Reference Cell Line
Compound 8TrkA1.7--
Compound 9TrkA1.7--
Compound 20NTRK>0.02--
Compound 21NTRK>0.02--
Compound 23TRKA-0.1KM12
Compound 24TRKA-0.2KM12

Data sourced from a comprehensive review on pyrazolo[1,5-a]pyrimidine derivatives as Trk inhibitors.[2][3]

Table 2: Dual Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2 and TRKA

CompoundCDK2 IC50 (µM)TRKA IC50 (µM)
6s 0.230.45
6t 0.090.45
Ribociclib0.07-
Larotrectinib-0.07

Data from a study on dual CDK2 and TRKA inhibitors.[8]

Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against PI3Kδ

CompoundPI3Kδ IC50 (nM)
CPL302253 (54) 2.8

Data from a study on selective PI3Kδ inhibitors.[9]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of pyrazolo[1,5-a]pyrimidine compounds on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compound in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the phosphorylation status of key proteins in signaling pathways affected by pyrazolo[1,5-a]pyrimidine inhibitors.

  • Cell Lysis: Treat cells with the compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Pim1 Pim-1 AKT->Pim1 mTOR->Proliferation Pim1->Proliferation Drug Pyrazolo[1,5-a]pyrimidine Inhibitor Drug->PI3K Drug->Pim1 Bypass Bypass Pathway (e.g., MET activation) Bypass->RAS

Caption: A simplified signaling pathway often targeted by pyrazolo[1,5-a]pyrimidine inhibitors.

troubleshooting_workflow start Start: Unexpected Experimental Result (e.g., Loss of Potency) check_compound Check Compound Integrity (LC-MS) start->check_compound check_cells Authenticate Cell Line (STR profiling) check_compound->check_cells No compound_degraded Compound Degraded check_compound->compound_degraded Yes sequence_target Sequence Target Kinase check_cells->sequence_target No cell_line_issue Cell Line Contaminated check_cells->cell_line_issue Yes mutation_found Mutation Identified sequence_target->mutation_found analyze_pathways Analyze Bypass Pathways (Western Blot) pathway_activated Bypass Pathway Activated analyze_pathways->pathway_activated sar_analysis Perform SAR Analysis end End: Identify Cause of Resistance sar_analysis->end mutation_found->analyze_pathways No mutation_found->sar_analysis Yes pathway_activated->sar_analysis Yes compound_degraded->end cell_line_issue->end

Caption: A logical workflow for troubleshooting unexpected experimental results.

experimental_workflow start Start: Synthesize Pyrazolo[1,5-a]pyrimidine Derivative in_vitro_kinase In Vitro Kinase Assay (Determine IC50) start->in_vitro_kinase cell_viability Cell-Based Assay (e.g., MTT) in_vitro_kinase->cell_viability western_blot Target Engagement Assay (Western Blot for p-Target) cell_viability->western_blot selectivity Selectivity Profiling (Kinome Scan) western_blot->selectivity end End: Characterize On-Target Activity selectivity->end

Caption: An experimental workflow for confirming the on-target activity of a novel inhibitor.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile. Due to the limited availability of directly published experimental data for this specific compound, this guide presents a comparative approach. It features experimental data for the parent compound, pyrazolo[1,5-a]pyrimidine, and provides predicted spectral data for this compound based on established substituent effects. This information is intended for researchers, scientists, and professionals in drug development to aid in the structural elucidation and characterization of this and related heterocyclic systems.

¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR data for the parent pyrazolo[1,5-a]pyrimidine and the predicted data for this compound. The predicted values are derived from the parent compound's data and known substituent chemical shift (SCS) effects of bromine and cyano groups on similar aromatic and heteroaromatic rings.

Table 1: Experimental ¹H and ¹³C NMR Data for Pyrazolo[1,5-a]pyrimidine

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
28.15140.2
36.6597.2
58.95149.8
67.10108.0
78.55146.5
3a-144.9
7a-Not Reported

Data obtained from S. Chimichi, B. Cosimelli, F. Bruni, S. Selleri, Can. J. Chem. 1992, 70, 1093-1097.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
2~8.3-8.4~141
3-~98-100
5~9.1-9.2~151
6-~110-112
7~8.7-8.8~147
CN-~115-117
3a-~146
7a-Not Reported

Disclaimer: The data in Table 2 are predicted values based on the analysis of the parent compound and known substituent effects. Actual experimental values may vary.

Experimental Protocol for NMR Characterization

The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for heterocyclic compounds like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

2. ¹H NMR Spectroscopy:

  • The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Acquire the spectrum at a constant temperature, typically 298 K (25 °C).

  • Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or the TMS signal (δ 0.00 ppm).

  • Integrate all signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to the respective protons in the molecule.

3. ¹³C NMR Spectroscopy:

  • Record the ¹³C NMR spectrum on the same spectrometer.

  • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon atom.

  • Typical acquisition parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 to 4096) due to the lower natural abundance of the ¹³C isotope.

  • Process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peaks (e.g., DMSO-d₆ at δ 39.52 ppm or CDCl₃ at δ 77.16 ppm).

  • Assign the chemical shifts to the corresponding carbon atoms in the molecule. For unambiguous assignments, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) may be necessary.

Workflow for NMR Characterization

The following diagram illustrates the general workflow for the NMR characterization of a chemical compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Compound Compound Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Compound->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition FID_Processing FID Processing (FT, Phasing, Baseline) H1_Acquisition->FID_Processing C13_Acquisition->FID_Processing Referencing Referencing FID_Processing->Referencing Coupling_Analysis Coupling Constant Analysis FID_Processing->Coupling_Analysis Integration Integration (1H) Referencing->Integration Shift_Analysis Chemical Shift Analysis Referencing->Shift_Analysis Integration->Shift_Analysis Structure_Elucidation Structure Elucidation Shift_Analysis->Structure_Elucidation Coupling_Analysis->Structure_Elucidation

Caption: Workflow of NMR Characterization.

Comparative Mass Spectrometry Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile and related pyrazolopyrimidine derivatives. The information presented is intended to aid in the identification and characterization of these compounds in complex matrices.

Molecular Properties of this compound

This compound is a heterocyclic compound with the following key properties:

PropertyValue
Molecular Formula C₇H₃BrN₄[1][2][3]
Molecular Weight 223.03 g/mol [2]
Monoisotopic Mass 221.95412 Da[1]

Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
2-substituted-7-p-tolyl-7H-pyrazolo[4,3-e][4][5][6]triazolo[1,5-c]pyrimidineC₁₃H₁₀N₆250 (M⁺)Not specified[5]
2-Pyridin-3-yl-7-p-tolyl-7H-pyrazolo[4,3-e][4][5][6]triazolo[1,5-c]pyrimidineC₁₈H₁₃N₇327 (M⁺)Not specified[5]
5-Amino-1-(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrileC₁₆H₁₂N₈316 (M⁺)Not specified[5]
3-((3-Chlorophenyl)amino)-4,6-diamino-1H-pyrazolo[3,4-d]pyrimidineC₁₁H₁₀ClN₇275 (M⁺)Not specified[7]

The mass spectra of pyrimidine derivatives often show characteristic fragmentation patterns, including the loss of functional groups and cleavage of the heterocyclic rings[6][8]. For halogenated compounds, the loss of the halogen atom or the corresponding hydrohalic acid (e.g., HBr) is a common fragmentation pathway[9].

Proposed Fragmentation Pathway for this compound

Based on the general fragmentation behavior of related heterocyclic compounds, a plausible electron ionization (EI) mass spectrometry fragmentation pathway for this compound is proposed. The presence of bromine (with its characteristic isotopic pattern for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

A likely primary fragmentation step would be the loss of the bromine radical (Br•) from the molecular ion. Subsequent fragmentation could involve the loss of a hydrogen cyanide molecule (HCN) from the pyrimidine or pyrazole ring, or the expulsion of a cyano radical (•CN).

Fragmentation_Pathway M [C₇H₃BrN₄]⁺˙ m/z = 222/224 F1 [C₇H₃N₄]⁺ m/z = 143 M->F1 - Br• F3 [C₇H₃BrN₃]⁺˙ m/z = 195/197 M->F3 - HCN F4 [C₆H₃BrN₂]⁺˙ m/z = 182/184 M->F4 - CN• F2 [C₆H₂N₃]⁺ m/z = 116 F1->F2 - HCN

Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

A standard approach for the mass spectrometry analysis of this compound would involve the following steps:

1. Sample Preparation:

  • Dissolve a small amount of the purified compound in a suitable volatile organic solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent.

2. Instrumentation:

  • A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • The instrument can be coupled to a gas chromatograph (GC-MS) for volatile compounds or a liquid chromatograph (LC-MS) for less volatile or thermally labile compounds. Given the structure, LC-MS would likely be the preferred method.

3. Mass Spectrometry Parameters (LC-MS with Electrospray Ionization - ESI):

  • Ionization Mode: Positive ion mode is expected to be effective for this nitrogen-containing heterocyclic compound.

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V (can be varied to induce fragmentation)

  • Source Temperature: 120-150 °C

  • Desolvation Gas (N₂) Flow: 600-800 L/hr

  • Desolvation Temperature: 350-500 °C

  • Mass Range: m/z 50-500

  • Data Acquisition: Full scan mode to detect the molecular ion and major fragments. Tandem MS (MS/MS) can be performed on the molecular ion to confirm the fragmentation pathway.

The following workflow illustrates the general process for analyzing the compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_proc Data Processing A Dissolve in Solvent B Dilute to Working Concentration A->B C Inject into LC-MS B->C D Ionize (ESI+) C->D E Mass Analysis (Full Scan) D->E F Tandem MS (MS/MS) on [M+H]⁺ E->F G Identify Molecular Ion F->G H Analyze Fragmentation Pattern G->H I Structure Elucidation H->I

Caption: General workflow for the mass spectrometry analysis of this compound.

References

A Comparative Guide to HPLC Purity Assessment of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a primary High-Performance Liquid Chromatography (HPLC) method for assessing the chemical purity of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile, a key heterocyclic intermediate in pharmaceutical research. The guide also presents a comparison with alternative modern chromatographic techniques, namely Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC), offering insights into their respective advantages in terms of speed, resolution, and solvent consumption.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Ensuring the purity of this starting material is critical for the synthesis of target molecules with desired efficacy and safety profiles. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely adopted technique for the purity determination of such small organic molecules.[1][2] This guide outlines a standard RP-HPLC method and compares its performance characteristics with those of UPLC and SFC.

Data Presentation: Comparison of Chromatographic Methods

The following table summarizes the key performance parameters of the proposed HPLC method alongside UPLC and SFC for the purity analysis of this compound.

ParameterMethod A: High-Resolution RP-HPLCMethod B: Rapid RP-UPLCMethod C: Green SFC
Instrumentation Standard HPLC system with UV detectorUPLC system with UV or PDA detectorSFC system with UV or PDA detector
Column C18, 4.6 x 150 mm, 3.5 µm particle sizeC18, 2.1 x 50 mm, 1.7 µm particle sizeChiral or achiral SFC column
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in WaterSupercritical CO2
Mobile Phase B 0.1% Formic acid in Acetonitrile0.1% Formic acid in AcetonitrileMethanol
Gradient 10-90% B over 20 min10-90% B over 5 min5-40% B over 3 min
Flow Rate 1.0 mL/min0.5 mL/min3.0 mL/min
Column Temperature 30 °C40 °C40 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Typical Run Time ~25 minutes~7 minutes~5 minutes
Relative Pressure ModerateHighHigh
Solvent Consumption HighLowVery Low (Organic Solvent)
Resolution HighVery HighHigh
Key Advantage Robust, widely availableFast, high resolution, low solvent use"Green," very fast, unique selectivity

Experimental Protocols

Method A: High-Resolution RP-HPLC

This method is designed to achieve a comprehensive separation of the main compound from potential process-related impurities and degradation products.

1. Instrumentation:

  • A standard HPLC system equipped with a binary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) Formic Acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    20.0 90
    20.1 10

    | 25.0 | 10 |

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to obtain a concentration of ~0.5 mg/mL.

  • Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter.

Alternative Methodologies: A Comparative Overview

Method B: Rapid RP-UPLC

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, leading to significantly faster analysis times and improved resolution compared to traditional HPLC.[3][4] This is particularly beneficial for high-throughput screening environments. The shorter column and faster gradient dramatically reduce the run time while often enhancing the separation efficiency.

Method C: Green Supercritical Fluid Chromatography (SFC)

SFC is a "green" chromatographic technique that uses supercritical carbon dioxide as the primary mobile phase, drastically reducing the consumption of organic solvents.[5] It offers unique selectivity and is particularly advantageous for the separation of chiral compounds and for compounds that are not amenable to traditional reversed-phase or normal-phase chromatography.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weigh Compound Dissolving Dissolve in Diluent Weighing->Dissolving Filtering Filter (0.45 µm) Dissolving->Filtering Autosampler Autosampler Injection Filtering->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: Workflow for HPLC purity analysis of this compound.

Method_Comparison cluster_attributes Speed Speed Resolution Resolution Solvent_Use Solvent Use HPLC HPLC HPLC->Speed Standard HPLC->Resolution High HPLC->Solvent_Use High UPLC UPLC UPLC->Speed Very Fast UPLC->Resolution Very High UPLC->Solvent_Use Low SFC SFC SFC->Speed Fastest SFC->Resolution High SFC->Solvent_Use Very Low (Organic)

References

A Comparative Crystallographic Guide to Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for a series of pyrazolo[1,5-a]pyrimidine derivatives. The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent inhibition of various protein kinases.[1][2] Understanding the three-dimensional structure of these compounds at an atomic level is crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents.

This guide summarizes key crystallographic parameters for several derivatives, offers detailed experimental protocols for their synthesis and crystallographic analysis, and visualizes relevant biological signaling pathways and experimental workflows.

Crystallographic Data Comparison

The following table summarizes the key crystallographic data for a selection of pyrazolo[1,5-a]pyrimidine derivatives, allowing for a direct comparison of their solid-state structures. Variations in substituents on the pyrazolo[1,5-a]pyrimidine core lead to distinct crystal packing and intermolecular interactions.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidineC₁₃H₁₀ClN₃MonoclinicP2₁/n6.5993(2)12.6166(4)13.8702(5)90100.131(2)901136.84(6)4
7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrileC₈H₄Cl₂N₄MonoclinicP2₁/c4.9817(4)18.4025(15)10.1526(9)9095.924(1)90925.78(13)4
2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidineC₁₅H₁₂F₃N₃TriclinicP-14.8715(2)11.2655(5)13.5584(6)110.296.808(3)99.8675.13(5)2
5-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidineC₂₀H₁₁Cl₂F₄N₃OrthorhombicPbca9.5361(19)15.941(3)24.853(5)9090903778.0(13)8
7-(Trichloromethyl)-2-methylpyrazolo[1,5-a]pyrimidineC₈H₇Cl₃N₃OrthorhombicPbca10.088(2)12.283(3)17.234(4)9090902132.1(8)8
3-Bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidineC₁₁H₈BrN₃SMonoclinicP2₁/c12.316(2)8.058(1)12.449(2)90108.03(1)901173.3(3)4

Experimental Protocols

General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

A common and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole derivative with a suitable 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent.[3]

Example Protocol: Synthesis of 2-Anilinyl-7-arylpyrazolo[1,5-a]pyrimidine-3-carbonitriles [4]

  • Synthesis of Enaminones: A mixture of a methyl aryl ketone (10 mmol) and N,N-dimethylformamide-dimethylacetal (DMF-DMA) (15 mmol) in xylene is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.

  • Cyclocondensation: To a solution of the enaminone (10 mmol) in glacial acetic acid (25 mL), 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (10 mmol) is added.

  • The reaction mixture is heated at reflux for 3 hours and then allowed to cool to room temperature.

  • The precipitated solid is collected by filtration, washed with ethanol, and dried.

  • The crude product is purified by crystallization from a dimethylformamide-water mixture to afford the desired 2-anilinyl-7-arylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.

X-ray Crystallography Protocol

The following is a representative protocol for the single-crystal X-ray diffraction analysis of pyrazolo[1,5-a]pyrimidine derivatives.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, acetone, dimethylformamide/water). The choice of solvent is critical and often determined empirically.

  • Data Collection:

    • A suitable single crystal is selected and mounted on a goniometer head.

    • X-ray diffraction data are collected at a controlled temperature (e.g., 296 K) using a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

    • A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., ω and φ scans).

    • The crystal-to-detector distance and exposure time are optimized to ensure good resolution and spot separation.

  • Data Processing:

    • The collected diffraction images are processed to integrate the reflection intensities and determine the unit cell parameters.

    • The data is corrected for Lorentz and polarization effects. An absorption correction may also be applied.

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods or Patterson methods.

    • The structural model is refined by full-matrix least-squares on F².

    • All non-hydrogen atoms are refined anisotropically.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final model is validated using crystallographic software to check for geometric and stereochemical consistency.

Biological Activity and Signaling Pathways

Many pyrazolo[1,5-a]pyrimidine derivatives exhibit their biological effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of diseases such as cancer.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

CDK2_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK CyclinD_CDK46 Cyclin D / CDK4/6 RTK->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase S-Phase Entry E2F->S_Phase activates transcription for CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CyclinE_CDK2->Rb hyper- phosphorylates PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Derivative PyrazoloPyrimidine->CyclinE_CDK2 inhibits

Caption: CDK2 signaling pathway and inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is common in many cancers.

PI3K_Akt_Signaling_Pathway cluster_pip GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream activates CellSurvival Cell Survival & Proliferation Downstream->CellSurvival promotes PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Derivative PyrazoloPyrimidine->PI3K inhibits Experimental_Workflow Synthesis Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS, etc.) Purification->Characterization CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Biological Biological Activity Assays Purification->Biological Xray X-ray Diffraction Data Collection CrystalGrowth->Xray Structure Structure Solution & Refinement Xray->Structure SAR Structure-Activity Relationship (SAR) Analysis Structure->SAR Biological->SAR

References

Navigating the Biological Landscape of Brominated Pyrazolo[1,5-a]pyrimidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the biological activities of 6-bromo versus 3-bromo pyrazolo[1,5-a]pyrimidine analogs is currently hampered by a notable lack of publicly available data for 6-brominated derivatives. Extensive literature searches did not yield specific biological activity data for pyrazolo[1,5-a]pyrimidines featuring a bromine substituent at the 6-position. However, insights into the influence of a 3-bromo substitution have been reported, particularly in the context of kinase inhibition. This guide aims to present the available data for 3-bromo pyrazolo[1,5-a]pyrimidine analogs, discuss the broader structure-activity relationships (SAR) of this heterocyclic scaffold, and provide a framework for future comparative studies.

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including roles as kinase inhibitors, anticancer agents, and antimicrobial compounds. The position and nature of substituents on this bicyclic system are critical determinants of their therapeutic potential. Bromine, as a halogen substituent, can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity.

Unraveling the Activity of 3-Bromo Analogs: A Case Study in Kinase Inhibition

Research into the development of inhibitors for Proviral Integration site for Moloney murine leukemia virus (Pim) kinases has provided specific data on a 3-bromo pyrazolo[1,5-a]pyrimidine derivative. Pim kinases are a family of serine/threonine kinases that are attractive targets for cancer therapy.

In one study, the compound 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine was evaluated for its ability to inhibit Pim-1 kinase. The results indicated that this particular analog was completely inactive against the enzyme.[1] This finding suggests that the presence of a bromine at the 3-position, in combination with a chlorine at the 5-position, is not conducive to Pim-1 inhibition.

It is crucial to note that the inactivity of this specific compound does not necessarily translate to all 3-bromo pyrazolo[1,5-a]pyrimidine analogs. The same study demonstrated that the substitution pattern on the pyrazolo[1,5-a]pyrimidine ring is paramount to its biological activity. For instance, 3,5-disubstituted analogs, where the 3-position was occupied by an aryl group and the 5-position by an amino group, exhibited potent Pim-1 inhibition with IC50 values in the nanomolar range.[1] This highlights the intricate nature of SAR for this scaffold, where the interplay between different substituents dictates the ultimate biological effect.

Data Summary: 3-Bromo Pyrazolo[1,5-a]pyrimidine Analog

CompoundTargetBiological ActivityReference
3-bromo-5-chloropyrazolo[1,5-a]pyrimidinePim-1 KinaseInactive[1]

Experimental Protocols

Pim-1 Kinase Inhibition Assay

The inhibitory activity of the 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine was determined using a biochemical assay that measures the enzymatic activity of Pim-1 kinase. A general protocol for such an assay is as follows:

Materials:

  • Recombinant Pim-1 kinase

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (a peptide or protein that is phosphorylated by Pim-1)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • A solution of the test compound at various concentrations is prepared in the kinase buffer.

  • The recombinant Pim-1 kinase is added to the wells of a 384-well plate containing the test compound or DMSO (as a control).

  • The kinase reaction is initiated by adding a mixture of ATP and the substrate to the wells.

  • The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

  • After incubation, a detection reagent is added to stop the kinase reaction and to quantify the amount of ADP (adenosine diphosphate) produced, which is proportional to the kinase activity.

  • The luminescence or fluorescence signal is measured using a plate reader.

  • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a kinase inhibition assay.

Kinase_Inhibition_Assay cluster_preparation Preparation cluster_assay Assay Plate cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound Dilution Reaction Incubation: Kinase + Compound + Substrate/ATP Compound->Reaction Enzyme Kinase Solution Enzyme->Reaction Substrate_ATP Substrate + ATP Mix Substrate_ATP->Reaction Stop_Reagent Add Detection Reagent Reaction->Stop_Reagent Readout Measure Signal (Luminescence/Fluorescence) Stop_Reagent->Readout IC50 Calculate IC50 Readout->IC50

Kinase Inhibition Assay Workflow

Conclusion and Future Directions

To enable a comprehensive comparison, future research should focus on the synthesis and systematic biological evaluation of a series of both 3-bromo and 6-bromo pyrazolo[1,5-a]pyrimidine derivatives against a panel of relevant biological targets. Such studies would provide valuable structure-activity relationship data, guiding the design of more potent and selective modulators of various cellular processes for therapeutic applications. Researchers in the field of drug discovery are encouraged to explore these underrepresented chemical spaces to unlock the full potential of the pyrazolo[1,5-a]pyrimidine scaffold.

References

Potency of Pyrazolo[1,5-a]pyrimidine Inhibitors: A Comparative Analysis of C6 Substituents Against CDK2 and TRKA Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent study has shed light on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, specifically focusing on the impact of substituents at the C6 position on their inhibitory potency against Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). The findings provide valuable insights for researchers and drug development professionals engaged in the design of novel kinase inhibitors for cancer therapy.

The research, detailed in a 2024 publication, explored the effects of incorporating different functional groups at the C6 position of the pyrazolo[1,5-a]pyrimidine scaffold. This comparative analysis highlights how subtle molecular modifications can significantly influence the inhibitory activity against these two important cancer-related kinases.

Comparative Inhibitory Activity

The inhibitory potency of the synthesized compounds was evaluated in vitro, and the half-maximal inhibitory concentrations (IC50) were determined. The data reveals a clear trend related to the nature of the C6 substituent.

Compound IDC6 SubstituentTarget KinaseIC50 (µM)
6s -HCDK20.45
TRKA0.23
11g -CN (Cyano)CDK20.22
TRKA0.89

Data extracted from Mohamed et al., 2024.[1]

The introduction of a cyano (-CN) group at the C6 position, as seen in compound 11g , led to a notable increase in inhibitory activity against CDK2, with the IC50 value decreasing from 0.45 µM in the unsubstituted analogue (6s ) to 0.22 µM.[1] Conversely, this modification resulted in a decrease in potency against TRKA, with the IC50 value increasing from 0.23 µM to 0.89 µM.[1] This differential activity underscores the potential for C6 modifications to impart selectivity for specific kinase targets.

Experimental Protocols

The in vitro inhibitory activities of the compounds against CDK2 and TRKA were determined using a luminescent kinase assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The potency of the synthesized pyrazolo[1,5-a]pyrimidine derivatives was assessed by quantifying the amount of ADP produced during the kinase reaction using the ADP-Glo™ Kinase Assay.[2][3] This assay is performed in two steps in a multiwell plate format.[2][3][4]

First, the kinase reaction is performed by incubating the respective kinase (CDK2 or TRKA) with the substrate and ATP in the presence of various concentrations of the inhibitor compounds. Following the incubation period, a volume of ADP-Glo™ Reagent equal to the kinase reaction volume is added.[4] This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.[3][4]

In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the kinase reaction back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[2][3] The intensity of the luminescence is directly proportional to the amount of ADP produced and is inversely proportional to the activity of the kinase. The luminescent signal is measured using a luminometer.

IC50 values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, are then calculated from the dose-response curves. To ensure accuracy, a standard curve representing the conversion of ATP to ADP is typically generated.[4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified signaling pathway involving CDK2 and TRKA, as well as the general workflow of the kinase inhibition assay used to evaluate the compounds.

experimental_workflow Experimental Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor (Varying C6) incubation Incubation inhibitor->incubation kinase Kinase (CDK2 or TRKA) kinase->incubation reagents ATP & Substrate reagents->incubation adp_glo_reagent Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) incubation->adp_glo_reagent kinase_detection_reagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) adp_glo_reagent->kinase_detection_reagent luminescence Measure Luminescence kinase_detection_reagent->luminescence ic50 Calculate IC50 Value luminescence->ic50 signaling_pathway Simplified Signaling Pathway of CDK2 and TRKA in Cancer cluster_trka TRKA Pathway cluster_cdk2 CDK2 Pathway cluster_outcome Cellular Outcome ngf Growth Factors (e.g., NGF) trka TRKA Receptor ngf->trka Binds pi3k_akt PI3K/AKT Pathway trka->pi3k_akt ras_mapk Ras/MAPK Pathway trka->ras_mapk survival Cell Survival pi3k_akt->survival proliferation Cell Proliferation ras_mapk->proliferation cyclin_e Cyclin E cdk2 CDK2 cyclin_e->cdk2 Activates rb Rb Protein cdk2->rb Phosphorylates (inactivates) e2f E2F rb->e2f Inhibits s_phase S-Phase Entry e2f->s_phase Promotes s_phase->proliferation inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor inhibitor->trka inhibitor->cdk2

References

Comparative Spectroscopic Analysis of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile and its Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile and its key intermediates. This report provides a comparative analysis with a chloro-analogue, including experimental protocols and data presented in clear, structured tables, alongside diagrammatic representations of the synthetic pathways.

The synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry, involves a multi-step process commencing from 3-Amino-1H-pyrazole-4-carbonitrile. The characterization of the intermediates and the final product is crucial for ensuring purity and correct structural assignment. This guide provides a comprehensive overview of the spectroscopic data for the key species involved in the synthesis, offering a valuable resource for researchers in the field.

Synthetic Pathway and Intermediates

The synthesis of this compound proceeds via the initial reaction of a suitable precursor with 2-bromomalondialdehyde. An alternative route for comparison involves the use of 2-chloromalondialdehyde to yield the corresponding 6-chloro derivative. The general synthetic scheme is outlined below.

Synthetic Pathway cluster_0 Synthesis of this compound cluster_1 Alternative Synthesis (for comparison) 3-Amino-1H-pyrazole-4-carbonitrile 3-Amino-1H-pyrazole-4-carbonitrile This compound This compound 3-Amino-1H-pyrazole-4-carbonitrile->this compound + 2-Bromomalondialdehyde 2-Bromomalondialdehyde 2-Bromomalondialdehyde->this compound 3-Amino-1H-pyrazole-4-carbonitrile_alt 3-Amino-1H-pyrazole-4-carbonitrile 6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile 6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile 3-Amino-1H-pyrazole-4-carbonitrile_alt->6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile + 2-Chloromalondialdehyde 2-Chloromalondialdehyde 2-Chloromalondialdehyde->6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile Experimental Workflow Start Start Synthesis_Bromo Synthesis of 2-Bromomalondialdehyde Start->Synthesis_Bromo Synthesis_Chloro Synthesis of 2-Chloromalondialdehyde Start->Synthesis_Chloro Pyrazolo_Synthesis_Bromo Synthesis of 6-Bromopyrazolo[1,5-a] pyrimidine-3-carbonitrile Synthesis_Bromo->Pyrazolo_Synthesis_Bromo Pyrazolo_Synthesis_Chloro Synthesis of 6-Chloropyrazolo[1,5-a] pyrimidine-3-carbonitrile Synthesis_Chloro->Pyrazolo_Synthesis_Chloro Purification Purification (Recrystallization) Pyrazolo_Synthesis_Bromo->Purification Pyrazolo_Synthesis_Chloro->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Data_Analysis Comparative Data Analysis Characterization->Data_Analysis End End Data_Analysis->End

Unveiling the Cellular Prowess of Novel Pyrazolo[1,5-a]pyrimidine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of novel pyrazolo[1,5-a]pyrimidine-based inhibitors against other established alternatives. We delve into their cellular activities, supported by experimental data and detailed protocols, to offer a clear perspective on their therapeutic potential, particularly in oncology.

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of potent inhibitors targeting various protein kinases implicated in cancer.[1][2] These compounds predominantly act as ATP-competitive inhibitors, fitting into the ATP-binding pocket of kinases, thereby blocking their downstream signaling pathways crucial for cell growth and proliferation.[1] This guide will focus on the cellular activity of these novel inhibitors, comparing their performance with existing drugs targeting the same pathways.

Comparative Analysis of Kinase Inhibitors

To illustrate the efficacy of pyrazolo[1,5-a]pyrimidine-based inhibitors, we present a comparative analysis of their cellular activity against alternative inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) and mean growth inhibition (GI50) values for representative compounds against various cancer cell lines.

Inhibitor ClassCompoundTarget Kinase(s)Cell LineIC50 / GI50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine Compound 6t CDK2, TRKA-IC50 = 0.09 (CDK2), 0.45 (TRKA)[3]
Pyrazolo[1,5-a]pyrimidine Compound 6s CDK2, TRKA-IC50 = 0.23 (CDK2), 0.45 (TRKA)[3]
Pyrazolo[1,5-a]pyrimidine Compound 14a Not SpecifiedHCT116 (Colon)IC50 = 0.0020[4]
Pyrazolo[1,5-a]pyrimidine BS-194 (4k) CDK1, CDK2, CDK960 cancer cell linesMean GI50 = 0.280[5]
Pyrrolo[2,3-d]pyrimidineRibociclibCDK2-IC50 = 0.07[3]
AlternativeLarotrectinibTRKA-IC50 = 0.07[3]

Table 1: Comparison of in vitro inhibitory activity.

Inhibitor ClassCompoundTarget Kinase(s)Cancer TypeMean Growth Inhibition (%)Reference
Pyrazolo[1,5-a]pyrimidine Compound 6n CDK2, TRKA56 human cancer cell lines43.9[3]

Table 2: Broad-spectrum antiproliferative activity.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 Pim-1 Kinase Signaling Pathway cluster_1 Inhibition by Pyrazolo[1,5-a]pyrimidines Growth Factors Growth Factors Cytokine Receptors Cytokine Receptors Growth Factors->Cytokine Receptors Pim-1 Kinase Pim-1 Kinase Cytokine Receptors->Pim-1 Kinase Activation BAD BAD Pim-1 Kinase->BAD Phosphorylation Apoptosis Apoptosis BAD->Apoptosis Promotes p-BAD (Inactive) p-BAD (Inactive) p-BAD (Inactive)->Apoptosis Inhibits Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pim-1 Kinase_inhibited Pim-1 Kinase Pyrazolo[1,5-a]pyrimidine Inhibitor->Pim-1 Kinase_inhibited Inhibition G cluster_workflow Cellular Activity Assay Workflow cluster_assays Assays Cancer Cell Culture Cancer Cell Culture Compound Treatment Compound Treatment Cancer Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cell Viability Assay Cell Viability Assay Incubation->Cell Viability Assay Western Blot (Phosphorylation) Western Blot (Phosphorylation) Incubation->Western Blot (Phosphorylation) Clonogenic Assay Clonogenic Assay Incubation->Clonogenic Assay Data Analysis Data Analysis Cell Viability Assay->Data Analysis Western Blot (Phosphorylation)->Data Analysis Clonogenic Assay->Data Analysis

References

Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity profiles of prominent pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to aid in the objective evaluation of these compounds.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Several compounds based on this framework have entered clinical practice, demonstrating efficacy in treating various cancers.[3] However, achieving high selectivity remains a critical challenge in kinase inhibitor development, as off-target activities can lead to adverse effects and impact therapeutic outcomes.[1][2] This guide focuses on the cross-reactivity profiles of four notable pyrazolo[1,5-a]pyrimidine kinase inhibitors: Larotrectinib, Entrectinib, Repotrectinib, and Milciclib.

On-Target and Off-Target Activity Profiles

The following tables summarize the available quantitative data on the inhibitory activity of Larotrectinib, Entrectinib, Repotrectinib, and Milciclib against their primary targets and a panel of off-target kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which indicate the potency of the inhibitor.

Larotrectinib is a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[4][5] Preclinical studies have demonstrated that it is over 100-fold more selective for TRK kinases compared to other kinases.[6]

TargetLarotrectinib IC50 (nM)Reference
TRKA5[6]
TRKB11[6]
TRKC7[6]

Entrectinib is a multi-targeted kinase inhibitor, active against TRK kinases, ROS1, and ALK.[8] Its broader activity profile is reflected in its off-target screening results.[7]

TargetEntrectinib IC50 (nM)Reference
TRKA1[7]
TRKB3[7]
TRKC5[7]
ROS17[7]
ALK12[7]
JAK240[7]
ACK170[7]
JAK1112[7]
IGF1R122[7]
FAK140[7]
FLT3164[7]
BRK195[7]
IR209[7]
AUR2215[7]
JAK3349[7]
RET393[7]

Kinases with IC50 > 1000 nM are not listed.

Repotrectinib is a next-generation kinase inhibitor targeting ROS1, TRK, and ALK, designed to overcome resistance mutations.[9] It also shows activity against JAK2 and members of the SRC family.[10]

TargetRepotrectinib IC50 (nM)Reference
ROS10.07[11]
TRKA0.83[11]
TRKB0.05[11]
TRKC0.1[11]
ALK1.01[11]
JAK21.04[11]
LYN1.66[11]
SRC5.3[11]
FAK6.96[11]

A comprehensive kinome scan with IC50 values for a broad panel of off-target kinases is not publicly available.

Milciclib is an inhibitor of multiple cyclin-dependent kinases (CDKs) and also demonstrates activity against TRKA.[1][4]

TargetMilciclib IC50 (nM)Reference
CDK2/cyclin A45[5]
TRKA53[5]
CDK7/cyclin H150[5]
CDK4/cyclin D1160[5]
CDK5/p35265[1]
CDK2/cyclin E363[5]
CDK1/cyclin B398[5]

Data from a comprehensive kinase panel screening is not publicly available.

Experimental Protocols for Cross-Reactivity Analysis

The determination of kinase inhibitor selectivity is crucial for preclinical and clinical development. Several robust methods are employed to profile the activity of inhibitors against a broad spectrum of kinases.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Radiometric Assays (e.g., HotSpot™): This traditional method measures the incorporation of a radiolabeled phosphate (from [γ-³³P]ATP) into a substrate. The potency of an inhibitor is determined by quantifying the reduction in substrate phosphorylation.[4]

  • Luminescence-Based Assays (e.g., Kinase-Glo™, ADP-Glo™):

    • Kinase-Glo™: This assay quantifies the amount of ATP remaining in the reaction after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed).

    • ADP-Glo™: This assay measures the amount of ADP produced during the kinase reaction. An increase in luminescence is directly proportional to kinase activity.

  • Competitive Binding Assays (e.g., KINOMEscan™): This method assesses the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified, typically by qPCR of a DNA tag conjugated to the kinase. This platform allows for the screening of inhibitors against a large panel of kinases.

cluster_biochemical Biochemical Kinase Assay Workflow reagents Kinase, Substrate, ATP, Inhibitor incubation Incubation reagents->incubation Kinase Reaction detection Detection incubation->detection Signal Generation data_analysis Data Analysis (IC50 determination) detection->data_analysis

General workflow for biochemical kinase assays.

Cellular Target Engagement Assays

These assays measure the interaction of an inhibitor with its target kinase within a live cell environment, providing insights into cell permeability and target accessibility.

  • NanoBRET™ Target Engagement Assay: This technology is based on Bioluminescence Resonance Energy Transfer (BRET). A target kinase is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase is added to the cells. When the tracer is bound to the kinase-luciferase fusion, BRET occurs. An inhibitor that competes with the tracer for binding to the kinase will disrupt BRET, leading to a decrease in the signal. This allows for the quantitative measurement of inhibitor binding affinity in live cells.

cluster_nanobret NanoBRET™ Target Engagement Assay transfection Transfect cells with Kinase-NanoLuc® construct cell_plating Plate cells transfection->cell_plating compound_addition Add fluorescent tracer & test inhibitor cell_plating->compound_addition bret_measurement Measure BRET signal compound_addition->bret_measurement ic50_calc Calculate intracellular IC50 bret_measurement->ic50_calc

Workflow for the NanoBRET™ target engagement assay.

Signaling Pathways

Understanding the signaling pathways in which the target kinases are involved is crucial for predicting the biological consequences of their inhibition.

Tropomyosin Receptor Kinase (TRK) Signaling

TRK receptors (TRKA, TRKB, TRKC) are activated by neurotrophins, leading to the activation of downstream pathways such as the RAS/MAPK, PI3K/AKT, and PLCγ pathways. These pathways are critical for cell survival, proliferation, and differentiation. In TRK fusion cancers, the fusion proteins lead to constitutive activation of these downstream pathways.

cluster_trk TRK Signaling Pathway Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K PLCg PLCγ TRK_Receptor->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Survival, Proliferation) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression PKC PKC PLCg->PKC PKC->Gene_Expression

Simplified TRK signaling pathway.

Cyclin-Dependent Kinase 2 (CDK2) Signaling

CDK2, in complex with cyclins E and A, plays a pivotal role in the regulation of the cell cycle, particularly in the G1/S transition and S phase progression. It phosphorylates key substrates like the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the expression of genes required for DNA replication.

cluster_cdk2 CDK2 Signaling in Cell Cycle CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibition pRb p-Rb S_phase_genes S-phase Gene Expression E2F->S_phase_genes Activation G1_S_transition G1/S Transition S_phase_genes->G1_S_transition

Role of CDK2 in the G1/S cell cycle transition.

Phosphoinositide 3-Kinase δ (PI3Kδ) Signaling

PI3Kδ is a lipid kinase that is primarily expressed in hematopoietic cells and plays a crucial role in immune cell signaling. Upon activation by various cell surface receptors, PI3Kδ phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates downstream effectors like AKT, leading to cell proliferation, survival, and differentiation.

cluster_pi3kd PI3Kδ Signaling Pathway Receptor Receptor (e.g., BCR, TCR) PI3Kd PI3Kδ Receptor->PI3Kd Activation PIP2 PIP2 PI3Kd->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation Cell_Response Cellular Responses (Proliferation, Survival) AKT->Cell_Response

Simplified PI3Kδ signaling pathway.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a versatile platform for the development of potent kinase inhibitors. The examples of Larotrectinib, Entrectinib, Repotrectinib, and Milciclib highlight the diverse range of kinase targets that can be modulated by derivatives of this core structure. While Larotrectinib exemplifies a highly selective inhibitor, Entrectinib and Repotrectinib demonstrate multi-targeted profiles, which can be advantageous in certain therapeutic contexts but also pose a higher risk of off-target effects. Milciclib's activity against both CDKs and TRKA underscores the potential for polypharmacology within this chemical class.

A thorough understanding of the cross-reactivity profile of any kinase inhibitor is paramount for its successful development and clinical application. The experimental methodologies and signaling pathway information provided in this guide are intended to assist researchers in making informed decisions when selecting and characterizing pyrazolo[1,5-a]pyrimidine-based kinase inhibitors for their specific research needs. It is important to note that comprehensive, publicly available kinase screening data for all compounds is not always available, and the information presented here is based on the most recent and accessible data at the time of publication.

References

Safety Operating Guide

Proper Disposal of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper handling and disposal of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS Number: 352637-44-6). Researchers, scientists, and drug development professionals are advised to adhere to these procedural, step-by-step guidelines to ensure laboratory safety and regulatory compliance. This compound is classified as acutely toxic if swallowed and requires careful management throughout its lifecycle.

Immediate Safety and Handling

Due to its hazardous nature, all handling of this compound should be conducted within a certified chemical fume hood.[1] Engineering controls are paramount to minimize the risk of inhalation of any dust or aerosols. Appropriate Personal Protective Equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected before use and changed immediately if contaminated.[2]

  • Body Protection: A lab coat must be worn. For tasks with a higher risk of contamination, additional protective clothing like aprons or sleeves may be necessary.

  • Respiratory Protection: For situations where dust may be generated outside of a fume hood, a respirator is necessary.

Quantitative Hazard Data

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS CodeSignal WordDescription
Acute Toxicity, OralH301DangerToxic if swallowed.[3]
Storage Class6.1C-Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.[3]
Water Hazard ClassWGK 3-Severely hazardous to water.[3]

Experimental Protocol: Routine Disposal of Small Quantities

This protocol outlines the step-by-step procedure for the disposal of small quantities of this compound waste generated during routine laboratory operations.

Materials:

  • Designated hazardous waste container (solid, halogenated)

  • Hazardous waste labels

  • Appropriate PPE (see above)

  • Chemical fume hood

Procedure:

  • Waste Segregation: Designate a specific, properly labeled hazardous waste container for "Halogenated Organic Solid Waste".[4][5] Do not mix with non-halogenated waste, as this can increase disposal costs.

  • Container Labeling: Affix a hazardous waste label to the container before the first addition of waste.[6][7] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date of first accumulation

    • The associated hazards (e.g., "Toxic")

  • Waste Transfer:

    • All transfers of solid waste into the container must be performed inside a chemical fume hood to prevent inhalation of dust.

    • Use a dedicated scoop or spatula for the transfer.

  • Container Sealing: Keep the hazardous waste container securely closed at all times, except when adding waste.[6]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.

  • Disposal Request: Once the container is full or has been accumulating for 90 days, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1]

Experimental Protocol: Spill Cleanup

This protocol provides a step-by-step guide for cleaning up a small spill of this compound powder. For large spills, evacuate the area and contact your institution's EHS department immediately.[2]

Materials:

  • Spill kit containing:

    • Absorbent pads or vermiculite

    • Two pairs of chemical-resistant gloves

    • Safety goggles and face shield

    • Disposable lab coat or apron

    • Shoe covers

    • Plastic scoop and dustpan (do not use brushes that can create dust)

    • Sealable plastic bags for waste disposal

    • Hazardous waste labels

  • Soap and water

Procedure:

  • Immediate Response:

    • Alert all personnel in the immediate vicinity of the spill.

    • If safe to do so, restrict access to the spill area.

  • Personal Protective Equipment:

    • Don all required PPE, including double gloving.

  • Spill Containment and Cleanup:

    • Gently cover the spill with absorbent pads or a layer of vermiculite to prevent the powder from becoming airborne.[8]

    • Carefully dampen the absorbent material with water to minimize dust generation.[8]

    • Using a plastic scoop and dustpan, carefully collect the absorbed material.[9]

    • Place the collected material into a sealable plastic bag.

  • Decontamination:

    • Wipe the spill area with a damp paper towel.

    • Clean the area with soap and water.[8]

    • Place all contaminated cleaning materials (paper towels, gloves, etc.) into the plastic bag with the spilled chemical.

  • Waste Disposal:

    • Seal the plastic bag.

    • Place the sealed bag into a second plastic bag for secure containment.

    • Label the outer bag as "Hazardous Waste" with the full chemical name and associated hazards.

    • Dispose of the waste through your institution's EHS department.

  • Post-Cleanup:

    • Remove and dispose of all PPE as hazardous waste.

    • Thoroughly wash your hands with soap and water.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_collection Waste Collection cluster_spill Spill Response (Small Spill) cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood Segregate Segregate as Halogenated Solid Waste FumeHood->Segregate Label Label Container: 'Hazardous Waste', Chemical Name, Date Segregate->Label Transfer Transfer Waste to Container Label->Transfer Seal Keep Container Sealed Transfer->Seal Store Store in Satellite Accumulation Area Seal->Store Alert Alert Personnel Contain Cover with Damp Absorbent Alert->Contain Collect Collect Material with Scoop Contain->Collect Decontaminate Clean Area with Soap & Water Collect->Decontaminate Bag Bag and Label Contaminated Materials Decontaminate->Bag Bag->Store EHS Contact EHS/Licensed Waste Disposal Service Store->EHS Pickup Arrange for Waste Pickup EHS->Pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary route of acute toxicity is ingestion.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)DangerH301: Toxic if swallowed[1][2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.

PPE CategoryItemSpecificationRationale
Hand Protection Nitrile GlovesChemical-resistant, disposable.Provides a barrier against skin contact. Nitrile gloves are resistant to a wide range of chemicals and offer good puncture resistance.[3][4][5]
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-compliant.Protects eyes from splashes or airborne particles of the compound.
Body Protection Laboratory CoatStandard, long-sleeved.Prevents contamination of personal clothing.
Respiratory Protection Not generally required for small quantitiesUse in a certified chemical fume hood.A fume hood provides adequate ventilation and containment for handling small quantities of toxic powders.[6]

Engineering Controls

Proper engineering controls are the primary means of minimizing exposure to this potent compound.

Control TypeDescription
Ventilation All handling of solid this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[6]
Designated Area A specific area of the laboratory should be designated for handling this compound. This area should be clearly marked with appropriate hazard signs.

Handling and Operational Protocol

Follow these step-by-step procedures to ensure the safe handling of this compound.

Workflow for Handling Solid this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood certification and function prep_ppe->prep_hood prep_area Prepare designated work area prep_hood->prep_area prep_waste Set up labeled halogenated waste container prep_area->prep_waste handle_transfer Transfer compound within fume hood prep_waste->handle_transfer handle_weigh Weigh powder in ventilated enclosure or by difference handle_transfer->handle_weigh handle_dissolve Dissolve solid in an appropriate solvent handle_weigh->handle_dissolve clean_decontaminate Decontaminate work surfaces handle_dissolve->clean_decontaminate clean_dispose Dispose of contaminated materials in halogenated waste clean_decontaminate->clean_dispose clean_ppe Doff PPE correctly clean_dispose->clean_ppe clean_wash Wash hands thoroughly clean_ppe->clean_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Solution Preparation

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is operational and has a current certification.

    • Cover the work surface within the fume hood with absorbent, disposable bench paper.

    • Prepare a clearly labeled waste container for halogenated organic waste.[6][7]

  • Weighing the Compound:

    • Perform all manipulations of the solid compound within the fume hood.

    • To minimize the generation of airborne dust, use a weigh boat or tare a container with a lid.

    • Carefully transfer the desired amount of this compound to the container.

    • If weighing on a balance outside the hood, the container must be securely capped before removal from the hood.

  • Solution Preparation:

    • In the fume hood, add the solvent to the container with the weighed compound.

    • Ensure the container is capped or covered while the solid is dissolving.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency SituationFirst Aid and Response
If Swallowed IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [1][2] Do not induce vomiting.[8] If the person is conscious and able to swallow, they may rinse their mouth with water.
Skin Contact Remove contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Spill For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated consumables (e.g., gloves, weigh boats, bench paper) must be placed in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.
Liquid Waste Solutions containing this compound must be collected in a separate, sealed, and clearly labeled waste container for halogenated organic liquid waste.[6][7] Do not pour down the drain.

Logical Relationship for Waste Segregation

substance This compound (Brominated Organic Compound) solid_waste Contaminated Solid Waste (Gloves, Paper, etc.) substance->solid_waste liquid_waste Contaminated Liquid Waste (Solutions) substance->liquid_waste halogenated_solid Halogenated Solid Waste Container solid_waste->halogenated_solid Segregate halogenated_liquid Halogenated Liquid Waste Container liquid_waste->halogenated_liquid Segregate non_halogenated Non-Halogenated Waste Stream halogenated_solid->non_halogenated halogenated_liquid->non_halogenated

Caption: Waste segregation plan for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.